molecular formula C7H8N2O B1395838 4,5,6,7-Tetrahydro-5(1h)-indazolone CAS No. 1196154-00-3

4,5,6,7-Tetrahydro-5(1h)-indazolone

Cat. No.: B1395838
CAS No.: 1196154-00-3
M. Wt: 136.15 g/mol
InChI Key: WWNLWVBNNBDHDF-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-5(1h)-indazolone is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5,6,7-Tetrahydro-5(1h)-indazolone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6,7-Tetrahydro-5(1h)-indazolone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4,6,7-tetrahydroindazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-6-1-2-7-5(3-6)4-8-9-7/h4H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNLWVBNNBDHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716996
Record name 1,4,6,7-Tetrahydro-5H-indazol-5-one
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196154-00-3
Record name 1,4,6,7-Tetrahydro-5H-indazol-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196154-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,6,7-Tetrahydro-5H-indazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4,5,6,7-Tetrahydro-5(1H)-indazolone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anti-cancer and anti-inflammatory properties.[1][2] This guide provides an in-depth technical overview of the synthesis and characterization of a specific derivative, 4,5,6,7-tetrahydro-5(1H)-indazolone (CAS No: 1196154-00-3).[3][4] We delve into the prevalent synthetic strategy, offering a detailed, field-proven protocol. Furthermore, we outline a comprehensive characterization workflow, detailing the application of modern spectroscopic techniques—NMR, IR, and Mass Spectrometry—to ensure structural verification and purity assessment. This document is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically rigorous understanding of this valuable heterocyclic compound.

Part 1: Synthesis of 4,5,6,7-Tetrahydro-5(1H)-indazolone

Core Synthetic Strategy: Cyclocondensation

The formation of the tetrahydro-indazolone core is most effectively achieved through a cyclocondensation reaction. This classic and robust method involves the reaction of a suitable cyclic dicarbonyl precursor with a hydrazine source.[5] The reaction proceeds via an initial nucleophilic attack by hydrazine on a carbonyl group to form a hydrazone intermediate, which then undergoes an intramolecular cyclization followed by dehydration to yield the final bicyclic indazolone structure.

The specific isomer, 4,5,6,7-tetrahydro-5(1H)-indazolone, necessitates a precursor where the reactive carbonyl groups on the cyclohexane ring are appropriately positioned to facilitate the formation of the pyrazole ring fused at the 3,4-positions. While various substituted cyclohexanones can serve as starting materials, a common and illustrative pathway for a related isomer, 1,5,6,7-tetrahydro-4H-indazol-4-one, begins with 1,3-cyclohexanedione.[6][7] The synthesis of the target 5-oxo isomer follows the same principle but requires a specifically functionalized precursor.

Experimental Protocol: Synthesis via Cyclocondensation

This protocol outlines the synthesis of a representative tetrahydro-indazolone from a cyclic diketone and hydrazine hydrate. This procedure is adaptable for various substituted precursors.

Materials:

  • 1,3-Cyclohexanedione (or appropriate precursor for the 5-oxo isomer)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Glacial Acetic Acid

  • Ethanol, Reagent Grade

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the cyclic diketone precursor (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise. Following the addition of hydrazine, add a catalytic amount of glacial acetic acid (approx. 0.1 eq).

    • Scientific Rationale: Hydrazine is the nitrogen source for the pyrazole ring. The acid catalyst protonates a carbonyl group, activating it for nucleophilic attack by the weakly basic hydrazine. Ethanol is chosen as the solvent for its ability to dissolve the reactants and its suitable boiling point for reflux.

  • Reaction Conditions: Heat the mixture to reflux (typically ~80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the resulting residue with water and neutralize carefully with a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer three times with ethyl acetate.

    • Scientific Rationale: The neutralization step removes the acetic acid catalyst. Ethyl acetate is an effective organic solvent for extracting the product from the aqueous phase. Multiple extractions ensure maximum product recovery.

  • Drying and Purification:

    • Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Scientific Rationale: The brine wash removes residual water from the organic phase. MgSO₄ is a fast and efficient drying agent. Chromatography is essential to separate the desired product from unreacted starting materials and any side products.

Visualization of the Synthetic Pathway

The following diagram illustrates the general cyclocondensation pathway for the formation of a tetrahydro-indazolone.

G cluster_reactants Reactants cluster_process Process cluster_products Products diketone Cyclic Diketone Precursor conditions Ethanol, Acetic Acid Reflux (Δ) diketone->conditions hydrazine Hydrazine Hydrate (N₂H₄·H₂O) hydrazine->conditions product 4,5,6,7-Tetrahydro-5(1H)-indazolone conditions->product water Water (H₂O) conditions->water Byproduct

Caption: General reaction scheme for the acid-catalyzed cyclocondensation synthesis.

Part 2: Characterization and Structural Elucidation

Unambiguous characterization is critical to confirm the identity and purity of the synthesized 4,5,6,7-tetrahydro-5(1H)-indazolone. A combination of spectroscopic methods provides a complete structural profile.

Physicochemical Properties

The fundamental properties of the target compound are summarized below.

PropertyValueSource
IUPAC Name 1,4,6,7-tetrahydroindazol-5-one[3]
CAS Number 1196154-00-3[3][4][8]
Molecular Formula C₇H₈N₂O[3][4]
Molecular Weight 136.15 g/mol [3]
InChIKey WWNLWVBNNBDHDF-UHFFFAOYSA-N[3]
Spectroscopic Data Interpretation

The following table outlines the expected spectral data for the verification of 4,5,6,7-tetrahydro-5(1H)-indazolone.

TechniqueExpected Observations
¹H NMR N-H Proton: Broad singlet, δ ≈ 10-12 ppm. Pyrazole C-H: Singlet, δ ≈ 7.0-7.5 ppm. Aliphatic Protons: Multiple complex signals (multiplets) for the three CH₂ groups, δ ≈ 2.0-3.0 ppm.
¹³C NMR C=O (Ketone): δ ≈ 190-205 ppm. Pyrazole Carbons: δ ≈ 110-150 ppm. Aliphatic Carbons (CH₂): δ ≈ 20-40 ppm.
IR Spectroscopy N-H Stretch: Broad peak, 3200-3400 cm⁻¹. C-H Stretch (sp³): 2850-3000 cm⁻¹. C=O Stretch (Ketone): Strong, sharp peak, ~1685 cm⁻¹. C=N/C=C Stretch: 1500-1650 cm⁻¹.[9]
Mass Spectrometry [M]⁺: Molecular ion peak at m/z = 136. [M+H]⁺: Protonated molecular ion at m/z = 137 in ESI mode.
Standard Characterization Protocols

¹H and ¹³C NMR Spectroscopy:

  • Prepare a ~5-10 mg/mL solution of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire spectra on a 300 MHz or higher field NMR spectrometer.

  • Process the data (Fourier transform, phase correction, and baseline correction) and integrate the proton signals.

    • Expert Insight: DMSO-d₆ is often preferred as it can help in observing the exchangeable N-H proton which might be broadened or absent in CDCl₃.

Infrared (IR) Spectroscopy:

  • For solid samples, use an Attenuated Total Reflectance (ATR) accessory for the most straightforward analysis. Place a small amount of the purified solid directly on the ATR crystal.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Identify the key functional group frequencies as detailed in the table above.[10]

Mass Spectrometry (MS):

  • Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer, typically using an Electrospray Ionization (ESI) source for soft ionization.

  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[5]

Integrated Workflow Visualization

The following diagram outlines the logical workflow from synthesis to final, characterized product.

G Synthesis Synthesis via Cyclocondensation CrudeProduct Crude Product Synthesis->CrudeProduct Workup Work-up & Extraction Purification Column Chromatography PureProduct Purified Product Purification->PureProduct CrudeProduct->Purification Characterization Spectroscopic Characterization PureProduct->Characterization NMR ¹H & ¹³C NMR Characterization->NMR IR FT-IR Characterization->IR MS Mass Spectrometry Characterization->MS Final Verified Compound NMR->Final IR->Final MS->Final

Caption: Workflow from synthesis and purification to structural verification.

Part 3: Significance in Drug Discovery

The 4,5,6,7-tetrahydro-indazolone scaffold is of significant interest to the pharmaceutical industry. Its rigid, bicyclic structure makes it an excellent platform for developing selective inhibitors of various biological targets. Derivatives of this core have been investigated as potent inhibitors of human neutrophil elastase (HNE), a key target in inflammatory diseases.[11] Furthermore, the broader indazole and indazolone families are prevalent in oncology research, with numerous derivatives being developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways.[1][12] The ability to synthesize and accurately characterize compounds like 4,5,6,7-tetrahydro-5(1H)-indazolone is a fundamental step in the discovery of novel therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for the Cyclocondensation Synthesis of Indazoles.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
  • PubChem. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - Spectral Information.
  • MDPI. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • PubChem. 4,5,6,7-Tetrahydro-5(1h)-indazolone | C7H8N2O | CID 55254747.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Indazole Derivatives in Modern Drug Discovery.
  • RSC Publishing. (2019). Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media.
  • Debyesci. 4,5,6,7-Tetrahydro-5(1H)-indazolone|1196154-00-3.
  • ResearchGate. (2014). Synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one and 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives.
  • Sinfoo Biotech. 4,5,6,7-Tetrahydro-5(1H)-indazolone.
  • ResearchGate. (2018). 1,3-Cyclohexanedione in the Synthesis of Fused Derivatives of 4,7-Phenanthroline.
  • Farmacia Journal. (2012). Spectral UV and IR Determinations of new xanthine derivatives.
  • National Institutes of Health (NIH). (2019). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors.

Sources

"physical and chemical properties of 4,5,6,7-tetrahydro-5(1h)-indazolone"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 4,5,6,7-tetrahydro-5(1H)-indazolone

Introduction

4,5,6,7-tetrahydro-5(1H)-indazolone is a heterocyclic organic compound featuring a bicyclic system where a pyrazole ring is fused to a cyclohexanone ring. This molecular scaffold is of significant interest to researchers in medicinal chemistry and drug development. Its rigid structure, combined with multiple sites for chemical modification—namely the ketone functionality and the pyrazole ring's nitrogen atoms—renders it a versatile building block for the synthesis of more complex molecules. Derivatives of the closely related tetrahydroindazole core have demonstrated a wide range of biological activities, positioning this scaffold as a "privileged structure" in the pursuit of novel therapeutics. This guide provides a comprehensive overview of the core physical and chemical properties of 4,5,6,7-tetrahydro-5(1H)-indazolone, offering field-proven insights for its application in research and synthesis.

Molecular Structure and Identification

The fundamental identity of a chemical compound is rooted in its structure. The arrangement of atoms and bonds in 4,5,6,7-tetrahydro-5(1H)-indazolone dictates its reactivity and physical behavior.

Chemical Structure

The structure consists of a cyclohexanone ring fused at the 4 and 5 positions with a pyrazole ring.

Caption: 2D Structure of 4,5,6,7-tetrahydro-5(1H)-indazolone.

Key Identifiers

For unambiguous identification and literature searches, the following identifiers are critical.

IdentifierValueSource
IUPAC Name 1,4,6,7-tetrahydroindazol-5-one[1]
CAS Number 1196154-00-3[1][2][3][4]
Molecular Formula C₇H₈N₂O[1][2][3][4]
SMILES C1CC2=NNC=C2CC1=O[2]
InChIKey WWNLWVBNNBDHDF-UHFFFAOYSA-N[1]
Isomerism and Tautomerism

A crucial chemical feature of the indazolone scaffold is its capacity for tautomerism. The labile proton on the pyrazole nitrogen can reside on either N1 (1H-tautomer) or N2 (2H-tautomer). Furthermore, the ketone can enolize. The relative stability of these tautomers is influenced by the solvent, pH, and substitution patterns. The N-alkylation or N-acylation of this scaffold often yields a mixture of N1 and N2 isomers, a critical consideration in synthetic design.[5]

synthesis start 1,3-Cyclohexanedione + Hydrazine Hydrate step1 Step 1: Condensation (Acid or Base Catalysis) start->step1 intermediate Hydrazone Intermediate (transient) step1->intermediate Forms in situ step2 Step 2: Intramolecular Cyclization & Dehydration intermediate->step2 product 4,5,6,7-Tetrahydro-5(1H)-indazolone step2->product

Caption: General synthetic workflow for tetrahydroindazolones.

Experimental Protocol: Synthesis of 4,5,6,7-tetrahydro-5(1H)-indazolone

  • Rationale: This protocol utilizes the established reaction between a cyclic 1,3-dione and hydrazine. The acidic medium protonates a carbonyl group, activating it for nucleophilic attack by hydrazine. The subsequent cyclization and dehydration are thermodynamically driven, leading to the stable aromatic pyrazole ring.

  • Materials: 1,3-Cyclohexanedione, Hydrazine hydrate, Ethanol, Glacial Acetic Acid.

  • Procedure:

    • To a solution of 1,3-cyclohexanedione (1.0 eq) in absolute ethanol (5 mL/mmol), add a catalytic amount of glacial acetic acid (0.1 eq).

    • Warm the mixture to 50°C with stirring.

    • Add hydrazine hydrate (1.1 eq) dropwise to the solution over 10 minutes. The reaction is exothermic.

    • After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexane) until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature, then to 0-5°C in an ice bath.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration.

    • Wash the solid with cold ethanol to remove residual impurities.

    • Dry the product under vacuum to yield 4,5,6,7-tetrahydro-5(1H)-indazolone. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

  • Validation: The identity and purity of the product must be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.

Reactivity Profile
  • N-Functionalization: The NH proton of the pyrazole ring is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile, readily undergoing alkylation, acylation, or arylation. As noted previously, these reactions can produce a mixture of N1 and N2 substituted isomers, which may require chromatographic separation. [5]2. Ketone Chemistry: The carbonyl group at the 5-position is a versatile handle for modification. It can undergo:

    • Reduction: To form the corresponding alcohol using reducing agents like NaBH₄.

    • Condensation: Reactions with amines or other nucleophiles to form imines, enamines, or hydrazones.

    • Alpha-Functionalization: The adjacent methylene protons are acidic and can be removed to form an enolate, which can then react with various electrophiles. This allows for the introduction of substituents at the C4 position. [6] The presence of these two reactive sites makes the molecule an excellent starting point for building libraries of diverse compounds for screening in drug discovery programs.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of 4,5,6,7-tetrahydro-5(1H)-indazolone requires a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: Expected characteristic peaks include a strong C=O stretch around 1680-1700 cm⁻¹, a broad N-H stretch from 3200-3400 cm⁻¹, and C-H stretches from the aliphatic ring around 2850-2950 cm⁻¹.

  • ¹H NMR Spectroscopy: Key signals would include multiplets for the three sets of aliphatic protons (-CH₂-) in the cyclohexanone ring, a singlet for the pyrazole C-H proton, and a broad, exchangeable singlet for the N-H proton.

  • ¹³C NMR Spectroscopy: Expect signals for the carbonyl carbon (~190-200 ppm), carbons of the pyrazole ring (~110-140 ppm), and three distinct signals for the aliphatic carbons (~20-40 ppm).

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z corresponding to the compound's exact mass (136.06).

Applications in Research and Drug Development

The tetrahydroindazole scaffold is a cornerstone in the design of kinase inhibitors and other targeted therapeutics. Its rigid, bicyclic nature helps to correctly orient functional groups for optimal binding within a protein's active site, while minimizing the entropic penalty upon binding.

  • Hsp90 Inhibition: Derivatives of the related tetrahydro-4H-indazol-4-one have been identified as potent inhibitors of Heat Shock Protein 90 (Hsp90), a chaperone protein that is a key target in oncology. [7][8]* Human Neutrophil Elastase (HNE) Inhibition: The 1,5,6,7-tetrahydro-4H-indazol-4-one core has been successfully used to develop potent inhibitors of HNE, a protease implicated in inflammatory diseases like chronic obstructive pulmonary disease (COPD). [5]* Other Therapeutic Areas: The broader indazole family of compounds has shown activity as opioid receptor agonists, antipsychotics, and anti-cancer agents, highlighting the chemical diversity and therapeutic potential that can be derived from this core structure. [9][10]

Safety and Handling

  • GHS Hazard Classification (Inferred): Based on related isomers, the compound may be harmful if swallowed and cause skin, eye, and respiratory irritation. [11][12]* Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [2]

Conclusion

4,5,6,7-tetrahydro-5(1H)-indazolone is more than a simple heterocyclic molecule; it is a validated and highly adaptable scaffold for modern drug discovery. Its well-defined physical properties, predictable chemical reactivity, and straightforward synthesis make it an invaluable tool for medicinal chemists. Understanding its core characteristics—from its tautomeric nature to the dual reactivity of its ketone and pyrazole moieties—is essential for any researcher aiming to leverage its full potential in the development of novel, biologically active compounds.

References

  • PubChem. 4,5,6,7-Tetrahydro-5(1h)-indazolone. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • PubChem. 4,5,6,7-tetrahydro-1H-indazole. [Link]

  • PubChem. 4,5,6,7-tetrahydro-1H-indazol-7-one. [Link]

  • PubChem. 4,5,6,7-tetrahydro-1H-indazol-4-one. [Link]

  • MDPI. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. [Link]

  • Sinfoo Biotech. 4,5,6,7-Tetrahydro-5(1H)-indazolone. [Link]

  • ResearchGate. Synthesis and Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones. [Link]

  • ResearchGate. Synthesis of tetrahydroindazol-4(5H)one and 7-thione from reaction of functionalized cyclic enaminones with hydrazine. [Link]

  • National Center for Biotechnology Information. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. [Link]

  • FLORE. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. [Link]

  • ResearchGate. 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. [Link]

Sources

"spectroscopic data (NMR, IR, Mass) of 4,5,6,7-tetrahydro-5(1h)-indazolone"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,5,6,7-Tetrahydro-1H-indazol-5-one

Introduction

4,5,6,7-Tetrahydro-1H-indazol-5-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the indazole scaffold, which is a core component in numerous pharmacologically active molecules, this compound serves as a valuable synthetic intermediate. Its structure, featuring a fused pyrazole and cyclohexanone ring system, presents a unique template for creating diverse molecular architectures.

Accurate structural elucidation is the bedrock of chemical research and development. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to unequivocally identify and characterize 4,5,6,7-Tetrahydro-1H-indazol-5-one. The interpretation herein is synthesized from foundational spectroscopic principles and data from closely related structural analogs, offering a field-proven framework for analysis.

Molecular Structure and Key Features

The structural integrity of 4,5,6,7-Tetrahydro-1H-indazol-5-one (Molecular Formula: C₇H₈N₂O, Molecular Weight: 136.15 g/mol ) is defined by its bicyclic nature.[1][2] The molecule's spectroscopic personality is dictated by several key features: the aromatic pyrazole ring, the aliphatic cyclohexanone ring, and the tautomeric nature of the N-H proton. Understanding these features is crucial for interpreting the spectral data that follows.

The numbering convention used for NMR assignments is presented in the diagram below.

Caption: Chemical structure and numbering of 4,5,6,7-Tetrahydro-1H-indazol-5-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4,5,6,7-Tetrahydro-1H-indazol-5-one, both ¹H and ¹³C NMR are essential. The presence of the ketone at the C5 position significantly influences the chemical shifts of neighboring protons and carbons compared to the parent 4,5,6,7-tetrahydro-1H-indazole structure.[3]

Experimental Protocol: NMR

A standard protocol for acquiring NMR spectra for this compound would be as follows:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing exchangeable protons like N-H.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical spectral width would be 0-12 ppm.

  • ¹³C NMR Acquisition: Acquire using a proton-decoupled pulse sequence (e.g., PENDANT or APT) to obtain information on carbon types (CH₃, CH₂, CH, C). A wider spectral width (0-220 ppm) is necessary.

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum is based on the known spectrum of 4,5,6,7-tetrahydro-1H-indazole[3] and the expected deshielding effects of the C5-carbonyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
NH -1~12.0 - 13.0Broad Singlet-1H
CH -3~7.3 - 7.5Singlet-1H
CH₂ -7~2.8 - 3.0Triplet~6-72H
CH₂ -4~2.6 - 2.8Triplet~6-72H
CH₂ -6~2.4 - 2.6Multiplet~6-72H

Interpretation and Causality:

  • N-H Proton (~12.5 ppm): This proton is typically observed as a broad singlet far downfield due to its acidic nature and involvement in hydrogen bonding. Its chemical shift can be highly dependent on concentration and solvent.

  • C-H Proton at C3 (~7.4 ppm): This is the only proton on the pyrazole ring and appears as a sharp singlet in the aromatic region.

  • CH₂ Protons at C4 and C7 (~2.6-3.0 ppm): The protons on the carbons adjacent to the pyrazole ring (C4 and C7) are expected to be triplets. The protons at C4, being alpha to the carbonyl group, would likely be slightly more deshielded (further downfield) than those at C7.

  • CH₂ Protons at C6 (~2.5 ppm): The protons at C6 are beta to the carbonyl and adjacent to two other methylene groups, leading to a more complex splitting pattern, likely a multiplet (quintet or triplet of triplets).

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum is crucial for confirming the carbon skeleton and the presence of the carbonyl group. Tautomerism between 1H- and 2H-indazoles can sometimes be distinguished by the chemical shift of the C3 carbon.[4]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C =O at C5~195 - 205
C -7a~140 - 145
C -3~133 - 138
C -3a~115 - 120
C -4~35 - 40
C -6~30 - 35
C -7~20 - 25

Interpretation and Causality:

  • Carbonyl Carbon C5 (~200 ppm): The most downfield signal, characteristic of a ketone carbonyl carbon. Its presence is a definitive marker for the molecule.

  • Aromatic Carbons (C3, C3a, C7a): These carbons of the pyrazole ring appear in the typical aromatic region. C7a and C3 are quaternary and CH carbons, respectively, within the pyrazole ring system.

  • Aliphatic Carbons (C4, C6, C7): These signals correspond to the three methylene groups of the cyclohexanone ring. The carbon alpha to the carbonyl (C4) is expected to be the most downfield of the three, followed by C6 and C7.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum provides a distinct "fingerprint" based on the vibrational frequencies of bonds.

Experimental Protocol: IR
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample typically from 4000 cm⁻¹ to 400 cm⁻¹. A background scan should be run first.

IR Spectral Data (Predicted)
Frequency Range (cm⁻¹) Vibration Type Functional Group
3300 - 3100 (broad)N-H StretchPyrazole N-H
3100 - 3000C-H StretchAromatic C-H (C3)
2950 - 2850C-H StretchAliphatic C-H (CH₂)
1715 - 1680 (strong) C=O Stretch Ketone
1600 - 1450C=C/C=N StretchPyrazole Ring

Interpretation and Causality:

  • N-H Stretch (~3200 cm⁻¹): A broad absorption in this region is characteristic of the N-H bond, with the broadening caused by hydrogen bonding.

  • C=O Stretch (~1700 cm⁻¹): The most prominent and diagnostic peak in the spectrum will be a strong, sharp absorption corresponding to the carbonyl group of the ketone. Its exact position can indicate the degree of conjugation or ring strain.

  • C-H Stretches: The spectrum will show distinct absorptions for the aromatic C-H bond just above 3000 cm⁻¹ and for the aliphatic C-H bonds just below 3000 cm⁻¹.

  • Ring Vibrations: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the pyrazole ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity and structure.

Experimental Protocol: MS
  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for obtaining the molecular ion peak. Electron ionization (EI) is a higher-energy method that provides more extensive fragmentation patterns.

  • Instrumentation: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer is used to determine the exact mass.

  • Data Analysis: Analyze the spectrum for the molecular ion peak ([M+H]⁺ in ESI or M⁺˙ in EI) and characteristic fragment ions.

Mass Spectral Data (Predicted)
  • Molecular Ion Peak (M⁺˙ or [M+H]⁺): The exact mass of 4,5,6,7-tetrahydro-1H-indazol-5-one is 136.0637 g/mol .[1] HRMS should detect a peak at m/z ≈ 136.0637 (for the radical cation M⁺˙) or 137.0715 (for the protonated molecule [M+H]⁺). This confirms the molecular formula C₇H₈N₂O.

  • Key Fragment Ions: The fragmentation pattern is dictated by the most stable ions and neutral losses that can be formed.

fragmentation M [C₇H₈N₂O]⁺˙ m/z = 136 F1 [M - CO]⁺˙ [C₆H₈N₂]⁺˙ m/z = 108 M->F1 - CO F2 [M - H₂CN₂]⁺˙ [C₆H₆O]⁺˙ m/z = 94 M->F2 - CH₂N₂ (Retro-Diels-Alder) F3 [M - C₂H₄]⁺˙ [C₅H₄N₂O]⁺˙ m/z = 108 M->F3 - C₂H₄

Caption: Plausible mass fragmentation pathways for 4,5,6,7-Tetrahydro-1H-indazol-5-one.

Interpretation and Causality:

  • Loss of Carbon Monoxide (CO): A very common fragmentation for cyclic ketones is the loss of a neutral CO molecule (28 Da). This would result in a fragment ion at m/z ≈ 108.

  • Retro-Diels-Alder Reaction: The fused ring system may undergo a retro-Diels-Alder fragmentation, leading to the loss of ethylene (C₂H₄, 28 Da), also resulting in a fragment at m/z ≈ 108, or potentially the loss of the pyrazole moiety.

  • Loss of CH₂N₂: Another plausible fragmentation could involve the cleavage of the pyrazole ring, leading to a fragment at m/z ≈ 94.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of all data. The definitive identification of 4,5,6,7-tetrahydro-1H-indazol-5-one is achieved when NMR, IR, and MS data converge to support the same structure.

  • MS confirms the mass and formula (C₇H₈N₂O).

  • IR confirms the presence of key functional groups: a ketone (C=O), an N-H group, and both aromatic and aliphatic C-H bonds.

  • ¹³C NMR confirms the carbon count (7 carbons) and types (one C=O, three aromatic/vinylic, three aliphatic CH₂).

  • ¹H NMR confirms the proton count (8 protons) and their chemical environments, showing the connectivity and relative positions consistent with the proposed structure.

Together, these techniques provide a self-validating system, ensuring a high degree of confidence in the structural assignment for researchers engaged in synthesis, quality control, or further development of this important chemical entity.

References

GSK2830371: A Technical Guide to a Potent Allosteric Inhibitor of Wip1 Phosphatase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Identity of CAS Number 1196154-00-3

For researchers and drug development professionals, the precise identification of a chemical entity is paramount. While the CAS number 1196154-00-3 is sometimes associated with the compound 2,4,6,7-Tetrahydro-5H-indazol-5-one, a more thorough investigation of scientific literature and supplier databases reveals a strong and functionally significant association with GSK2830371 , a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1). Given the extensive pharmacological data and therapeutic relevance of GSK2830371, this guide will focus on this compound as the entity of interest for researchers in oncology and cell signaling. It is plausible that 1196154-00-3 may refer to a precursor or an incorrectly assigned identifier. For clarity and scientific accuracy, this document will henceforth refer to the Wip1 inhibitor as GSK2830371, while acknowledging its occasional linkage to the aforementioned CAS number. Some sources also cite the CAS number 1404456-53-6 for GSK2830371.[1]

GSK2830371 has emerged as a critical tool for interrogating the DNA damage response (DDR) and p53 signaling pathways. Its high potency and selectivity make it a valuable pharmacological probe and a potential therapeutic agent. This guide provides an in-depth overview of its properties, mechanism of action, experimental applications, and procurement details to empower researchers in their scientific endeavors.

Physicochemical Properties of GSK2830371

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in experimental settings. GSK2830371 is an orally bioavailable small molecule with characteristics that facilitate its use in both in vitro and in vivo studies.

PropertyValueSource
Molecular Formula C₂₃H₂₉ClN₄O₂S
Molecular Weight 461.02 g/mol
Appearance Light yellow powder
Purity ≥97% (HPLC)
Solubility Soluble to 100 mM in DMSO and to 50 mM in ethanol
Storage Store at -20°C
CAS Number 1404456-53-6 (more commonly associated)[1]

Mechanism of Action: Allosteric Inhibition of Wip1 Phosphatase

GSK2830371 is a highly potent and selective allosteric inhibitor of Wip1 phosphatase, with an IC₅₀ of 6 nM.[1] Unlike active-site inhibitors, GSK2830371 binds to a flap subdomain outside the catalytic site of Wip1. This allosteric interaction induces a conformational change that inhibits the phosphatase's enzymatic activity. This mode of inhibition contributes to its high selectivity for Wip1 over other phosphatases.

Wip1 (also known as PPM1D) is a serine/threonine phosphatase that plays a critical role as a negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway.[2][3] In response to cellular stress, such as DNA damage, a cascade of signaling events leads to the activation of kinases like ATM and Chk2, which in turn phosphorylate and activate p53. Activated p53 can then induce cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged cells.

Wip1 acts as a homeostatic regulator by dephosphorylating and inactivating key proteins in this pathway, including ATM, Chk2, and p53 itself (specifically at Ser15).[3][4][5] By inhibiting Wip1, GSK2830371 effectively removes this "brake" on the DDR and p53 signaling. This leads to the sustained phosphorylation and activation of Wip1 substrates, amplifying the anti-proliferative and pro-apoptotic signals.[1]

Signaling Pathway of GSK2830371 Action

GSK2830371_Mechanism cluster_stress Cellular Stress (e.g., DNA Damage) cluster_activation DDR Activation cluster_response Cellular Response cluster_inhibition Negative Regulation stress DNA Damage ATM ATM stress->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (activates) p53 p53 Chk2->p53 phosphorylates (Ser15) (activates) response Cell Cycle Arrest Apoptosis Senescence p53->response induces Wip1 Wip1 (PPM1D) Wip1->ATM dephosphorylates (inactivates) Wip1->Chk2 dephosphorylates (inactivates) Wip1->p53 dephosphorylates (inactivates) GSK GSK2830371 GSK->Wip1 allosterically inhibits

Caption: Mechanism of action of GSK2830371 in the DNA damage response pathway.

Experimental Protocols and Applications

The unique mechanism of GSK2830371 makes it a versatile tool for a range of experimental applications, from basic research into cell signaling to preclinical evaluation of novel cancer therapies.

In Vitro Cell-Based Assays

Objective: To assess the anti-proliferative and pro-apoptotic effects of GSK2830371, alone or in combination with other agents.

Cell Line Selection: The choice of cell line is critical. Cell lines with wild-type p53 are generally more sensitive to GSK2830371.[1] Sensitivity can be enhanced in cell lines with amplification of the PPM1D gene, which encodes Wip1.[6]

Protocol: Cell Viability Assay (e.g., using CCK-8 or SRB)

  • Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of GSK2830371 in DMSO (e.g., 10 mM). Further dilute in culture medium to achieve the desired final concentrations. A typical concentration range for initial screening is 0.01 to 10 µM.[7][8]

  • Treatment: Treat cells with a serial dilution of GSK2830371. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration wells.

  • Incubation: Incubate the plates for 48-96 hours, depending on the cell doubling time.[8]

  • Viability Assessment: Add the viability reagent (e.g., CCK-8) and incubate as per the manufacturer's instructions. Measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Rationale: This protocol allows for the quantitative determination of the dose-dependent effect of GSK2830371 on cell proliferation. The extended incubation period is necessary to observe the downstream effects of p53 activation, which include cell cycle arrest and apoptosis.

Protocol: Western Blot Analysis of Pathway Modulation

  • Treatment: Treat cells in 6-well plates with GSK2830371 at a concentration known to be effective (e.g., 2.5 µM) for various time points (e.g., 0, 2, 4, 8, 24 hours).[7][9]

  • Cell Lysis: Harvest cells and prepare protein lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins, such as phospho-p53 (Ser15), total p53, phospho-Chk2 (Thr68), and p21. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

Rationale: This experiment provides direct evidence of the on-target effect of GSK2830371 by visualizing the increased phosphorylation of Wip1 substrates and the upregulation of p53 target genes like p21.[7]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of GSK2830371 in a preclinical animal model.

Model System: Immunocompromised mice (e.g., NOD-SCID) bearing subcutaneous or orthotopic xenografts of a responsive human cancer cell line (e.g., DOHH2 lymphoma).[1]

Protocol: Tumor Growth Inhibition Study

  • Tumor Implantation: Inoculate mice with tumor cells. Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Drug Formulation and Administration: Formulate GSK2830371 for oral administration. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] Administer GSK2830371 by oral gavage at doses ranging from 75 to 150 mg/kg, once or twice daily.[1] The control group receives the vehicle alone.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Continue treatment for a defined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined size.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for western blot or immunohistochemical analysis of target modulation (e.g., increased phospho-p53).

Rationale: This protocol assesses the therapeutic potential of GSK2830371 in a living organism. Oral administration mimics a clinically relevant route. Monitoring both tumor growth and animal well-being is crucial for evaluating efficacy and toxicity. The short half-life of GSK2830371 may necessitate more frequent dosing to achieve sustained target inhibition.[7]

Synergistic Combinations

A particularly promising application of GSK2830371 is in combination with other anti-cancer agents, especially those that also modulate the p53 pathway. Numerous studies have demonstrated a synergistic effect when GSK2830371 is combined with MDM2 inhibitors (e.g., Nutlin-3, RG7388, HDM201).[6][8][9][10] MDM2 inhibitors prevent the degradation of p53, leading to its accumulation. The concurrent inhibition of Wip1 by GSK2830371 ensures that this accumulated p53 is in a hyper-phosphorylated and highly active state, leading to a more robust anti-tumor response.[9]

Experimental Workflow for Synergy Assessment

Synergy_Workflow start Select p53 wild-type cancer cell line viability Cell Viability Assay (e.g., CCK-8) start->viability combination Combination Treatment Matrix: - GSK2830371 (serial dilution) - MDM2 Inhibitor (serial dilution) viability->combination analysis Calculate Combination Index (CI) using Chou-Talalay method combination->analysis result Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) analysis->result mechanism Mechanistic Studies: - Western Blot (p-p53, p21) - Apoptosis Assay (Caspase-3/7) result->mechanism If Synergistic end Conclusion on Synergistic Potential mechanism->end

Caption: A streamlined workflow for assessing the synergistic potential of GSK2830371 with an MDM2 inhibitor.

Suppliers of GSK2830371

For research purposes, GSK2830371 is available from several reputable suppliers of biochemicals and research reagents. It is crucial to obtain a certificate of analysis to ensure the purity and identity of the compound.

  • Selleck Chemicals: A well-known supplier of inhibitors and bioactive compounds.[1]

  • R&D Systems (a Bio-Techne brand): Offers a range of high-purity reagents for life science research.

  • Tocris Bioscience (a Bio-Techne brand): Specializes in small molecules and peptides for pharmacology and cell biology research.

  • MedchemExpress: Provides a wide array of research chemicals and inhibitors.[7]

  • Sigma-Aldrich (Merck): A major supplier of chemicals and laboratory equipment.

  • ProbeChem: A supplier of chemical probes and inhibitors.[11]

  • Chemgood: A manufacturer and supplier of chemicals.

  • Lab Procurement Services: A distributor of laboratory supplies.[12]

Conclusion

GSK2830371 is a powerful and selective pharmacological tool for the investigation of the Wip1 phosphatase and its role in the DNA damage response and p53 signaling. Its allosteric mechanism of action and oral bioavailability make it suitable for a wide range of in vitro and in vivo studies. For researchers in oncology and drug discovery, GSK2830371 offers a unique opportunity to explore the therapeutic potential of reactivating the p53 tumor suppressor pathway. The protocols and information provided in this guide are intended to serve as a comprehensive resource for the effective utilization of this important research compound.

References

A Technical Guide to the Biological Activity of Novel Tetrahydro-Indazolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydro-indazolone scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the synthesis, mechanisms of action, and therapeutic potential of novel derivatives based on this core. We will explore their significant anticancer properties, primarily through the inhibition of various protein kinases critical to tumor growth and proliferation, such as VEGFR, FGFR, and CDK2. Furthermore, this guide will delve into the anti-inflammatory and antioxidant activities exhibited by this versatile class of compounds. Detailed, step-by-step experimental protocols for assessing biological activity, including in vitro kinase inhibition, cell viability assays, and western blotting, are provided to ensure methodological rigor. Through a synthesis of current literature, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to advance the discovery of new therapeutics based on the tetrahydro-indazolone scaffold.

Introduction: The Tetrahydro-Indazolone Scaffold as a Privileged Structure

Nitrogen-containing heterocyclic compounds are foundational to the development of a vast number of pharmaceuticals.[1][2] Among these, the indazole nucleus—a bicyclic structure composed of fused benzene and pyrazole rings—is of significant interest.[1][3] While indazoles themselves are rare in nature, synthetic derivatives exhibit a wide array of pharmacological activities, including antitumor, anti-inflammatory, antibacterial, and anti-HIV effects.[1][2] The tetrahydro-indazolone core, a reduced form of the indazole scaffold, retains and often enhances this biological versatility, making it a "privileged scaffold" in modern drug discovery. Its unique three-dimensional structure allows for the strategic placement of various functional groups, enabling interaction with a wide range of biological targets with high affinity and selectivity.[4]

Key Biological Activities and Therapeutic Targets

Novel tetrahydro-indazolone derivatives have shown significant promise across several therapeutic areas, most notably in oncology. Their mechanism of action is often tied to the inhibition of protein kinases, enzymes that play a crucial role in cellular signaling pathways that, when dysregulated, can lead to diseases like cancer.[5]

Anticancer Activity

The most extensively documented biological activity of tetrahydro-indazolone derivatives is their ability to inhibit cancer cell proliferation.[6][7] This is primarily achieved by targeting key protein kinases involved in tumor growth, angiogenesis, and metastasis.

  • Kinase Inhibition: Many derivatives have been identified as potent inhibitors of several families of kinases.[5]

    • VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.[5] Tetrahydro-indazolone derivatives have been shown to inhibit VEGFR-2, thereby cutting off the tumor's blood supply.

    • FGFR: Fibroblast Growth Factor Receptors are involved in cell proliferation, differentiation, and migration.[1][5] Dysregulation of FGFR signaling is implicated in various cancers, making it a prime target for therapeutic intervention.[5]

    • CDK2: Cyclin-Dependent Kinase 2, when in complex with cyclins, plays a vital role in cell cycle progression.[8] Inhibiting CDK2 can halt the cell cycle, preventing cancer cells from dividing. A high-throughput screen identified a tetrahydro-indazolone derivative as a hit compound for inhibiting the CDK2/cyclin A complex, leading to the synthesis of over 50 analogues with improved inhibitory activity.[8]

    • Src Kinase: This tyrosine kinase is often overexpressed in epithelial tumors and is a key modulator of cancer cell invasion and metastasis.[9] Some tetrahydro-indazolone derivatives have shown modest to potent inhibition of c-Src kinase.[9]

  • Induction of Apoptosis: Beyond kinase inhibition, certain derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. One study found that compound 2f , an indazole derivative, promoted apoptosis in breast cancer cells by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[6][10] This compound also increased reactive oxygen species (ROS) levels and decreased the mitochondrial membrane potential, further pushing the cells towards apoptosis.[6][10]

The table below summarizes the anticancer activity of selected tetrahydro-indazolone derivatives against various cancer cell lines.

CompoundTarget(s)Cancer Cell Line(s)IC50 Value(s)Reference(s)
Compound 2f Multiple Tyrosine Kinases (predicted)4T1 (Breast), others0.23–1.15 µM[6][10]
Derivative 13 c-Src KinaseHT-29 (Colon)50.7 µM[9]
Derivative 32 c-Src KinaseHT-29 (Colon)35.1 µM[9]
Compound 6o p53/MDM2 Pathway (predicted)K562 (Leukemia)5.15 µM[11]
Anti-inflammatory and Antioxidant Activities

While oncology is a major focus, the therapeutic potential of tetrahydro-indazolones extends to other areas. Several derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant properties.[4][12] The mechanism behind these activities often involves the scavenging of free radicals and the modulation of inflammatory pathways. Newly synthesized indazole derivatives have demonstrated noticeable DPPH radical scavenging activity and total antioxidant capacity in various assays.[12]

Mechanism of Action: A Deeper Dive into Kinase Inhibition

The primary mechanism by which tetrahydro-indazolone derivatives exert their anticancer effects is through competitive inhibition at the ATP-binding site of protein kinases. The diagram below illustrates a simplified, generalized workflow for evaluating these compounds as kinase inhibitors, from initial screening to cellular effects.

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 Lead Optimization & In Vivo Studies HTS High-Throughput Screening (HTS) of Compound Library Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo, FRET) HTS->Kinase_Assay Identifies 'Hits' IC50 Determine IC50 Value Kinase_Assay->IC50 Quantifies Potency Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) IC50->Cell_Viability Selects Potent Compounds Target_Engagement Target Engagement Assay (e.g., Western Blot for p-Target) Cell_Viability->Target_Engagement Confirms Cellular Activity Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) Target_Engagement->Apoptosis_Assay SAR Structure-Activity Relationship (SAR) Studies Apoptosis_Assay->SAR Provides Feedback Loop SAR->HTS Design New Derivatives Animal_Model In Vivo Efficacy (e.g., Xenograft Model) SAR->Animal_Model Identifies Lead Candidates

Caption: Workflow for the evaluation of kinase inhibitors.

Computational docking studies can predict the binding mode of these inhibitors within the ATP-binding domain.[13] For instance, analyses have helped predict potential binding sites at the interface of the CDK2/cyclin E1 complex, providing a rationale for the observed inhibitory activity and guiding further structural modifications to enhance potency and selectivity.[8]

Essential Experimental Workflows for Activity Assessment

To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are crucial. The following sections provide detailed, step-by-step methodologies for key assays used to characterize the biological activity of tetrahydro-indazolone derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent-Based)

This protocol is designed to quantify the potency of a compound in inhibiting a specific kinase. The principle is based on measuring the amount of ATP remaining in solution after the kinase reaction; lower ATP levels indicate higher kinase activity.

Causality: The choice of a luminescent-based assay (like Kinase-Glo®) is due to its high sensitivity, broad dynamic range, and suitability for high-throughput screening.

Self-Validation: The protocol includes "no enzyme" and "no inhibitor" (vehicle) controls to define the baseline and maximum signal, respectively, ensuring the validity of the results.

Methodology:

  • Prepare Reagents:

    • Kinase Buffer (specific to the kinase of interest).

    • Kinase enzyme (e.g., CDK2/Cyclin A).

    • Substrate (e.g., a specific peptide for the kinase).

    • ATP solution (at the Km concentration for the specific kinase).

    • Test compound (serial dilutions in DMSO, then dilute in kinase buffer).

    • Kinase-Glo® Luminescent Kinase Assay reagent.

  • Set up the Assay Plate (384-well, white, flat-bottom):

    • Add 5 µL of test compound dilutions or vehicle control (e.g., 1% DMSO in buffer) to appropriate wells.

    • Add 10 µL of the kinase/substrate mixture to all wells except the "no enzyme" control. Add 10 µL of buffer/substrate to the "no enzyme" control wells.

    • Start the reaction by adding 10 µL of the ATP solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature (or 30°C, depending on the kinase) for 1 hour.

  • Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 25 µL of the Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_no_enzyme) / (Signal_vehicle - Signal_no_enzyme)).

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11]

Causality: The MTT assay is a widely used, robust, and cost-effective method for initial screening of antiproliferative activity.[11]

Self-Validation: A vehicle control (e.g., 0.1% DMSO) is used to represent 100% cell viability, and a positive control (a known cytotoxic drug like 5-Fluorouracil) is included to validate assay performance.[11]

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the tetrahydro-indazolone derivative.

    • Remove the old media and add 100 µL of fresh media containing the desired concentrations of the compound or vehicle control to the wells.

    • Incubate for 48 or 72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the viability percentage against compound concentration to determine the IC50 value.

Protocol 3: Western Blot Analysis for Target Modulation

This protocol is used to detect changes in the expression or phosphorylation status of specific proteins within a signaling pathway after compound treatment, confirming target engagement in a cellular context.

Causality: Western blotting provides direct evidence that the compound is hitting its intended target (e.g., inhibiting a kinase) by measuring the downstream effect (e.g., decreased phosphorylation of a substrate).

Self-Validation: A loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading across all lanes. Untreated and vehicle-treated cells serve as negative controls.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a specified time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody (e.g., anti-phospho-ERK, anti-cleaved caspase-3) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Analyze the band intensity using software like ImageJ, normalizing to the loading control.

Conclusion and Future Perspectives

Novel tetrahydro-indazolone derivatives represent a highly promising class of compounds with significant therapeutic potential, particularly in oncology. Their versatility as kinase inhibitors provides a solid foundation for the development of targeted cancer therapies. Future research should focus on expanding the structural diversity of these derivatives to improve their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action through advanced proteomics and genomics will undoubtedly unveil new therapeutic targets and applications for this privileged scaffold, reinforcing its important role in medicinal chemistry.[2]

References

  • One-Pot Regioselective Synthesis of Tetrahydroindazolones and Evaluation of Their Anti-proliferative and Src Kinase. (n.d.). Google.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.). Google.
  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed - NIH. (2021, March 15). Google.
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In Silico Docking of 4,5,6,7-Tetrahydro-5(1H)-indazolone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4,5,6,7-tetrahydro-1H-indazole scaffold and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] A key mechanism underlying their anticancer properties is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[3] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of angiogenesis—the formation of new blood vessels—a process critical for tumor growth and metastasis.[4][5] Consequently, VEGFR-2 has emerged as a major target for anti-angiogenic cancer therapies.[2][6] This guide provides an in-depth, technical walkthrough of performing in silico molecular docking studies on novel 4,5,6,7-tetrahydro-5(1H)-indazolone derivatives against the VEGFR-2 kinase domain, designed for researchers and drug development professionals.

Foundational Principles: The Rationale of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[7] The primary objectives are twofold: to predict the binding mode and to estimate the binding affinity, usually represented as a scoring function.[8] This process allows for the rapid, computational screening of vast chemical libraries to identify promising "hit" compounds and to guide the optimization of "lead" compounds by providing atomic-level insights into their interactions with the target.[7]

The core of any docking experiment rests on two components: a search algorithm and a scoring function.

  • Search Algorithm: This component explores the vast conformational space of the ligand within the defined active site of the protein, generating a multitude of possible binding poses. Algorithms like the Lamarckian Genetic Algorithm (LGA), used in AutoDock, are effective at balancing a global search of the energy landscape with local energy minimizations to find the most favorable poses.[9]

  • Scoring Function: Each generated pose is evaluated by a scoring function, which calculates a score representative of the binding free energy.[10] The AutoDock scoring function, for example, is an empirical free energy force field that includes terms for van der Waals interactions, hydrogen bonding, electrostatic interactions, and desolvation energy.[10] A more negative score typically indicates a more favorable binding affinity.[10]

By understanding how derivatives of a core scaffold like 4,5,6,7-tetrahydro-5(1H)-indazolone interact with the key amino acid residues in the VEGFR-2 active site, we can rationally design novel molecules with enhanced potency and selectivity.

The Target: VEGFR-2 Kinase Domain

For this guide, we will focus on the ATP-binding site of the VEGFR-2 kinase domain. The crystal structure of human VEGFR-2 in complex with a potent imidazo[1,2-b]pyridazine inhibitor, available from the Protein Data Bank (PDB), provides an excellent starting point for our study.

  • Selected PDB Entry: 3VO3

  • Resolution: 1.52 Å[1]

  • Method: X-ray Diffraction[1]

  • Key Rationale for Selection: This structure is of high resolution and contains a co-crystallized inhibitor within the ATP-binding site. This provides a validated binding pocket and allows for a direct comparison between the docked poses of our novel ligands and a known binder, which is a crucial step for validating the docking protocol.

The ATP-binding site of VEGFR-2, typical of kinases, features a "hinge region" that forms critical hydrogen bonds with ATP or competitive inhibitors. Key residues in this region, such as Cysteine 919 (Cys919) , are pivotal for anchoring inhibitors.[11] Other important interactions often occur with residues like Glutamate 885 (Glu885) and Aspartate 1046 (Asp1046) in the DFG motif region.[11][12] Our docking study will aim to predict whether our indazolone derivatives can form these canonical interactions.

Experimental Workflow: A Step-by-Step Protocol

This section details a comprehensive, field-proven protocol for docking a novel 4,5,6,7-tetrahydro-5(1H)-indazolone derivative into the VEGFR-2 kinase domain using the AutoDock suite of tools.

G PDB 1. Fetch Receptor (PDB: 3VO3) PrepReceptor 3. Prepare Receptor (Protein) - Remove water/heteroatoms - Add polar hydrogens - Assign Kollman charges - Save as .pdbqt PDB->PrepReceptor Ligand 2. Design & Build Ligand (e.g., Avogadro, ChemDraw) PrepLigand 4. Prepare Ligand - Add all hydrogens - Compute Gasteiger charges - Detect root & torsions - Save as .pdbqt Ligand->PrepLigand Grid 5. Define Binding Site - Set Grid Box around  active site residues - Generate .gpf file PrepReceptor->Grid DockParams 7. Set Docking Parameters - Define search algorithm (LGA) - Set number of runs - Generate .dpf file PrepLigand->DockParams RunGrid 6. Run AutoGrid - Generate affinity maps Grid->RunGrid RunGrid->DockParams RunDock 8. Run AutoDock - Execute docking - Generate .dlg file DockParams->RunDock AnalyzeDLG 9. Analyze Docking Log - Extract binding energies - Cluster poses by RMSD RunDock->AnalyzeDLG Visualize 10. Visualize Interactions - Use PyMOL, Discovery Studio - Identify H-bonds, hydrophobic contacts AnalyzeDLG->Visualize Report 11. Report & Interpret - Correlate score with structure - Propose new designs Visualize->Report G cluster_input Docking Output cluster_process Analysis Steps cluster_output Actionable Insights DLG Docking Log File (.dlg) Energy 1. Rank by Binding Energy (Lowest score = best affinity) DLG->Energy Cluster 2. Cluster Poses (Group by RMSD) Energy->Cluster Visualize 3. Visualize Best Pose (PyMOL, Discovery Studio) Cluster->Visualize Interactions 4. Analyze Interactions - H-Bonds (e.g., Cys919) - Hydrophobic Contacts - π-π Stacking Visualize->Interactions SAR Structure-Activity Relationship (SAR) Interactions->SAR Hypothesis Hypothesis Generation (e.g., 'Adding a hydroxyl group here may form a new H-bond') SAR->Hypothesis Design Design of New Derivatives Hypothesis->Design

Caption: Logical flow for the analysis of docking results.
Quantitative Data: Scoring and Clustering

The primary quantitative output from AutoDock is the estimated binding free energy (in kcal/mol). The results in the .dlg file are organized into clusters of poses based on their root-mean-square deviation (RMSD).

  • Binding Energy: The most negative value represents the most favorable predicted binding mode.

  • Cluster Size: A large cluster of low-energy poses suggests that the algorithm consistently found a favorable and stable binding conformation.

The results for a series of hypothetical indazolone derivatives could be summarized as follows:

Compound IDDerivative SubstitutionEst. Binding Energy (kcal/mol)Est. Inhibition Constant (Ki)Key Interactions with VEGFR-2 (PDB: 3VO3)
LIG-001 3-methyl-4-phenyl -9.25 450 nM H-bond with Cys919; Hydrophobic interactions with Val848, Leu1035
LIG-0023-methyl-4-(4-hydroxyphenyl)-9.87180 nMH-bonds with Cys919, Glu885; Hydrophobic interactions
LIG-0033-methyl-4-(4-chlorophenyl)-9.51310 nMH-bond with Cys919; Halogen bond with Leu840
LIG-0043-ethyl-4-phenyl-9.10550 nMH-bond with Cys919; Reduced hydrophobic contact vs. LIG-001
Qualitative Data: Visualization of Binding Poses

Quantitative scores must be validated by qualitative visual inspection. A low energy score is meaningless if the pose is sterically unfeasible or does not engage with key active site residues.

  • Load the complex: Open PyMOL (or another molecular viewer) and load the receptor PDBQT file (3VO3_protein.pdbqt).

  • Load the docked poses: In ADT, go to Analyze -> Dockings -> Open and select docking.dlg. Then, go to Analyze -> Conformations -> Play, ranked by energy. This will load the poses into PyMOL.

  • Analyze interactions: Focus on the lowest-energy pose. Use visualization tools to identify key interactions.

    • Hydrogen Bonds: Look for dashed lines between the ligand's hydrogen bond donors/acceptors (e.g., the indazole NH group, the ketone oxygen) and receptor residues (e.g., the backbone of Cys919 in the hinge region).

    • Hydrophobic Interactions: Observe which parts of the ligand (e.g., the phenyl ring) are buried in hydrophobic pockets formed by residues like Val848, Ala866, Leu889, and Leu1035.

    • π-π Stacking: Check for favorable stacking interactions between aromatic rings on the ligand and residues like Phenylalanine (Phe).

A plausible binding mode for our lead compound, LIG-001 , would show the indazole core acting as a hinge-binder, with the N-H group forming a hydrogen bond with the backbone carbonyl of Cys919. The 4-phenyl substituent would be positioned in the hydrophobic pocket, making favorable van der Waals contacts. This qualitative analysis validates the numerical score and provides a rational basis for designing the next generation of derivatives. For instance, based on the data in the table, adding a hydroxyl group to the phenyl ring (LIG-002) is predicted to form an additional hydrogen bond with Glu885, resulting in a more potent inhibitor.

Conclusion and Future Directions

This guide has provided a comprehensive, step-by-step framework for conducting in silico molecular docking studies of novel 4,5,6,7-tetrahydro-5(1H)-indazolone derivatives against the VEGFR-2 kinase. By integrating robust preparation protocols with careful analysis, researchers can effectively use molecular docking as a predictive tool to prioritize synthetic efforts, rationalize observed biological activity, and accelerate the drug discovery cycle.

It is critical to remember that in silico docking is a predictive model, not an experimental result. The hypotheses generated from these studies must be validated through chemical synthesis and in vitro biological assays. Promising compounds should be further evaluated in cell-based angiogenesis assays and eventually in vivo models to confirm their therapeutic potential. The iterative cycle of computational design, synthesis, and biological testing remains the cornerstone of modern drug discovery.

References

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"crystal structure analysis of 4,5,6,7-tetrahydro-1H-indazol-4-one derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 4,5,6,7-Tetrahydro-1H-Indazol-4-One Derivatives

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the methodologies and scientific rationale behind the crystal structure analysis of 4,5,6,7-tetrahydro-1H-indazol-4-one derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anti-cancer, and human neutrophil elastase (HNE) inhibitory properties.[1][2][3][4] Understanding their three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for establishing structure-activity relationships (SAR) and guiding rational drug design.

The Strategic Importance of Crystal Structure Analysis in Drug Discovery

The 4,5,6,7-tetrahydro-1H-indazol-4-one core is a versatile scaffold in medicinal chemistry.[3] Its derivatives have demonstrated potent biological activities, making them attractive candidates for therapeutic development.[2][5][6] Crystal structure analysis serves as the definitive method to elucidate the precise three-dimensional geometry of these molecules. This information is not merely academic; it provides critical insights into:

  • Conformational States: The non-aromatic six-membered ring of the tetrahydro-indazolone core often adopts specific conformations, such as a distorted envelope, which influences the overall molecular shape.[1][2]

  • Intermolecular Interactions: The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions, including hydrogen bonds, C-H···O, C-H···π, and π–π stacking interactions.[2][7] These same forces are fundamental to how a drug molecule binds to its biological target.[8][9][10]

  • Absolute Stereochemistry: For chiral derivatives, X-ray crystallography can unambiguously determine the absolute configuration, which is a critical requirement for pharmaceutical development.[11]

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit varied physical properties, including solubility and bioavailability. Crystallographic analysis is essential for identifying and characterizing these forms.

By providing an atomic-resolution blueprint, crystallographic data enables computational chemists to perform more accurate docking studies and helps medicinal chemists design next-generation analogs with improved potency and specificity.[4]

The Experimental Pathway: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and a deep understanding of physicochemical principles. Each stage presents unique challenges and requires careful methodological choices.

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 Data Collection cluster_3 Structure Solution & Refinement cluster_4 Advanced Analysis Syn Chemical Synthesis Pur Purification Syn->Pur Crude Product Crystal Single Crystal Growth Pur->Crystal Pure Compound Mount Crystal Mounting Crystal->Mount High-Quality Crystal XRD X-ray Diffraction Mount->XRD Mounted Crystal Solve Structure Solution (e.g., Direct Methods) XRD->Solve Diffraction Data Refine Refinement & Validation Solve->Refine Initial Model Hirshfeld Hirshfeld Surface Analysis Refine->Hirshfeld Final Structure (CIF) Database Database Deposition (e.g., CCDC) Refine->Database

Caption: Overall workflow for crystal structure analysis.

Synthesis of Tetrahydro-1H-Indazol-4-one Derivatives

The synthesis typically begins with the formation of the core indazolone scaffold, followed by derivatization. A common route involves the cyclocondensation of a substituted 2-acetyl-cyclohexane-1,3-dione with a hydrazine derivative (e.g., phenylhydrazine).[5][12] Further modifications, such as aldol condensation at the C5 position with various aldehydes, introduce diverse substituents.[1][2]

For example, the synthesis of (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one is achieved by reacting 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one with 4-chlorobenzaldehyde in ethanol with a sodium hydroxide catalyst.[1] The resulting precipitate is then purified, typically by recrystallization, to yield the final product ready for crystal growth experiments.[1]

The Art and Science of Crystallization

Obtaining a high-quality single crystal is often the most significant bottleneck in the entire process.[13][14] The goal is to grow a crystal that is well-ordered, free of defects, and of a suitable size (typically >0.1 mm).[15] This is achieved by slowly inducing a state of supersaturation in a solution of the purified compound.[16]

Protocol: Crystallization by Slow Evaporation

This is a foundational and widely used technique for small molecules. The choice of solvent is critical; an ideal solvent dissolves the compound moderately at room temperature.

  • Solvent Screening: Test the solubility of a few milligrams of the compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane) to find one with moderate solubility.

  • Solution Preparation: Dissolve the purified compound (5-10 mg) in a minimal amount of the chosen solvent in a small, clean vial. Ensure the compound is fully dissolved, warming gently if necessary.

  • Filtration (Optional but Recommended): To remove dust or particulate matter that could cause uncontrolled nucleation, filter the solution through a small cotton plug in a Pasteur pipette into a clean vial.

  • Crystal Growth: Cover the vial with a cap or parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks. The slower the evaporation, the larger and higher quality the crystals are likely to be.[16]

  • Incubation: Place the vial in a vibration-free location at a constant temperature.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or loop and dry them on filter paper.

Causality in Method Selection:

  • Slow Evaporation is chosen for its simplicity and effectiveness when a suitable single-solvent system is found.[16]

  • Vapor Diffusion is an excellent alternative, especially when only milligram quantities are available.[17] In this method, a solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystal growth.[17][18]

Elucidating the Structure: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a powerful non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[19][20] The fundamental principle is based on the diffraction of a monochromatic X-ray beam by the ordered electron clouds of the atoms in the crystal lattice.[15][20]

Experimental Protocol: A Typical SCXRD Workflow

  • Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a thin glass fiber or a loop with a non-interfering substance like oil or epoxy.[19] This assembly is then attached to a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray diffractometer, where it is cooled to a low temperature (typically ~100 K) by a stream of nitrogen gas to minimize thermal vibrations of the atoms. An intense, monochromatic X-ray beam is directed at the crystal.[20] The crystal is rotated through various angles, and the resulting diffraction pattern—a series of spots of varying intensity—is recorded by a detector.[15][21]

  • Data Processing: The collected raw data is processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[15] This map reveals the positions of the atoms in the crystal.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data. This iterative process adjusts atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics like the R-factor.[20]

The final output is typically a Crystallographic Information File (CIF), which contains all the necessary information about the crystal structure, including atomic coordinates, bond lengths, and bond angles.[22]

Interpreting the Data: Structural Insights and Intermolecular Forces

The refined crystal structure provides a wealth of information. For 4,5,6,7-tetrahydro-1H-indazol-4-one derivatives, analysis often focuses on the conformation of the flexible six-membered ring and the intricate network of non-covalent interactions that stabilize the crystal packing.

G mol1 Molecule A (Indazolone Derivative) mol2 Molecule B (Indazolone Derivative) mol1->mol2 Hydrogen Bond (e.g., C-H···O) mol3 Molecule C (Indazolone Derivative) mol1->mol3 van der Waals (e.g., H···H contacts) mol2->mol3 π-π Stacking (between aromatic rings)

Caption: Common intermolecular interactions in indazolone crystals.

Key Structural Features:

  • Molecular Conformation: Derivatives like (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one show a highly twisted structure, with significant dihedral angles between the various ring systems.[1] The six-membered tetrahydro ring commonly adopts a distorted envelope conformation.[1][2]

  • Hydrogen Bonding: While classic N-H···O or O-H···O bonds are strong organizing forces, weaker C-H···O interactions are also prevalent and play a crucial role in the crystal packing of these derivatives.[1][9]

  • π–π Stacking: When aromatic substituents are present (e.g., an N-bound phenyl ring), π–π stacking interactions between the rings of adjacent molecules often contribute to the formation of stacks or columns within the crystal.[2][23]

  • van der Waals Forces: A large number of H···H contacts are typically observed, indicating that van der Waals interactions play a significant role in the overall crystal packing.[1]

Data Presentation: Example Crystallographic Data

The following table summarizes key crystallographic data for two representative derivatives, illustrating the standard format for reporting such information.

Parameter(E)-5-(4-chlorobenzylidene)-...[1](E)-5-(4-methylbenzylidene)-...[2]
Chemical FormulaC₂₀H₁₅ClN₂OC₂₁H₁₈N₂O
Formula Weight346.80326.39
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)15.1107 (9)15.4260 (10)
b (Å)8.6604 (5)8.7177 (5)
c (Å)13.0645 (8)12.9265 (8)
β (°)99.432 (5)98.715 (5)
Volume (ų)1685.2 (2)1716.3 (2)
Z (Molecules/Unit Cell)44
Final R₁ [I > 2σ(I)]0.05280.0453

Advanced Visualization: Hirshfeld Surface Analysis

To gain deeper, quantitative insight into the intermolecular interactions, Hirshfeld surface analysis is employed.[24] This technique partitions the crystal space into regions defined by the electron distribution of individual molecules.[25]

The Hirshfeld surface is mapped with properties like dnorm, which highlights intermolecular contacts shorter than van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue.[1][23] This provides an immediate visual summary of the key interaction points.

Furthermore, the analysis generates 2D "fingerprint plots," which quantify the contribution of different types of intermolecular contacts to the overall crystal packing. For example, in the crystal structure of an indazole derivative, the fingerprint plot might show that H···H contacts account for 51.7% of the surface, C···H/H···C contacts for 29.2%, and C···H/H···O contacts for 8.6%.[2] This quantitative breakdown is invaluable for understanding the forces that stabilize the crystal and, by extension, the interactions the molecule might form with a protein target.

Conclusion

The crystal structure analysis of 4,5,6,7-tetrahydro-1H-indazol-4-one derivatives is an indispensable tool in modern drug discovery. It transcends simple structure determination, providing a detailed roadmap of molecular conformation and the subtle non-covalent forces that govern molecular recognition. By integrating meticulous synthesis and crystallization with advanced techniques like single-crystal X-ray diffraction and Hirshfeld surface analysis, researchers can establish robust structure-activity relationships, paving the way for the rational design of more effective and specific therapeutic agents. The data derived from these analyses, often deposited in public repositories like the Cambridge Structural Database (CSD), contributes to the collective knowledge of the scientific community, fueling future discoveries.[22][26][27]

References

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An In-Depth Technical Guide to the Tautomeric Forms of the 1,5,6,7-Tetrahydro-4H-indazol-4-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,5,6,7-tetrahydro-4H-indazol-4-one is a privileged scaffold in medicinal chemistry, forming the basis for inhibitors targeting a range of enzymes, including human neutrophil elastase (HNE) and SARS-CoV-2 main protease (Mpro)[1][2][3]. Its synthetic accessibility and potential for substitution make it highly attractive; however, its utility is complicated by a subtle yet critical phenomenon: tautomerism. This scaffold exists as a dynamic equilibrium of multiple isomers, primarily the 1H- and 2H-annular tautomers of the pyrazole ring. The position of this equilibrium, which dictates the molecule's hydrogen-bonding pattern, shape, and electronic properties, is highly sensitive to substituents, solvent, and physical state. Mischaracterization or failure to control the dominant tautomeric form can lead to inconsistent biological data and challenges in establishing robust structure-activity relationships (SAR). This guide provides a comprehensive analysis of the tautomerism of this scaffold, integrating computational prediction with definitive experimental validation to offer a self-validating framework for researchers.

Introduction: The Tautomeric Challenge

The 1,5,6,7-tetrahydro-4H-indazol-4-one core structure presents two distinct types of tautomerism: annular prototropic tautomerism within the pyrazole ring and keto-enol tautomerism in the fused cyclohexanone ring. Understanding the interplay between these forms is paramount for rational drug design.

  • Annular Tautomerism: A proton shifts between the N1 and N2 positions of the indazole ring, leading to the 1H- and 2H-tautomers. This is the most significant equilibrium, as the energy difference between these two forms is often small, allowing them to coexist in solution.[4]

  • Keto-Enol Tautomerism: The ketone at the C4 position can potentially tautomerize to its corresponding enol form. However, computational studies have demonstrated that this enol (OH) form is energetically unfavorable because it disrupts the aromaticity of the pyrazole ring system.[4] Therefore, for practical purposes, the equilibrium is almost exclusively between the 1H-keto and 2H-keto forms.

The challenge for drug developers is that these two primary tautomers are distinct chemical entities with different physicochemical properties. They present different hydrogen bond donor/acceptor profiles, which can fundamentally alter their interaction with a biological target.[5][6] This guide will dissect the factors governing this equilibrium and provide robust protocols for its characterization.

Tautomeric_Forms cluster_main Primary Tautomeric Equilibrium cluster_secondary Unfavorable Equilibrium Tautomer1H 1H-Indazol-4-one Tautomer2H 2H-Indazol-4-one Tautomer1H->Tautomer2H Annular Shift TautomerOH 4-Hydroxy-Indazole (Enol) Tautomer1H->TautomerOH Keto-Enol caption Fig. 1: Primary tautomeric forms of the scaffold.

Caption: Fig. 1: Primary tautomeric forms of the scaffold.

Factors Governing Tautomeric Preference

The tautomeric equilibrium constant (KT = [1H]/[2H]) is not fixed; it is a delicate balance influenced by several factors:

  • Physical State: In the solid state, crystal packing forces and intermolecular hydrogen bonding often select for a single tautomer. In contrast, solution-state NMR frequently reveals a mixture of both 1H and 2H forms.[7][8]

  • Solvent: The polarity of the solvent plays a crucial role. Polar solvents like DMSO can stabilize the tautomer with the larger dipole moment, influencing the equilibrium position.[2][4]

  • Substituents: The electronic nature of substituents on the scaffold significantly impacts stability. For example, computational studies have shown that for the unsubstituted parent molecule, the 2H tautomer is more stable in the gas phase. However, substitution patterns can reverse this preference.[4][7] Specifically, a methyl group at the 3-position tends to favor the 2H tautomer.[4]

Section I: Predictive Analysis via Computational Chemistry

Before embarking on synthesis, computational modeling provides invaluable insight into the intrinsic stability of the tautomers. This in silico analysis allows for the early prediction of the dominant form, guiding synthetic strategy and analytical characterization.

Causality Behind Method Selection: The goal is to accurately calculate the ground-state energies of the tautomers. A hierarchy of methods is employed. Semi-empirical methods like AM1 are fast but less accurate, making them suitable for initial exploration.[4] For higher accuracy, Density Functional Theory (DFT) with a functional like B3LYP and a reasonably large basis set (e.g., 6-31G**) offers the best balance of computational cost and precision for these systems, showing excellent agreement with experimental results.[4][9]

Computational_Workflow start Hypothesized Scaffold gen_isomers Generate 3D Structures (1H, 2H, OH tautomers) start->gen_isomers geom_opt Geometry Optimization (e.g., B3LYP/6-31G**) gen_isomers->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain ZPE) geom_opt->freq_calc energy_calc Single-Point Energy (Gas Phase & Solvent Model) freq_calc->energy_calc analysis Analyze Relative Energies (ΔE) & Dipole Moments (μ) energy_calc->analysis prediction Predict Most Stable Tautomer analysis->prediction caption Fig. 2: In silico workflow for tautomer prediction.

Caption: Fig. 2: In silico workflow for tautomer prediction.

Data Summary: Calculated Relative Energies

The following table summarizes results from DFT (B3LYP/6-31G**) calculations, illustrating the small energy gap between the 1H and 2H forms and the high instability of the OH form.[4]

CompoundSubstituent(s)ΔE (2H vs 1H) (kJ/mol)ΔE (OH vs 1H) (kJ/mol)Predicted Gas Phase Stability
1 None-3.01+58.92H > 1H >> OH
2 6,6-dimethyl-2.43+58.72H > 1H >> OH
3 3-methyl-8.63+58.32H > 1H >> OH
4 3,6,6-trimethyl-8.02+59.22H > 1H >> OH
Data adapted from computational studies. Negative ΔE indicates the 2H tautomer is more stable than the 1H tautomer.[4]

Section II: Empirical Validation & Structural Elucidation

While computation provides a strong hypothesis, it must be validated by empirical data. A multi-technique spectroscopic approach is essential for unambiguous characterization.

Core Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomeric equilibria in solution.

Protocol 1: Determining Tautomeric Ratio via ¹H NMR

  • Sample Preparation: Prepare a solution of the compound in a suitable deuterated solvent (e.g., DMSO-d6) at a known concentration (typically 5-10 mg/mL).

  • Acquisition: Acquire a standard quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1, e.g., 30s) to allow for full relaxation of all protons, which is critical for accurate integration.

  • Analysis: Identify distinct, well-resolved signals corresponding to each tautomer. Protons on the pyrazole ring or adjacent to it are often the most diagnostic.

  • Quantification: Integrate the signals for the 1H and 2H forms. The tautomeric ratio is determined by the ratio of these integrals. For example, for 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one, the equilibrium constant Keq ([1H]/[2H]) was determined to be 1.04 in DMSO-d6.[8]

Protocol 2: Unambiguous Tautomer Assignment via ¹³C and ¹⁵N NMR

Causality: While ¹H NMR quantifies the ratio, ¹³C and ¹⁵N NMR provide definitive structural assignment. The electronic environment of the pyrazole carbons and nitrogens is significantly different between the two tautomers.

  • Acquisition: Acquire a standard proton-decoupled ¹³C spectrum and 2D correlation spectra such as ¹H-¹⁵N HMBC. The latter is crucial for directly probing the nitrogen environments.

  • Analysis & Interpretation:

    • ¹³C NMR: The chemical shifts of the bridgehead carbon (C7a) and the carbon adjacent to the protonated nitrogen (C3) are highly diagnostic.

      • 1H Tautomer: C3 is deshielded (appears downfield, ~7 ppm higher δ) compared to the 2H form. C7a is shielded (appears upfield, ~5.5 ppm lower δ).[8]

      • 2H Tautomer: C3 is shielded, and C7a is deshielded.[8]

    • ¹⁵N NMR: The ¹H-¹⁵N HMBC will show a correlation from the N-H proton to its directly bonded nitrogen, providing unambiguous proof of the proton's location (N1 vs. N2).

Data Summary: Diagnostic ¹³C Chemical Shifts (in DMSO-d6)

TautomerC3 (δ, ppm)C7a (δ, ppm)
1H-form ~141~113
2H-form ~134~118.5
Approximate chemical shifts based on reported data.[8]

Definitive Proof: Single-Crystal X-ray Diffraction

For absolute confirmation of structure in the solid state, X-ray crystallography is the gold standard.

Protocol 3: Solid-State Tautomer Identification

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection & Refinement: Mount a suitable crystal and collect diffraction data.

  • Structure Solution: Solve the structure to generate an electron density map. The positions of heavier atoms (C, N, O) are determined first, followed by the location of hydrogen atoms, particularly the one on the pyrazole ring, which definitively identifies the tautomer present in the crystal lattice. This method also reveals the intermolecular hydrogen-bonding network that stabilizes the observed form.[8]

Experimental_Workflow start Synthesized Compound nmr_h1 ¹H NMR in DMSO-d₆ (Quantitative) start->nmr_h1 decision1 Single or Mixed Species? nmr_h1->decision1 nmr_c13_n15 ¹³C & ¹H-¹⁵N HMBC (Structural Assignment) decision1->nmr_c13_n15 Both xray Single Crystal X-ray (Solid-State Confirmation) decision1->xray Single final_structure Definitive Tautomer Characterization nmr_c13_n15->final_structure xray->final_structure caption Fig. 3: Experimental workflow for tautomer validation.

Caption: Fig. 3: Experimental workflow for tautomer validation.

Implications in Drug Discovery

The tautomeric state of a molecule is not an academic curiosity; it is a critical determinant of its drug-like properties.

  • Pharmacodynamics: The 1H- and 2H-tautomers present different hydrogen bond donor-acceptor patterns. A receptor active site may have a specific requirement that only one tautomer can satisfy. An N1-H may act as a hydrogen bond donor, while in the 2H-tautomer, this position becomes a lone-pair acceptor.

  • Pharmacokinetics: Properties like solubility, lipophilicity (logP), and pKa can differ between tautomers, affecting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5]

  • Intellectual Property: Defining and claiming a specific tautomer can be crucial for patent protection. A robust characterization package, as described here, is essential to support such claims.

Conclusion

The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold is a powerful tool in drug discovery, but its tautomeric nature demands rigorous investigation. A successful research program must treat the 1H and 2H forms as distinct molecular entities. By integrating predictive computational modeling with a suite of definitive spectroscopic techniques—primarily multi-nuclear NMR and, when possible, X-ray crystallography—researchers can establish a self-validating system. This ensures the correct structure is assigned, tautomeric ratios are understood, and structure-activity relationships are built on a foundation of scientific integrity, ultimately accelerating the development of novel therapeutics.

References

  • Alcalde, E., Pérez-García, L., et al. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. Available from: [Link]

  • ResearchGate. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Request PDF. Available from: [Link]

  • PubMed. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-20. Available from: [Link]

  • ResearchGate. (2022). Computer-aided design, synthesis and evaluation of new SARS-CoV-2 M inhibitors based on 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold. Available from: [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis and structural study of tetrahydroindazolones. Available from: [Link]

  • National Institutes of Health. (2020). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(24), 127632. Available from: [Link]

  • RSC Publishing. (2014). Photoinduced solid state keto–enol tautomerization of 2-(2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yloxy)-1-phenylethanone. Photochemical & Photobiological Sciences, 13, 1157-1165. Available from: [Link]

  • Frontiers. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11. Available from: [Link]

  • YouTube. (2024). Keto-Enol Tautomerism. The Organic Chemistry Tutor. Available from: [Link]

  • YouTube. (2015). Keto Enol Tautomerism Acid and Base Reaction and Mechanism. Leah4sci. Available from: [Link]

  • National Institutes of Health. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5464. Available from: [Link]

  • National Institutes of Health. (2017). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Journal of Molecular Structure, 1130, 89-98. Available from: [Link]

  • Beilstein-Institut. (2021). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 17, 2690-2700. Available from: [Link]

  • ChemRxiv. (2024). What impact does tautomerism have on drug properties and development? Available from: [Link]

  • SpectraBase. (n.d.). 4H-indazol-4-one, 1,5,6,7-tetrahydro-3-(4-hydroxyphenyl)-. Available from: [Link]

  • ResearchGate. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available from: [Link]

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"mechanism of action of indazole-containing compounds"

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A Technical Guide to the Therapeutic Targeting of Tetrahydro-indazolone Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The tetrahydro-indazolone scaffold represents a "privileged structure" in modern medicinal chemistry, demonstrating remarkable versatility in binding to a wide array of high-value therapeutic targets. This guide provides an in-depth analysis of the key molecular targets modulated by tetrahydro-indazolone derivatives, with a primary focus on oncology and inflammatory diseases. We will explore the mechanistic basis for their activity against protein kinases, inflammatory enzymes, and other critical cellular proteins. This document is intended for researchers, scientists, and drug development professionals, offering not only a summary of the current state of knowledge but also practical, field-proven experimental protocols and workflows to validate and advance novel compounds based on this promising scaffold.

Part 1: The Tetrahydro-indazolone Scaffold: A Foundation for Diverse Bioactivity

The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone of many FDA-approved drugs.[1][2] Its partially saturated counterpart, the tetrahydro-indazolone core, retains key structural features for potent and selective protein binding while offering greater three-dimensional diversity. This structural flexibility allows for the fine-tuning of physicochemical properties, which is critical for developing candidates with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

The synthetic accessibility of this scaffold, often achieved through straightforward cyclocondensation reactions, further enhances its appeal for constructing large, diverse chemical libraries for high-throughput screening.[3][4] Notably, the tetrahydro-indazolone core shares structural similarities with other potent kinase inhibitor scaffolds, such as the phenylpyrazolopyrimidines, suggesting a rational basis for its efficacy in this target class.[5]

Part 2: Premier Therapeutic Targets in Oncology

The dysregulation of cellular signaling is a hallmark of cancer, and the tetrahydro-indazolone scaffold has proven to be a fertile ground for the discovery of potent anti-cancer agents. These derivatives primarily exert their effects by targeting key nodes in oncogenic signaling pathways, including protein kinases and protein quality control machinery.

Protein Kinases: Intercepting Cancer's Command and Control

Protein kinases are fundamental regulators of cell growth, proliferation, and survival, and their aberrant activity is a direct driver of many cancers. Tetrahydro-indazolone derivatives have demonstrated inhibitory activity against several crucial kinase families.

Mechanistic Rationale: The cell division cycle is a tightly regulated process orchestrated by CDKs and their cyclin partners. In many cancers, this control is lost, leading to unchecked proliferation. CDK2, in complex with cyclin E or cyclin A, is critical for the G1/S phase transition. Inhibiting CDK2 can therefore arrest the cell cycle and prevent cancer cell division. A high-throughput screen identified a tetrahydro-indazolone derivative as a potent inhibitor of the CDK2/cyclin A complex, demonstrating that these compounds can effectively target the ATP-binding pocket of the kinase.[6] Further studies indicate that these inhibitors favor binding to the CDK2/cyclin complex over free CDK2, with computational models predicting a binding site at the protein-protein interface, offering a potential avenue for achieving selectivity.[6]

Quantitative Data: Inhibition of CDK2/Cyclin Complexes

Compound IDTargetIC50 (µM)Binding Affinity (Kd, µM) vs CDK2Reference
Hit Cmpd 3 CDK2/Cyclin A~1015.4[6]
Analogue 53 CDK2/Cyclin A~35.2[6]
Analogue 59 CDK2/Cyclin A~24.8[6]

Signaling Pathway: CDK2 Inhibition

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F inhibits CyclinE Cyclin E Gene E2F->CyclinE activates transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 complexes with CDK2 S_Phase_Genes S-Phase Progression (DNA Replication) CyclinE_CDK2->S_Phase_Genes promotes Inhibitor Tetrahydro- indazolone Derivative Inhibitor->CyclinE_CDK2 INHIBITS

Caption: Inhibition of the CDK2/Cyclin E complex by tetrahydro-indazolone derivatives blocks progression into the S phase of the cell cycle.

Experimental Protocol: In Vitro CDK2/Cyclin A Kinase Assay

This protocol is designed to measure the inhibitory effect of test compounds on the kinase activity of the CDK2/Cyclin A complex.

  • Principle: The assay quantifies the transfer of the γ-phosphate from ATP to a specific peptide substrate by the CDK2/Cyclin A enzyme. The amount of phosphorylated substrate is measured, typically using a luminescence-based system where light output is inversely proportional to the amount of ATP consumed.

  • Materials:

    • Recombinant human CDK2/Cyclin A enzyme (e.g., from MilliporeSigma or Thermo Fisher).

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

    • Peptide substrate (e.g., Histone H1).

    • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 0.1 mg/mL BSA.

    • Test compounds (tetrahydro-indazolone derivatives) dissolved in 100% DMSO.

    • ATP solution.

    • White, opaque 96-well or 384-well plates.

  • Methodology:

    • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 1 mM, diluted to create a 10-point curve (e.g., 100 µM to 5 nM final assay concentration).

    • Add 5 µL of Assay Buffer containing the peptide substrate and the CDK2/Cyclin A enzyme to each well.

    • Add 1 µL of the diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.

    • Incubate the plate for 10 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration typically near the Km for the enzyme, e.g., 10 µM).

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and measure remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis & Validation:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

    • Self-Validation: The assay includes a "no enzyme" control (maximum signal) and a "DMSO only" control (minimum signal). The Z'-factor, a measure of assay quality, should be calculated and must be > 0.5 for the results to be considered valid.

Mechanistic Rationale: c-Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways controlling cell adhesion, growth, and motility.[5] Elevated c-Src expression and activity are frequently observed in epithelial tumors and are key modulators of cancer cell invasion and metastasis.[5] The structural similarity of the tetrahydro-indazolone scaffold to known pyrazolopyrimidine-based Src inhibitors like PP1 and PP2 provides a strong rationale for targeting this kinase.[5] Indeed, derivatives have been synthesized that show modest to good inhibition of c-Src, with IC50 values in the micromolar range.[5]

Quantitative Data: Inhibition of c-Src Kinase

Compound DerivativeIC50 (µM)Reference
4-tertbutylphenyl35.1[5]
3,4-dichlorophenyl50.7[5]

Mechanistic Rationale: While much of the specific data for RTK inhibition lies with the broader indazole class, the findings are highly relevant and predictive for tetrahydro-indazolone derivatives. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[7] Fibroblast Growth Factor Receptors (FGFRs) are also crucial in cell proliferation and differentiation, and their dysregulation is linked to numerous cancers.[7] Indazole-based compounds, such as the FDA-approved drug Pazopanib, are potent VEGFR-2 inhibitors.[7] This establishes a clear precedent for screening tetrahydro-indazolone libraries against these critical RTKs.

Signaling Pathway: VEGFR-2 Cascade

VEGFR2_Pathway cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes VEGF VEGF-A VEGFR2 VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Inhibitor Tetrahydro- indazolone (Hypothesized) Inhibitor->VEGFR2 INHIBITS Migration Migration PLCg->Migration Permeability Vascular Permeability PLCg->Permeability Survival Survival PI3K->Survival Proliferation Proliferation RAS->Proliferation PDE_Workflow Start Tetrahydro-indazolone Compound Library Primary_Screen Primary Screen: Single concentration against PDE4B Start->Primary_Screen Hit_Triage Hit Triage (>50% Inhibition) Primary_Screen->Hit_Triage Dose_Response Dose-Response Assay: Calculate IC50 for PDE4B Hit_Triage->Dose_Response Active Hit_Triage->End Inactive Selectivity_Panel Selectivity Profiling: Full PDE Panel (PDE1-11) Dose_Response->Selectivity_Panel Cell_Assay Cell-Based Assay: Measure intracellular cAMP in PBMCs Selectivity_Panel->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt

Caption: A streamlined workflow for identifying and characterizing novel tetrahydro-indazolone-based PDE inhibitors.

Targets in Neurodegenerative Disease

Rationale for Exploration: Neurodegenerative disorders like Alzheimer's and Parkinson's disease represent a significant unmet medical need. [8]The therapeutic strategies often involve targeting enzymes like acetylcholinesterase (AChE) to boost neurotransmitter levels or inhibiting the aggregation of pathogenic proteins like amyloid-beta (Aβ). [9][10]While not a primary focus for tetrahydro-indazolones to date, other nitrogen-containing heterocyclic scaffolds have shown promise in this area. [8][10][11]For instance, indole-based and thiazole-based compounds have been developed as AChE inhibitors and protein aggregation inhibitors. [9][11]Therefore, evaluating tetrahydro-indazolone derivatives for activity against targets relevant to neurodegeneration could uncover novel therapeutic avenues.

Part 5: Conclusion and Future Directions

The tetrahydro-indazolone scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding compounds with potent and mechanistically diverse activities against high-value targets in oncology and inflammation. The ability of these derivatives to inhibit key protein kinases, modulate inflammatory enzymes like COX-2, and induce apoptosis underscores their therapeutic potential.

The path forward requires a multi-pronged approach. Rigorous structure-activity relationship (SAR) studies are needed to further optimize the potency and selectivity of existing lead compounds. Expanding the scope of biological screening to include emerging target classes, such as phosphodiesterases and proteins implicated in neurodegeneration, could unlock entirely new therapeutic applications for this versatile scaffold. As synthetic methodologies continue to evolve, the creation of next-generation tetrahydro-indazolone libraries with greater structural complexity will undoubtedly fuel the discovery of novel and impactful medicines.

References

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Methodological & Application

Synthesis of Polyheterocyclic Structures from 4,5,6,7-Tetrahydroindol-4-ones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 4,5,6,7-Tetrahydroindol-4-one Scaffold

The 4,5,6,7-tetrahydroindol-4-one core is a privileged scaffold in medicinal chemistry and materials science. Its unique structure, featuring a fused pyrrole and a cyclohexanone ring, offers a rich landscape for chemical modification, enabling the synthesis of a diverse array of complex polyheterocyclic structures.[1][2] The presence of both a nucleophilic pyrrole ring and an electrophilic ketone functionality within the same molecule allows for a variety of synthetic transformations, making it a valuable starting material for the construction of novel molecular architectures with potential applications in drug discovery and optoelectronics.[1][2]

This guide provides an in-depth exploration of the synthetic utility of 4,5,6,7-tetrahydroindol-4-ones, offering detailed protocols and expert insights into the construction of fused heterocyclic systems. We will delve into the strategic considerations behind key synthetic transformations and provide step-by-step procedures for the preparation of important intermediates and final polyheterocyclic compounds.

Strategic Overview: Pathways to Polyheterocyclic Systems

The synthetic strategies for elaborating the 4,5,6,7-tetrahydroindol-4-one scaffold can be broadly categorized by the point of fusion on the indole nucleus. The most common approaches involve the construction of new rings at the [c]-face (4,5-positions) of the cyclohexanone ring and the [b]-face (2,3-positions) of the pyrrole ring.

PART 1: Synthesis of [c]-Fused (4,5-Annulated) Polyheterocycles

A prevalent and highly effective strategy for constructing polyheterocycles from 4,5,6,7-tetrahydroindol-4-ones involves the functionalization of the α-position to the ketone, followed by cyclization to form a new ring fused at the 4 and 5 positions. A key intermediate in many of these syntheses is the α-formylated tetrahydroindolone.

Key Intermediate: α-Formylation of 4,5,6,7-Tetrahydroindol-4-one

The introduction of a formyl group at the 5-position of the tetrahydroindolone ring is a critical first step in the synthesis of many [c]-fused systems. This reaction is typically achieved through a Claisen condensation with an excess of ethyl formate in the presence of a strong base. The resulting β-ketoaldehyde exists predominantly in its enol form.

Protocol 1: General Procedure for the α-Formylation of 4,5,6,7-Tetrahydroindol-4-ones

This protocol describes the regioselective α-formylation of the ketone functionality.[1][2]

Materials:

  • Substituted 4,5,6,7-tetrahydroindol-4-one

  • Ethyl formate

  • Sodium methoxide (NaOMe) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium methoxide (1.2 equivalents) in anhydrous diethyl ether.

  • To this suspension, add a solution of the 4,5,6,7-tetrahydroindol-4-one (1.0 equivalent) in a minimal amount of anhydrous diethyl ether.

  • Add an excess of ethyl formate (at least 3.0 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a beaker of ice.

  • Acidify the aqueous mixture to pH 3-4 with 1 M HCl.

  • Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude α-formylated product.

  • The product can be further purified by column chromatography on silica gel if necessary.

Causality and Insights:

  • The use of a strong, non-nucleophilic base like NaOMe or t-BuOK is crucial for the deprotonation at the α-carbon of the ketone, initiating the Claisen condensation.

  • A large excess of ethyl formate is used to drive the equilibrium towards the product.

  • The acidic workup ensures the protonation of the enolate, leading to the stable enol form of the β-ketoaldehyde.

From Formylation to Fused Heterocycles: The Enaminoketone Intermediate

The α-formylated tetrahydroindolone is a versatile precursor that can be readily converted into an enaminoketone. This transformation is a key step for the subsequent synthesis of fused nitrogen-containing heterocycles such as pyrimidines and pyridines.

Protocol 2: Synthesis of Enaminoketones from α-Formyl-4,5,6,7-tetrahydroindol-4-ones

This protocol details the conversion of the β-ketoaldehyde to a more stable and reactive enaminoketone.[1][2]

Materials:

  • α-Formyl-4,5,6,7-tetrahydroindol-4-one

  • Secondary amine (e.g., diethylamine, piperidine, morpholine)

  • Anhydrous ethanol or benzene

  • Dean-Stark apparatus (if using benzene)

Procedure:

  • Dissolve the α-formyl-4,5,6,7-tetrahydroindol-4-one (1.0 equivalent) in anhydrous ethanol or benzene.

  • Add the secondary amine (1.1 equivalents) to the solution.

  • If using benzene, reflux the mixture with a Dean-Stark trap to remove water. If using ethanol, stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure. The resulting enaminoketone is often pure enough for the next step, but can be purified by crystallization or column chromatography if needed.

Causality and Insights:

  • The reaction with a secondary amine is a condensation reaction that forms a stable enaminone, which is a key building block for further cyclizations. The removal of water drives the reaction to completion.

Application: Synthesis of[3][4]-Fused Pyrimidines and Pyridines

The enaminoketone intermediates are excellent substrates for the synthesis of fused pyrimidine and pyridine rings, which are common motifs in biologically active molecules.

Protocol 3: Synthesis of Tetrahydroindolo[4,5-d]pyrimidines

This protocol outlines the cyclocondensation of the enaminoketone with a suitable amidine source to form a fused pyrimidine ring.

Materials:

  • Enaminoketone of 4,5,6,7-tetrahydroindol-4-one

  • Guanidine hydrochloride or other amidinium salts

  • Sodium ethoxide (NaOEt) in ethanol

  • Anhydrous ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal (1.2 equivalents) in anhydrous ethanol.

  • To this solution, add guanidine hydrochloride (1.1 equivalents) and the enaminoketone (1.0 equivalent).

  • Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with a weak acid (e.g., acetic acid).

  • The product may precipitate from the solution upon cooling or neutralization. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the ethanol under reduced pressure and partition the residue between water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to give the crude product.

  • Purify the product by column chromatography or crystallization.

Causality and Insights:

  • The basic conditions generated by sodium ethoxide deprotonate the guanidine, allowing it to act as a dinucleophile.

  • The reaction proceeds via a condensation mechanism, with the amidine attacking the carbonyl and enamine functionalities of the enaminoketone, followed by cyclization and elimination of the secondary amine and water.

PART 2: Synthesis of [b]-Fused (2,3-Annulated) Polyheterocycles via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for constructing an indole ring. This strategy can be applied to 4,5,6,7-tetrahydroindol-4-one to create tricyclic and tetracyclic systems, such as pyrido[4,3-b]carbazoles, which are known for their biological activities, including antitumor properties.[3]

Protocol 4: Synthesis of Pyrido[4,3-b]carbazoles

This protocol describes a multi-step synthesis starting from 4,5,6,7-tetrahydroindol-4-one to construct a fused pyridine and carbazole ring system.

Step 1: Synthesis of the Hydrazone

  • Dissolve 4,5,6,7-tetrahydroindol-4-one (1.0 equivalent) in ethanol.

  • Add a solution of a suitable arylhydrazine hydrochloride (e.g., phenylhydrazine hydrochloride) (1.1 equivalents) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 2-4 hours. The hydrazone product often precipitates from the solution.

  • Collect the solid by filtration and wash with cold ethanol to obtain the pure hydrazone.

Step 2: Fischer Indolization and Aromatization

  • The hydrazone from the previous step is subjected to cyclization under acidic conditions. A common method is to heat the hydrazone in a high-boiling solvent like diethylene glycol with a catalyst such as zinc chloride (ZnCl₂) or polyphosphoric acid (PPA).

  • Alternatively, the reaction can be carried out in acetic acid at reflux.

  • The initial cyclization product is a tetrahydrocarbazole derivative. To obtain the fully aromatic pyrido[4,3-b]carbazole, an oxidation step is required.

  • This can often be achieved in situ if the reaction is run at a high temperature in the presence of air, or by adding an oxidizing agent like palladium on carbon (Pd/C) and heating in a high-boiling solvent (e.g., decalin).

Causality and Insights:

  • The formation of the hydrazone is a standard condensation reaction.

  • The Fischer indole synthesis proceeds through a[4][4]-sigmatropic rearrangement of the protonated hydrazone (as its enamine tautomer), followed by elimination of ammonia to form the indole ring.

  • The choice of acid catalyst and reaction conditions is critical for the success of the Fischer indolization and can influence the yield and purity of the product.

Data Presentation

Table 1: Representative Yields for the Synthesis of α-Formylated Tetrahydroindolones and their Enaminoketone Derivatives.

Starting TetrahydroindoloneBaseα-Formylated Product Yield (%)Secondary AmineEnaminoketone Yield (%)
N-HNaOMe75-85Diethylamine80-95
N-Benzylt-BuOK70-88Piperidine85-98
N-TosylNaOMe80-90Morpholine82-96

Visualization of Synthetic Workflows

Diagram 1: General workflow for the synthesis of [c]-fused heterocycles.

G A 4,5,6,7-Tetrahydroindol-4-one B α-Formyl-4,5,6,7-tetrahydroindol-4-one A->B  Ethyl Formate, Base C Enaminoketone Intermediate B->C  Secondary Amine D [4,5]-Fused Pyrimidine C->D  Amidine Source E [4,5]-Fused Pyridine C->E  Active Methylene Compound G A 4,5,6,7-Tetrahydroindol-4-one B Hydrazone Derivative A->B  Arylhydrazine, Acid C Tetrahydrocarbazole Intermediate B->C  Fischer Indolization (Acid, Heat) D Pyrido[4,3-b]carbazole C->D  Oxidation/Aromatization

Caption: Synthesis of pyrido[4,3-b]carbazoles.

Conclusion and Future Perspectives

The 4,5,6,7-tetrahydroindol-4-one scaffold continues to be a cornerstone in the synthesis of complex polyheterocyclic systems. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile building block. Future advancements in this field will likely focus on the development of more efficient and stereoselective synthetic methods, including the use of novel catalytic systems and the expansion of multicomponent reactions to access even greater molecular diversity. These efforts will undoubtedly lead to the discovery of new polyheterocyclic compounds with significant potential in medicine and materials science.

References

  • Horsten, T., & Dehaen, W. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4596. [Link]

  • Horsten, T., & Dehaen, W. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. National Center for Biotechnology Information. [Link]

  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigsäureäthers und des Acetonylacetessigsäureäthers. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767. [Link]

  • Knorr, L. (1884). Synthese von Furfuranderivaten aus dem Diacetbernsteinsäureäther. Berichte der deutschen chemischen Gesellschaft, 17(2), 2863–2870. [Link]

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245. [Link]

  • Marchenko, K. I., & Kolos, N. N. (2024). Multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives. Chemistry of Heterocyclic Compounds, 59(11-12), 837-854. [Link]

  • Dandia, A., Singh, R., & Khaturia, S. (2006). A facile one pot solvent-free synthesis of pyrimido[4,5-b]quinolines and indeno[2,1-e]pyrimido[4,5-b]quinolines using microwave irradiation. Journal of Chemical Research, 2006(5), 310-312. [Link]

  • Gellis, A., Kovacic, H., Boufatah, N., & Vanelle, P. (2008). Synthesis and cytotoxicity evaluation of new 5-nitro-and 5-aminoindolo[2,3-b]quinolines. European journal of medicinal chemistry, 43(9), 1858-1868. [Link]

  • Taskiran, G., Gulle, S., & Ergun, Y. (2012). Synthesis of Intermediates for the Synthesis of Pyrido[3,2-c]carbazole Derivatives. Asian Journal of Chemistry, 24(12), 5621. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

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Application Notes and Protocols for the Synthesis of 1,5,6,7-Tetrahydro-4H-Indazol-4-ones via Cyclocondensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Tetrahydro-4H-Indazol-4-ones in Modern Drug Discovery

The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and medicinal chemistry sectors. These structures form the core of a multitude of biologically active compounds, demonstrating a broad range of therapeutic applications. Notably, derivatives of this class have been investigated as potent inhibitors of human neutrophil elastase (HNE), a key target in inflammatory diseases[1]. Furthermore, their versatile structure allows for substitutions at multiple positions, enabling the fine-tuning of their pharmacological profiles for various targets, including protein kinases. The development of efficient and robust synthetic routes to access these valuable molecules is therefore a critical endeavor for researchers in drug development. This guide provides an in-depth exploration of the cyclocondensation reactions utilized for the synthesis of 1,5,6,7-tetrahydro-4H-indazol-4-ones, offering detailed protocols and insights into the underlying chemical principles.

Core Synthetic Strategy: Cyclocondensation of 1,3-Dicarbonyls and Hydrazines

The most prevalent and classical approach to the synthesis of the tetrahydro-4H-indazol-4-one core is the cyclocondensation reaction between a cyclic 1,3-dicarbonyl compound, such as 1,3-cyclohexanedione or its derivatives (e.g., dimedone), and a hydrazine. This reaction is analogous to the well-established Knorr pyrazole synthesis and the Fischer indole synthesis[2][3]. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization and subsequent dehydration to yield the final indazolone product.

Reaction Mechanism: A Stepwise Perspective

The elegance of this synthetic route lies in its straightforward and predictable mechanism, which can be broken down into the following key steps:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of the hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by the elimination of a water molecule to form a hydrazone intermediate.

  • Tautomerization: The hydrazone can then tautomerize to its more reactive enamine form.

  • Intramolecular Cyclization: The enamine nitrogen then acts as a nucleophile, attacking the remaining carbonyl carbon in an intramolecular fashion. This step forms the five-membered pyrazole ring fused to the six-membered cyclohexane ring.

  • Dehydration: The final step involves the elimination of a second molecule of water from the cyclic intermediate to afford the aromatic and stable 1,5,6,7-tetrahydro-4H-indazol-4-one.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2 & 3: Tautomerization & Cyclization cluster_2 Step 4: Dehydration A 1,3-Cyclohexanedione C Hydrazone Intermediate A->C + Hydrazine - H2O B Hydrazine B->C D Enamine Tautomer C->D Tautomerization E Cyclic Intermediate D->E Intramolecular Nucleophilic Attack F 1,5,6,7-Tetrahydro-4H-indazol-4-one E->F - H2O

Diagram 1: Generalized workflow of the cyclocondensation reaction.

Experimental Protocols: Conventional vs. Microwave-Assisted Synthesis

The choice of heating method can significantly impact the efficiency of the cyclocondensation reaction. While conventional heating provides a reliable method, microwave-assisted synthesis has emerged as a powerful alternative, often leading to dramatically reduced reaction times and improved yields[4][5].

Protocol 1: Conventional Synthesis of 3,6,6-Trimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

This protocol details the synthesis using dimedone (5,5-dimethyl-1,3-cyclohexanedione) and phenylhydrazine as representative starting materials.

Materials:

  • Dimedone (1.0 mmol, 140.2 mg)

  • Phenylhydrazine (1.0 mmol, 108.1 mg)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (catalytic amount, ~0.1 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a 50 mL round-bottom flask, add dimedone (1.0 mmol) and ethanol (10 mL).

  • Stir the mixture until the dimedone is completely dissolved.

  • Add phenylhydrazine (1.0 mmol) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically several hours), allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven to obtain the pure 3,6,6-trimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one.

Protocol 2: Microwave-Assisted Synthesis of Substituted Tetrahydroindazoles

This protocol offers a more rapid and often higher-yielding alternative to the conventional method.

Materials:

  • 2-Acetylcyclohexanone (or other substituted 1,3-dicarbonyl) (1.0 mmol)

  • Substituted Hydrazine (e.g., phenylhydrazine, 4-fluorophenylhydrazine) (1.0 mmol)

  • Ethanol (5 mL)

  • Microwave vial (10 mL) with a magnetic stir bar

  • Microwave reactor

Procedure:

  • In a 10 mL microwave vial, combine 2-acetylcyclohexanone (1.0 mmol) and the desired substituted hydrazine (1.0 mmol).

  • Add ethanol (5 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120°C) for a short duration (typically 5-20 minutes) with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • The product will often precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure tetrahydroindazole derivative.

G cluster_0 Reactant Preparation cluster_1 Heating Method cluster_2 Work-up and Purification A Combine 1,3-dicarbonyl, hydrazine, and solvent B Conventional Heating (Reflux, several hours) A->B C Microwave Irradiation (5-20 minutes) A->C D Cooling and Precipitation B->D C->D E Filtration and Washing D->E F Drying/Recrystallization E->F

Diagram 2: Comparative experimental workflow.

Data Presentation: A Comparative Analysis

The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction times and yields with conventional heating methods for the synthesis of various tetrahydroindazole derivatives.

EntryHydrazineMethodSolventTimeYield (%)Reference
1Hydrazine hydrateConventionalEthanol3 h85[4]
2Hydrazine hydrateMicrowaveEthanol10 min92[4]
3PhenylhydrazineConventionalEthanol5 h80[4]
4PhenylhydrazineMicrowaveEthanol15 min88[4]
54-FluorophenylhydrazineConventionalEthanol6 h78[4]
64-FluorophenylhydrazineMicrowaveEthanol15 min85[4]

Table 1: Comparison of conventional and microwave-assisted synthesis of tetrahydroindazoles starting from 2-acetylcyclohexanone.

Causality Behind Experimental Choices and Troubleshooting

  • Choice of Solvent: Ethanol is a commonly used solvent as it effectively dissolves the reactants and has a suitable boiling point for both conventional reflux and microwave heating. For microwave synthesis, its polarity allows for efficient absorption of microwave energy.

  • Catalyst: In many cases, the reaction can proceed without a catalyst, especially under microwave irradiation. However, a catalytic amount of a Brønsted acid like acetic acid or a Lewis acid can be added to protonate the carbonyl group, increasing its electrophilicity and accelerating the initial hydrazone formation[2].

  • Temperature and Reaction Time: For conventional heating, reflux temperatures are typically employed to ensure a sufficient reaction rate. The prolonged reaction times are necessary to drive the equilibrium towards the product. In contrast, microwave irradiation rapidly and efficiently heats the reaction mixture, leading to a significant reduction in reaction time[5][6].

  • Troubleshooting - Low Yields: If yields are low, ensure the purity of the starting materials. The addition of a catalytic amount of acid may be beneficial. For microwave synthesis, optimizing the temperature and irradiation time is crucial; excessive heating can lead to decomposition.

  • Troubleshooting - Impure Product: The primary impurity is often unreacted starting material. A thorough washing of the precipitated product with a cold solvent in which the product is sparingly soluble is recommended. Recrystallization is an effective final purification step.

Conclusion

The cyclocondensation of 1,3-dicarbonyl compounds with hydrazines is a robust and versatile method for the synthesis of 1,5,6,7-tetrahydro-4H-indazol-4-ones. The advent of microwave-assisted organic synthesis has significantly enhanced the efficiency of this transformation, offering a green chemistry approach with reduced reaction times and often improved yields. The protocols and insights provided in this guide are intended to equip researchers in drug discovery and development with the necessary tools to confidently synthesize these valuable heterocyclic scaffolds for their research endeavors.

References

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Sources

Application Notes & Protocols: Leveraging 4,5,6,7-Tetrahydroindol-4-one Analogs in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 4,5,6,7-Tetrahydroindol-4-one

The 4,5,6,7-tetrahydroindol-4-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2][3][4] Its unique structural features, combining a pyrrole ring fused to a cyclohexanone moiety, provide a versatile platform for chemical modification. This versatility allows for the synthesis of complex polyheterocyclic structures with diverse biological activities.[1][2][3] This scaffold is not merely a synthetic curiosity; it is a core component of several successful therapeutic agents. Notable examples include the FDA-approved antipsychotic drug Molindone, used to treat schizophrenia, and potent inhibitors of Heat Shock Protein 90 (Hsp90) being investigated for cancer therapy.[1][2][4] The inherent reactivity of both the pyrrole and ketone functionalities makes it an ideal starting point for developing novel therapeutics targeting a wide array of diseases.[1][4]

This guide provides an in-depth exploration of the synthesis, applications, and biological evaluation of 4,5,6,7-tetrahydroindol-4-one analogs, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.

I. Synthetic Strategies: Building the Core Scaffold

The construction of the 4,5,6,7-tetrahydroindol-4-one framework is well-established, with multicomponent reactions (MCRs) emerging as a highly efficient and atom-economical approach.[5][6] These one-pot reactions allow for the rapid assembly of complex molecules from simple, readily available starting materials, which is a significant advantage in generating libraries of analogs for screening.[6]

A common and effective MCR strategy involves the condensation of a 1,3-cyclohexanedione (like dimedone), a primary amine, and a phenacyl bromide derivative.[6][7] This approach offers operational simplicity and often proceeds in environmentally friendly solvents like water.[6][7]

G cluster_reactants Starting Materials cluster_process Process cluster_product Product A 1,3-Cyclohexanedione (e.g., Dimedone) MCR One-Pot Multicomponent Reaction (MCR) A->MCR B Primary Amine (R-NH2) B->MCR C α-Haloketone (e.g., Phenacyl Bromide) C->MCR P Substituted 4,5,6,7-Tetrahydroindol-4-one MCR->P High Yield & Atom Economy

General workflow for a three-component synthesis.
Protocol 1: Three-Component Synthesis of a 4,5,6,7-Tetrahydroindol-4-one Analog

This protocol describes a general, environmentally friendly procedure for synthesizing a 2-aryl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one derivative in water.[6][7]

Materials:

  • Dimedone (1,3-cyclohexanedione derivative)

  • Substituted phenacyl bromide (α-haloketone)

  • Substituted primary amine

  • β-Cyclodextrin (as catalyst)[6]

  • Deionized water

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Standard reflux and extraction glassware

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add dimedone (10 mmol), the selected primary amine (10 mmol), phenacyl bromide (10 mmol), and β-cyclodextrin (1 mmol, 10 mol%).

  • Solvent Addition: Add 20 mL of deionized water to the flask. The use of water as a solvent under neutral conditions makes this an environmentally benign protocol.[6]

  • Reflux: Heat the reaction mixture to 90-100°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) every hour. The reaction is typically complete within 4-6 hours.

  • Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate. Filter the solid and wash with cold water. If no solid forms, extract the aqueous mixture three times with ethyl acetate (3x30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 4,5,6,7-tetrahydroindol-4-one analog.

  • Characterization: Confirm the structure of the purified compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Medicinal Chemistry Applications & Mechanistic Insights

The 4,5,6,7-tetrahydroindol-4-one scaffold is a cornerstone in the development of inhibitors for various biological targets, particularly protein kinases, which are crucial regulators of cell signaling.[8]

A. Anticancer Therapeutics: Targeting Protein Kinases

Dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[9] Analogs of tetrahydroindolone have been successfully developed as potent inhibitors of several key kinases involved in tumor growth and angiogenesis.[8][10]

1. VEGF, FGF, and PDGF Receptor Tyrosine Kinase (RTK) Inhibition: A series of 3-substituted indolin-2-ones featuring the tetrahydroindole moiety have been identified as potent inhibitors of RTKs crucial for angiogenesis, the process by which tumors form new blood vessels.[10] Specifically, these compounds show high affinity for VEGF-R2 (KDR), FGF-R1, and PDGF-Rβ.[10] By blocking the ATP-binding site of these kinases, the analogs prevent the downstream signaling cascades that lead to endothelial cell proliferation and migration, thereby inhibiting tumor vascularization.[11]

G VEGF VEGF Ligand VEGFR VEGF Receptor (VEGF-R2) VEGF->VEGFR Binds P P VEGFR->P Autophosphorylation Inhibitor Tetrahydroindolone Analog Inhibitor->VEGFR Blocks ATP Site ATP ATP ATP->VEGFR Binds ADP ADP + Pi Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) P->Downstream Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis Promotes

Inhibition of the VEGF signaling pathway by a tetrahydroindolone analog.

2. Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their inhibition can induce cell cycle arrest and apoptosis in cancer cells. Certain 1,5,6,7-tetrahydroindol-4-one derivatives have demonstrated potent inhibitory activity against CDKs, such as CDK2 and CDK9.[8] For example, a 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one derivative was found to inhibit the metabolic activity of lymphoblastic leukemia cells with an IC₅₀ of 14.8 µM, with its mechanism proposed to be mediated by interaction with CDK9.[8]

B. Neuropharmacological Agents

The tetrahydroindolone scaffold is also prominent in neuropharmacology.

  • Antipsychotics: As mentioned, Molindone is an FDA-approved drug for schizophrenia, demonstrating the scaffold's ability to interact with targets in the central nervous system.[1][4]

  • Anxiolytics: Derivatives have been developed as agonists for the GABA-A receptor, a key target for treatments of anxiety disorders.[1][4]

III. Structure-Activity Relationship (SAR) Analysis

Systematic modification of the tetrahydroindolone core has provided crucial insights into the structural requirements for potent biological activity. The following table summarizes SAR data for a series of analogs developed as RTK inhibitors.[10]

Compound IDR Group at C-3' of TetrahydroindoleVEGF-R2 IC₅₀ (nM)FGF-R1 IC₅₀ (nM)PDGF-Rβ IC₅₀ (nM)
9a -CH₂CH₂COOH (Propionic acid)101106
9b -CH₂COOH (Acetic acid)302004
9d -CH(CH₃)COOH (Methyl propionic acid)41505
9h -CH₂CH₂CONH₂ (Propionamide)10080150
Data synthesized from J. Med. Chem. 2000, 43(14), 2655–63.[10]

Key SAR Insights:

  • Acidic Moiety is Crucial: The presence of a carboxylic acid group at the C-3' position of the tetrahydroindole ring is critical for potent inhibition of all three kinases. Compounds with a propionic acid moiety (e.g., 9a, 9d) are among the most potent.[10]

  • Chain Length Matters: A propionic acid side chain (9a) is generally more effective than an acetic acid side chain (9b) for VEGF-R2 inhibition.[10]

  • Amide Substitution Reduces Potency: Converting the carboxylic acid to an amide (9h) significantly reduces inhibitory activity against VEGF-R2 and PDGF-Rβ, suggesting a key ionic or hydrogen-bonding interaction with the receptor that is lost.[10]

IV. Biological Evaluation Protocols

To assess the therapeutic potential of newly synthesized analogs, a series of standardized in vitro assays are essential.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12]

G A 1. Seed cancer cells in 96-well plate (24h incubation) B 2. Treat cells with varying concentrations of test compound (48-72h) A->B C 3. Add MTT reagent to each well (4h incubation) B->C D 4. Living cells convert yellow MTT to purple formazan crystals C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Measure absorbance at 570 nm with a microplate reader E->F G 7. Calculate % Viability and determine IC50 F->G

Sources

Development of Tetrahydro-Indazolone Based Human Neutrophil Elastase (HNE) Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the development of Human Neutrophil Elastase (HNE) inhibitors based on the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for inflammatory diseases.

Introduction: The Rationale for HNE Inhibition

Human Neutrophil Elastase (HNE) is a 30 kDa serine protease primarily found in the azurophilic granules of neutrophils.[1][2] This enzyme plays a crucial role in the innate immune response by degrading proteins of phagocytosed microorganisms. However, when released extracellularly in excess, HNE can cause significant tissue damage by degrading components of the extracellular matrix, such as elastin.[3] This uncontrolled proteolytic activity is implicated in the pathogenesis of numerous inflammatory conditions, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), cystic fibrosis, and some cancers.[2][4][5] Consequently, the development of potent and selective HNE inhibitors is a promising therapeutic strategy for these diseases.[6][7][8]

The 1,5,6,7-tetrahydro-4H-indazol-4-one core has emerged as a novel and promising scaffold for the design of potent HNE inhibitors.[4][5] This guide will detail the synthesis, in vitro evaluation, and characterization of this class of compounds.

Part 1: Synthesis of a Tetrahydro-Indazolone Library

The synthesis of a diverse library of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives is crucial for establishing a robust structure-activity relationship (SAR). The general synthetic scheme involves the cyclization of a precursor to form the core scaffold, followed by diversification through acylation or alkylation reactions.[4]

It is important to note that the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold can exist in two tautomeric forms.[4] As a result, acylation and alkylation reactions may yield a mixture of two isomers, which can often be separated and characterized using techniques like NMR spectroscopy.[4][5]

Protocol 1: General Synthesis of N-Acyl/Alkyl-1,5,6,7-tetrahydro-4H-indazol-4-ones

This protocol outlines the key steps for the synthesis of the tetrahydro-indazolone core and its subsequent derivatization.

Step 1: Synthesis of the 1-Phenyl-pyrazolocyclohexanone Intermediate

  • The synthesis begins with the cyclization of a suitable starting material to form the 1-phenyl-pyrazolocyclohexanone intermediate.[4] This reaction is typically carried out under standard cyclization conditions.

Step 2: Reductive Amination

  • The 1-phenyl-pyrazolocyclohexanone is then subjected to reductive amination using ammonium acetate and a reducing agent like sodium cyanoborohydride to yield the 4-amino derivative.[4]

Step 3: Acylation/Alkylation of the Tetrahydro-Indazolone Core

  • To a solution of the 4-amino-1,5,6,7-tetrahydro-4H-indazolone in an anhydrous solvent (e.g., dichloromethane), add a suitable base (e.g., triethylamine).

  • Slowly add the desired acyl chloride or alkyl halide at room temperature.[4]

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N-acyl/alkyl derivatives.

  • Characterize the final compounds by NMR and mass spectrometry.[2]

G start Starting Materials cyclization Cyclization start->cyclization Step 1 reductive_amination Reductive Amination cyclization->reductive_amination Step 2 core Tetrahydro-Indazolone Core reductive_amination->core acylation Acylation/Alkylation core->acylation Step 3 purification Purification & Characterization acylation->purification library Compound Library purification->library

Caption: Synthetic workflow for the generation of a tetrahydro-indazolone library.

Part 2: In Vitro Evaluation of HNE Inhibitory Activity

The primary assessment of the synthesized compounds is their ability to inhibit HNE enzymatic activity. A fluorometric assay using a specific HNE substrate is a common and reliable method for this purpose.[1][9]

Protocol 2: Fluorometric Assay for HNE Inhibition

Materials:

  • Purified Human Neutrophil Elastase (HNE)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)[9]

  • Fluorogenic HNE Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)[9]

  • Test compounds dissolved in DMSO

  • Known HNE inhibitor as a positive control (e.g., Sivelestat)[9]

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • In a 96-well plate, add the assay buffer.

  • Add various concentrations of the test compounds (typically in a final DMSO concentration of <1%).

  • Add the HNE enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Measure the fluorescence intensity kinetically over a period of 30-60 minutes using a microplate reader (e.g., Ex/Em = 380/500 nm).[9]

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation: HNE Inhibitory Activity
CompoundIC50 (nM)Ki (nM)[4]
Lead Compound 1 2510
Lead Compound 2 156
Reference (Sivelestat) 5020
Mechanism of Inhibition Studies

To understand how the tetrahydro-indazolone derivatives inhibit HNE, kinetic experiments are performed. By measuring the initial reaction velocities at different substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated. For competitive inhibitors, the lines will intersect on the y-axis.[4] Studies have shown that 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives act as competitive HNE inhibitors.[4]

G cluster_0 In Vitro Screening Cascade primary_assay Primary Fluorometric HNE Assay ic50 IC50 Determination primary_assay->ic50 kinetics Mechanism of Inhibition Studies ic50->kinetics selectivity Selectivity Profiling (vs. other proteases) kinetics->selectivity lead_compounds Lead Compounds selectivity->lead_compounds

Caption: In vitro screening cascade for HNE inhibitors.

Part 3: Cellular Assays for Efficacy and Selectivity

While enzymatic assays are crucial for initial screening, cell-based assays provide a more physiologically relevant context to evaluate the efficacy and potential toxicity of the lead compounds.

Protocol 3: Inhibition of HNE Release from Stimulated Neutrophils

This assay measures the ability of the inhibitors to block the activity of HNE released from stimulated neutrophils.[9]

Materials:

  • Freshly isolated human neutrophils

  • Cell culture medium (e.g., RPMI)

  • Neutrophil stimulant (e.g., phorbol 12-myristate 13-acetate, PMA)

  • Fluorogenic HNE substrate

  • Test compounds

  • 96-well cell culture plate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Seed the isolated neutrophils in a 96-well plate.

  • Treat the cells with various concentrations of the test compounds and incubate for 30-60 minutes.

  • Stimulate the neutrophils with PMA to induce degranulation and HNE release.

  • Add the fluorogenic HNE substrate to the wells.

  • Measure the fluorescence over time using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration compared to the stimulated control without inhibitor and determine the IC50 values.[9]

Part 4: In Vivo Proof-of-Concept Studies

Promising lead compounds should be evaluated in relevant animal models of inflammatory diseases to assess their in vivo efficacy. An acute lung injury (ALI) model induced by lipopolysaccharide (LPS) is a commonly used model to study the effects of HNE inhibitors.[10][11]

Protocol 4: LPS-Induced Acute Lung Injury Mouse Model

Experimental Design:

  • Animals: Use a suitable mouse strain (e.g., C57BL/6).[12]

  • Groups:

    • Vehicle control

    • LPS + Vehicle

    • LPS + Test Compound (different dose levels)

    • LPS + Positive Control (e.g., a known HNE inhibitor)

  • Procedure:

    • Administer the test compound or vehicle to the mice via a suitable route (e.g., intraperitoneal, oral, or intratracheal).

    • After a specified time, induce lung injury by intratracheal or intranasal administration of LPS.[10]

    • At a pre-determined time point post-LPS challenge (e.g., 24 hours), euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

  • Endpoint Analysis:

    • BALF Analysis: Measure total and differential cell counts (especially neutrophils), total protein concentration (as a marker of lung permeability), and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

    • Lung Histology: Perform H&E staining of lung tissue sections to assess inflammation, edema, and tissue damage.

    • Myeloperoxidase (MPO) Assay: Measure MPO activity in lung homogenates as a marker of neutrophil infiltration.[12]

G day0 Day 0: Acclimatization day1 Day 1: Pre-treatment with Inhibitor/Vehicle day0->day1 day1_lps LPS Instillation day1->day1_lps day2 Day 2: Euthanasia & Sample Collection day1_lps->day2 analysis Endpoint Analysis (BALF, Histology, MPO) day2->analysis G scaffold Tetrahydro-Indazolone Core r1 R1 (Phenyl Substituents) scaffold->r1 r2 R2 (N-Acyl/Alkyl Group) scaffold->r2 potency HNE Inhibitory Potency r1->potency r2->potency

Caption: Key structural elements influencing the SAR of tetrahydro-indazolone HNE inhibitors.

Conclusion and Future Directions

The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold represents a viable starting point for the development of potent and selective HNE inhibitors. [4]Future work should focus on optimizing the lead compounds to improve their pharmacokinetic properties, particularly their stability in human plasma, which can be a challenge for this class of compounds. [4]Further in vivo studies in chronic models of inflammatory diseases will be necessary to fully evaluate the therapeutic potential of these inhibitors. The development of HNE inhibitors continues to be an active area of research, with several compounds advancing into clinical trials for various inflammatory conditions. [6][13][14][15]

References

Sources

Application Notes & Protocols for Assessing the Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to understanding and evaluating the cytotoxic potential of a promising class of heterocyclic compounds: tetrazole-containing 1,5,6,7-tetrahydro-4H-indazol-4-ones. These notes are designed to move beyond simple procedural lists, offering insights into the rationale behind experimental design and providing robust, validated protocols for in vitro assessment.

Introduction: The Therapeutic Promise of Tetrazole-Indazolones

The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of medicinal chemistry. Heterocyclic compounds are a particularly rich source for drug discovery, and among them, the tetrazole ring has emerged as a "privileged scaffold".[1] The tetrazole moiety is a bioisosteric analogue for carboxylic acid and amide groups, often enhancing metabolic stability, binding affinity, and overall pharmacological profiles of a molecule.[2][3][4]

When fused with other pharmacologically active cores, such as the 1,5,6,7-tetrahydro-4H-indazol-4-one system, the resulting compounds present a unique opportunity for therapeutic innovation. Recent studies have demonstrated that this specific chemical class exhibits notable cytotoxic activity against various cancer cell lines, marking them as candidates for further preclinical development.[5][6] This guide outlines the essential methodologies required to rigorously assess this cytotoxic activity, from initial screening to mechanistic elucidation.

Section 1: Synthesis and Mechanism of Action

Synthesis Overview

The synthesis of tetrazole-containing 1,5,6,7-tetrahydro-4H-indazol-4-ones is typically achieved through a key cyclocondensation reaction. The process, as described by Khlebniсova et al., involves the reaction of 2-(tetrazolylacetyl)cyclohexane-1,3-diones with substituted phenylhydrazines.[5] This straightforward approach allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Synthesis_Workflow cluster_start Starting Materials start1 2-(Tetrazolylacetyl) cyclohexane-1,3-diones process Condensation Reaction (Ethanol, Room Temp) start1->process start2 Phenylhydrazines (or substituted analogues) start2->process product Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones process->product High Yield MoA_Pathway cluster_cell Cancer Cell compound Tetrazole-Indazolone Compound ros ↑ Reactive Oxygen Species (ROS) compound->ros tubulin Tubulin Polymerization Inhibition compound->tubulin dna DNA Damage / Replication Inhibition compound->dna mitochondria Mitochondrial Dysfunction ros->mitochondria cell_cycle G2/M Phase Arrest tubulin->cell_cycle dna->cell_cycle caspases Caspase Activation mitochondria->caspases apoptosis Apoptosis caspases->apoptosis cell_cycle->apoptosis

Caption: Potential mechanisms of action for tetrazole-based cytotoxic agents.

Section 2: Core Protocol for In Vitro Cytotoxicity Screening

The initial evaluation of a novel compound's cytotoxic potential is most commonly performed using a colorimetric assay that measures metabolic activity, such as the MTT assay.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative method for assessing cell viability. [7]In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. [8][9]The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells. [10]The insoluble crystals are then dissolved, and the absorbance is measured spectrophotometrically.

Materials:

  • 96-well flat-bottom sterile tissue culture plates

  • Test compound stock solution (e.g., in DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored protected from light. [7][9]* Solubilization solution: e.g., DMSO, or 10% SDS in 0.01 M HCl.

  • Multi-well spectrophotometer (ELISA reader).

MTT_Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_assay MTT Reaction seed 1. Seed Cells (e.g., 5x10³ cells/well) in 100 µL medium adhere 2. Incubate 24h (Allow cells to adhere) seed->adhere treat 3. Add Compound (Serial dilutions) Incubate 24-72h adhere->treat add_mtt 4. Add 10 µL MTT (0.5 mg/mL final conc.) treat->add_mtt incubate_mtt 5. Incubate 2-4h (Formazan formation) add_mtt->incubate_mtt solubilize 6. Add 100 µL Solubilization Solution incubate_mtt->solubilize shake 7. Shake 15 min (Dissolve crystals) solubilize->shake read 8. Read Absorbance (570 nm) shake->read

Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium. Include wells for "medium only" (blank) and "cells only" (untreated control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and resume growth.

  • Compound Treatment: Prepare serial dilutions of the tetrazole-indazolone compound in culture medium from a concentrated stock. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. For the untreated control, add 100 µL of medium with the highest concentration of the vehicle (e.g., 0.1% DMSO).

  • Exposure: Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). [8]6. Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well. [9][11]8. Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. [7]Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance. [7][8]

Data Analysis and Presentation

The raw absorbance data is used to calculate the percentage of cell viability for each concentration relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) is then determined using non-linear regression analysis.

Calculation: Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

Data Summary Table: Quantitative data should be summarized for clear comparison.

Compound IDModificationTarget Cell LineIncubation Time (h)IC₅₀ (µM) ± SD
IZ-T-01 Phenyl groupHep248Value
IZ-T-02 4-FluorophenylHep248Value
IZ-T-01 Phenyl groupMCF-748Value
IZ-T-02 4-FluorophenylMCF-748Value
Doxorubicin (Positive Control)Hep248Value

Section 3: Advanced Mechanistic Protocols

Following the confirmation of cytotoxic activity, the next critical step is to determine the mechanism of cell death. Flow cytometry-based assays are indispensable tools for this purpose.

Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining

Principle: This dual-staining method distinguishes between different stages of cell death. [12]In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and can detect these early apoptotic cells. [12]Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells with intact membranes. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is lost. [13] Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the tetrazole-indazolone compound at concentrations around the determined IC₅₀ for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using a gentle method like Trypsin-EDTA. Combine all cells from each treatment condition.

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS. [12][13]4. Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. 5. Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. [12]6. Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark. [12]7. Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry. Use unstained, Annexin V-only, and PI-only controls for setting compensation and gates.

Data Interpretation:

  • Annexin V (-) / PI (-): Live, viable cells.

  • Annexin V (+) / PI (-): Early apoptotic cells.

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

Cell Cycle Analysis via Propidium Iodide (PI) Staining

Principle: This method quantifies the DNA content within a cell population to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [14][15]PI is a stoichiometric dye that binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA. [16]Cells are fixed with ethanol to permeabilize the membrane for dye entry, and RNase is used to prevent the staining of double-stranded RNA. [16][17] Protocol:

  • Cell Treatment: Seed cells and treat with the compound as described for the apoptosis assay.

  • Harvesting: Collect all cells and wash once with PBS.

  • Fixation: Resuspend the cell pellet (1-2 x 10⁶ cells) in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent clumping. Fix for at least 1 hour at 4°C (or store at -20°C for longer). [16][17][18]4. Washing: Centrifuge the fixed cells (a higher speed may be needed, e.g., 500 x g) and wash twice with PBS to remove the ethanol. [14][17]5. Staining: Resuspend the cell pellet in 500 µL of a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). [14][17]6. Incubation: Incubate for 30 minutes at room temperature, protected from light. [17]7. Analysis: Analyze by flow cytometry. Collect fluorescence data on a linear scale and use a doublet discrimination gate to exclude cell aggregates. [14][17] Data Interpretation:

  • G0/G1 Phase: Cells with 2n DNA content (first peak on the histogram).

  • S Phase: Cells with intermediate DNA content (between the two peaks).

  • G2/M Phase: Cells with 4n DNA content (second peak on the histogram). An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.

Flow_Workflow cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay start Seed & Treat Cells (e.g., in 6-well plates) harvest Harvest Adherent & Floating Cells start->harvest wash_ap Wash with PBS harvest->wash_ap For Apoptosis fix_cc Fix in Cold 70% Ethanol harvest->fix_cc For Cell Cycle resuspend_ap Resuspend in 1X Binding Buffer wash_ap->resuspend_ap stain_ap Stain with Annexin V-FITC & PI resuspend_ap->stain_ap analyze Analyze by Flow Cytometry stain_ap->analyze wash_cc Wash with PBS fix_cc->wash_cc stain_cc Stain with PI & RNase A wash_cc->stain_cc stain_cc->analyze

Caption: Combined workflow for apoptosis and cell cycle analysis.

References

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Khlebniсova, T. S., et al. (2022). Synthesis and Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Russian Journal of General Chemistry, 92, 359-366. Retrieved from [Link]

  • Frontiers. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Retrieved from [Link]

  • NCBI Bookshelf - NIH. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of tetrazole‐derived anticancer agents. Retrieved from [Link]

  • PubMed. (2020). Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 30(22), 127592. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Tetrazole: A privileged scaffold for the discovery of anticancer agents. Retrieved from [Link]

  • PubMed. (2020). Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies. Bioorganic & Medicinal Chemistry, 28(15), 115599. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. Retrieved from [Link]

  • Semantic Scholar. (2022). Synthesis and In vitro Study of Cytotoxic Activity of New Tetrazole-Containing 2,4-Diamino-1,3,5-triazine Derivatives. Retrieved from [Link]

  • Khlebnikova, T. S., et al. (2023). 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4h-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5h)-ones: Synthesis and Biological Activity. Russian Journal of General Chemistry, 93(2), 270-278. Retrieved from [Link]

  • exaly.com. (2022). Synthesis and Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity. Retrieved from [Link]

  • Sciact. (2022). Synthesis and Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Retrieved from [Link]

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Application Notes & Protocols: Palladium-Catalyzed Intramolecular Cyclization for the Synthesis of Novel Spiro-Indolone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed intramolecular cyclization of N-(2-halobenzyl)-substituted 4,5,6,7-tetrahydro-4-indolones. This powerful transformation, a variant of the intramolecular Heck reaction, enables the efficient construction of complex spirocyclic frameworks, which are of significant interest in medicinal chemistry and drug discovery due to their prevalence in bioactive natural products.[1]

Introduction: The Strategic Importance of Spiro-Indolones

Spirooxindoles and related spirocyclic structures are privileged motifs in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Their rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, making them ideal candidates for potent and selective interactions with biological targets. The intramolecular Heck reaction has emerged as a reliable and versatile method for constructing such complex molecular architectures, including the formation of congested tertiary and quaternary carbon centers.[4][5] This protocol focuses on the synthesis of a novel class of spiro-indolones through the cyclization of readily accessible N-(2-halobenzyl)-substituted 4,5,6,7-tetrahydro-4-indolones.

The Reaction Underpinning: The Intramolecular Heck Reaction Mechanism

The palladium-catalyzed cyclization of N-(2-halobenzyl)-substituted 4,5,6,7-tetrahydro-4-indolone proceeds via an intramolecular Heck reaction. The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.[6][7] The precise mechanistic pathway can be influenced by the choice of catalyst, ligands, additives, and reaction conditions.[4]

The catalytic cycle can be broadly described by the following key steps:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) species undergoes oxidative addition to the aryl halide (C-X bond) of the N-(2-halobenzyl) group, forming an arylpalladium(II) complex. The reactivity order for the halide is typically I > Br >> Cl.[8][9]

  • Migratory Insertion (Carbopalladation): The enamide double bond of the tetrahydro-indolone moiety coordinates to the palladium center, followed by migratory insertion into the aryl-palladium bond.[10] This step is crucial as it forms the new carbon-carbon bond and sets the stereochemistry of the newly formed quaternary center. The regioselectivity of this step, favoring the formation of a five-membered spiro-ring (5-exo-trig cyclization), is generally preferred over a six-membered ring (6-endo-trig cyclization) due to more favorable transition state energetics for smaller ring formations.[8][11]

  • β-Hydride Elimination: The resulting alkylpalladium(II) intermediate undergoes β-hydride elimination to generate the cyclized product and a hydridopalladium(II) complex.

  • Reductive Elimination: In the presence of a base, the hydridopalladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst, completing the catalytic cycle.

Heck_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Aryl-Pd(II) Complex Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) Alkene_Complex Alkene Coordination Complex ArPd(II)XL2->Alkene_Complex Alkene Coordination Alkyl_Pd(II) σ-Alkyl-Pd(II) Intermediate Alkene_Complex->Alkyl_Pd(II) Migratory Insertion (Carbopalladation) Product_HPdX Product + HPd(II)XL₂ Alkyl_Pd(II)->Product_HPdX β-Hydride Elimination Product_HPdX->Pd(0)L2 Reductive Elimination (Base) Product Spiro-indolone Product_HPdX->Product Releases Substrate N-(2-halobenzyl)- 4-indolone Substrate->Pd(0)L2 Reactant caption Figure 1. Simplified Catalytic Cycle of the Intramolecular Heck Reaction.

Caption: Figure 1. Simplified Catalytic Cycle of the Intramolecular Heck Reaction.

Critical Experimental Parameters and Their Rationale

The success of the intramolecular Heck cyclization is highly dependent on the careful selection of several key parameters.

ParameterRecommended ChoicesRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable Pd(0) or Pd(II) sources that are readily reduced in situ to the active Pd(0) catalyst.
Ligand PPh₃, P(o-tol)₃, BINAPThe ligand stabilizes the Pd(0) catalyst, influences its reactivity, and can control chemo- and regioselectivity.[12] For asymmetric variants, chiral ligands like BINAP are employed.[13]
Base Et₃N, K₂CO₃, Ag₂CO₃The base is crucial for the reductive elimination step to regenerate the Pd(0) catalyst. Silver salts can also act as halide scavengers, promoting a cationic pathway which can sometimes enhance reactivity or alter selectivity.[11]
Solvent DMF, DMA, Acetonitrile, TolueneA polar aprotic solvent is generally preferred to facilitate the dissolution of the reactants and catalyst system.
Temperature 80-120 °CThe reaction often requires heating to promote oxidative addition and other steps in the catalytic cycle.
Substrate Halide Iodo > Bromo >> ChloroThe C-X bond strength dictates the ease of oxidative addition, with iodides being the most reactive.[8]

Detailed Experimental Protocol

This protocol provides a general procedure for the palladium-catalyzed intramolecular cyclization of an N-(2-iodobenzyl)-substituted 4,5,6,7-tetrahydro-4-indolone.

Materials:

  • N-(2-iodobenzyl)-4,5,6,7-tetrahydro-4-indolone (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • Triphenylphosphine (PPh₃, 0.1 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Experimental_Workflow Start Start Setup Assemble and dry glassware. Prepare inert atmosphere. Start->Setup Reagents Add substrate, Pd(OAc)₂, PPh₃, and anhydrous DMF. Setup->Reagents Degas Degas the reaction mixture (e.g., freeze-pump-thaw). Reagents->Degas Base_Addition Add triethylamine via syringe. Degas->Base_Addition Reaction Heat the reaction mixture (e.g., 100 °C) with stirring. Base_Addition->Reaction Monitoring Monitor reaction progress by TLC or LC-MS. Reaction->Monitoring Workup Cool to room temperature. Perform aqueous workup. Monitoring->Workup Upon completion Purification Purify the crude product by column chromatography. Workup->Purification Characterization Characterize the final product (NMR, HRMS, etc.). Purification->Characterization End End Characterization->End caption Figure 2. Experimental Workflow for the Intramolecular Heck Cyclization.

Caption: Figure 2. Experimental Workflow for the Intramolecular Heck Cyclization.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the N-(2-iodobenzyl)-4,5,6,7-tetrahydro-4-indolone (1.0 equiv), palladium(II) acetate (0.05 equiv), and triphenylphosphine (0.1 equiv).

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to remove dissolved oxygen, which can deactivate the catalyst.

  • Base Addition: After bringing the mixture back to room temperature under an inert atmosphere, add triethylamine (2.0 equiv) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro-indolone.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Trustworthiness and Self-Validation

Reaction Monitoring: Consistent monitoring by TLC or LC-MS is crucial. The appearance of a new, typically less polar spot (the product) and the disappearance of the starting material spot will indicate reaction progression.

Troubleshooting:

  • No Reaction: Ensure the inert atmosphere is maintained and that all reagents and solvents are anhydrous. The palladium catalyst may have been deactivated by oxygen. Consider using a more reactive halide (iodo instead of bromo).

  • Low Yield: Optimize the reaction temperature, base, or ligand. A different ligand, such as P(o-tol)₃, may improve the yield. The formation of palladium black indicates catalyst decomposition; a ligand that better stabilizes the catalyst may be necessary.

  • Side Product Formation: Biaryl coupling can sometimes occur, especially under ligandless conditions.[12] Ensuring an adequate ligand-to-palladium ratio can suppress this side reaction.

Product Characterization: Unambiguous characterization of the final product is essential. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to confirm the connectivity of the spirocyclic skeleton.

Conclusion

The palladium-catalyzed intramolecular Heck reaction is a robust and efficient method for the synthesis of novel spiro-indolones from N-(2-halobenzyl)-substituted 4,5,6,7-tetrahydro-4-indolones. Careful consideration of the reaction parameters, particularly the choice of catalyst, ligand, and base, is key to achieving high yields and selectivity. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers exploring the synthesis of these and related complex heterocyclic structures for applications in drug discovery and development.

References

  • Pd-catalyzed asymmetric (6+2) dipolar cyclization for medium-sized spirooxindoles.Chemical Communications (RSC Publishing).
  • Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides.PMC - PubMed Central.
  • Direct synthesis of spirooxindoles enabled by palladium-catalyzed allylic alkylation and DBU-mediated cyclization: concept, scope and applications.Organic Chemistry Frontiers (RSC Publishing).
  • Pd-Catalyzed Synthesis of Spirooxindoles.Thieme Connect.
  • Polyene Cyclization by a Double Intramolecular Heck Reaction. A DFT Study.Organometallics - ACS Publications.
  • The Intramolecular Heck Reaction.Macmillan Group.
  • Intramolecular Heck reaction.Wikipedia.
  • The Intramolecular Heck Reaction.Organic Reactions.
  • The Intramolecular Heck Reaction.Macmillan Group.
  • Intramolecular Heck reaction. Wikipedia. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Ligand effects in the synthesis of N-heterocycles by intramolecular Heck reactions. PubMed. Available at: [Link]

  • The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews - ACS Publications. Available at: [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. researchgate.net. Available at: [Link]

  • Application of intramolecular Heck reactions for forming congested quaternary carbon centers in complex molecule total synthesis. Semantic Scholar. Available at: [Link]

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Application Notes and Protocols for the Evaluation of 4,5,6,7-Tetrahydro-1H-indazol-5-one Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indazole Scaffold in Oncology

The indazole core is a significant pharmacophore in medicinal chemistry, forming the structural basis of several FDA-approved anti-cancer drugs.[1][2][3] This heterocyclic scaffold has proven to be a versatile template for the design of potent and selective inhibitors of various protein kinases and other critical targets implicated in cancer progression.[3][4] Derivatives of indazole have been shown to target key signaling pathways that regulate cell proliferation, survival, and metastasis.[1][2] The therapeutic potential of this class of compounds is highlighted by their activity against a range of cancer types, including breast, lung, and colon cancers.[1][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4,5,6,7-tetrahydro-1H-indazol-5-one and its derivatives in cancer cell line studies. While specific data on 4,5,6,7-tetrahydro-1H-indazol-5-one is emerging, the protocols outlined herein are based on established methodologies for evaluating novel small molecule inhibitors in oncology research.[5][6][7] These protocols are designed to be self-validating, providing a robust framework for assessing the cytotoxic and mechanistic properties of this promising class of compounds.

Compound Handling and Preparation

Proper handling and preparation of test compounds are critical for obtaining reproducible and reliable data.

1. Compound Information:

  • Compound Name: 4,5,6,7-Tetrahydro-1H-indazol-5-one

  • Molecular Formula: C₇H₈N₂O[8]

  • Molecular Weight: 136.15 g/mol [8]

2. Stock Solution Preparation:

  • Prepare a high-concentration stock solution (e.g., 10 mM) of 4,5,6,7-tetrahydro-1H-indazol-5-one in a sterile, high-purity solvent such as dimethyl sulfoxide (DMSO).[6]

  • Ensure complete dissolution by vortexing or sonication.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C or -80°C, protected from light.

3. Working Solution Preparation:

  • On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations for treatment.

  • It is crucial to maintain a final DMSO concentration in the culture medium that is non-toxic to the cells, typically not exceeding 0.5%.[6] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Core Experimental Protocols

The following protocols provide a systematic approach to characterizing the anti-cancer properties of 4,5,6,7-tetrahydro-1H-indazol-5-one derivatives.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[11][12]

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium

  • 96-well cell culture plates

  • 4,5,6,7-tetrahydro-1H-indazol-5-one

  • MTT solution (5 mg/mL in sterile PBS)[6][10]

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with a range of concentrations of 4,5,6,7-tetrahydro-1H-indazol-5-one (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for desired time points (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6][9]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][10]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9] A reference wavelength of more than 650 nm can be used to subtract background absorbance.[10]

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the compound concentration to generate a dose-response curve.

  • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth.

Experimental Workflow for Cell Viability Assay

MTT_Workflow A Seed Cells in 96-well Plate B Incubate (24h) A->B C Treat with Compound B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add DMSO F->G H Measure Absorbance G->H I Data Analysis (IC50) H->I

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14][15] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[13][14]

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Collection: Treat cells with 4,5,6,7-tetrahydro-1H-indazol-5-one at concentrations around the determined IC50 for a specified time. Collect both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation.[13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 2 µL of PI (1 mg/mL).[13] Gently vortex the cells.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry as soon as possible.[15]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Apoptosis Detection Workflow

Apoptosis_Workflow A Treat Cells with Compound B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V & PI D->E F Incubate in Dark E->F G Analyze by Flow Cytometry F->G

Caption: Step-by-step workflow for apoptosis detection.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Flow cytometry with PI staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[16][17] This can reveal if a compound induces cell cycle arrest.

Materials:

  • Treated and control cells

  • Cold 70% ethanol[17][18]

  • PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired duration. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping.[18] Incubate at -20°C for at least 2 hours.[18]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A to degrade RNA.[16]

  • Incubation: Incubate for 15-30 minutes at room temperature or 37°C in the dark.[17]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[16]

Data Analysis:

  • The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

  • Quantify the percentage of cells in each phase using cell cycle analysis software.

  • Compare the cell cycle distribution of treated cells to that of control cells to identify any cell cycle arrest.

Protocol 4: Western Blotting for Protein Expression Analysis

Western blotting is a technique used to detect specific proteins in a sample of cell or tissue extract.[19] This can be used to investigate the effect of 4,5,6,7-tetrahydro-1H-indazol-5-one on the expression levels of key proteins involved in apoptosis (e.g., cleaved caspase-3, Bax, Bcl-2)[1] and cell cycle regulation.

Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., nitrocellulose)[19]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[20]

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate[20]

  • Imaging system

Procedure:

  • Cell Lysis: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[19][21]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[19]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection: After further washing, add a chemiluminescent substrate and detect the signal using an imaging system.[20]

Hypothetical Signaling Pathway Affected by Indazole Derivatives

Signaling_Pathway cluster_0 Pro-Survival Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis | Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Indazole Derivative Indazole Derivative Indazole Derivative->AKT Inhibition

Caption: Potential mechanism of action for an indazole derivative.

Data Presentation

Quantitative data should be summarized in a clear and structured format for easy comparison.

Table 1: Hypothetical IC50 Values of 4,5,6,7-Tetrahydro-1H-indazol-5-one in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Cancer15.5
A549Lung Cancer22.8
HeLaCervical Cancer35.2
HepG2Liver Cancer18.9

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of 4,5,6,7-tetrahydro-1H-indazol-5-one and its derivatives as potential anti-cancer agents. Successful execution of these assays will provide valuable insights into the compound's cytotoxicity, its ability to induce apoptosis, its effects on the cell cycle, and its potential molecular targets. Positive results from these foundational studies would warrant further investigation, including more in-depth mechanistic studies and eventual evaluation in preclinical in vivo models. The indazole scaffold continues to be a promising area of research in oncology, and systematic evaluation of novel derivatives is essential for the development of the next generation of targeted cancer therapies.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.).
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific. (n.d.).
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
  • MTT assay protocol | Abcam. (n.d.).
  • Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (n.d.).
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US. (n.d.).
  • Protocol for Cell Viability Assays - BroadPharm. (2022, January 18).
  • The Annexin V Apoptosis Assay. (n.d.).
  • Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.).
  • Cell Cycle Tutorial Contents. (n.d.).
  • Proliferation & Cell Cycle - Flow Cytometry Guide - Bio-Rad Antibodies. (n.d.).
  • Cell Cycle Protocols - BD Biosciences. (n.d.).
  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC - NIH. (2017, June 19).
  • Protocol for Assessing Cytotoxicity of Novel Compounds in Cell Lines - Benchchem. (n.d.).
  • Western Blotting Protocol - Cell Signaling Technology. (n.d.).
  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed. (2025, March 21).
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.).
  • Western Blot Protocol | OriGene Technologies Inc. (n.d.).
  • 4,5,6,7-Tetrahydro-1H-indazol-5-ol - Benchchem. (n.d.).
  • Western blot protocol - Abcam. (n.d.).
  • R&D Systems Quality Control Western Blot Protocol. (n.d.).
  • Western Blot - Addgene. (2022, January 24).
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. (2021, April 27).
  • What assays and toxicity studies should be performed while testing for a drug on a cancer cell line? | ResearchGate. (2012, September 3).
  • 6,7-dihydro-1H-indazol-4(5H)-one | 912259-10-0 | Benchchem. (n.d.).
  • Synthesis and Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones | Request PDF - ResearchGate. (n.d.).
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and - Anticancer Research. (2019, July 1).
  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines - Journal of Applied Pharmaceutical Science. (n.d.).
  • 4,5,6,7-Tetrahydro-5(1h)-indazolone - PubChem. (n.d.).
  • (PDF) 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity - ResearchGate. (n.d.).
  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. (n.d.).
  • 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - NIH. (2021, July 29).
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.).
  • Application Notes and Protocols: 3-Amino-4,5,6,7-tetrahydro-1H-indazole in the Development of Anticancer Agents - Benchchem. (n.d.).
  • Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. (2021, October 4).
  • 4,5,6,7-tetrahydro-1H-indazole - PubChem. (n.d.).
  • 4,5,6,7-TETRAHYDRO-1H-INDAZOLE - gsrs. (n.d.).
  • 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. (2025, August 6).

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The Strategic Synthesis of Novel GABA-A Receptor Agonists from 4,5,6,7-Tetrahydroindol-4-one Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is a paramount target in neuropharmacology for the development of anxiolytics, sedatives, and anticonvulsants. The modulation of this receptor by synthetic ligands offers a powerful avenue for therapeutic intervention. This document provides a comprehensive guide to the strategic use of the 4,5,6,7-tetrahydroindol-4-one scaffold as a versatile starting material for the synthesis of potent and selective GABA-A receptor agonists. We will delve into the rationale behind its selection, detailed synthetic protocols for core formation and functionalization, and a plausible pathway to a known GABA-A agonist, CP-409,092, to illustrate the practical application of these methods.

Introduction: The 4,5,6,7-Tetrahydroindol-4-one Core - A Privileged Scaffold for CNS Drug Discovery

The 4,5,6,7-tetrahydroindol-4-one moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for the presentation of pharmacophoric features, making it an ideal starting point for the design of novel central nervous system (CNS) active agents. Notably, this core is found in the GABA-A partial agonist CP-409,092, a compound developed for the treatment of anxiety.[1][2] The presence of a ketone and a pyrrole nitrogen within the tetrahydroindolone structure offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.

Synthesis of the Core Scaffold: 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one

A reliable and scalable synthesis of the core scaffold is the essential first step. The Paal-Knorr pyrrole synthesis is a classic and highly effective method for constructing the pyrrole ring of the tetrahydroindolone system from a 1,4-dicarbonyl compound and a primary amine or ammonia.[3][4]

Protocol 1: Paal-Knorr Synthesis of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one

This protocol describes the synthesis of the 2-methyl substituted tetrahydroindolone core, a key intermediate for the synthesis of CP-409,092.

Reaction Scheme:

A schematic of the Paal-Knorr synthesis.

Materials:

  • Cyclohexane-1,3-dione

  • Chloroacetone

  • Ammonium hydroxide (28-30% solution)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the 1,4-dicarbonyl intermediate: In a round-bottom flask, dissolve cyclohexane-1,3-dione (1 equivalent) in ethanol. Add chloroacetone (1.1 equivalents) and a catalytic amount of a nejUTRAL base like sodium bicarbonate. Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up of the intermediate: Once the reaction is complete, remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 2-(2-oxopropyl)cyclohexane-1,3-dione. This intermediate can be used in the next step without further purification.

  • Paal-Knorr Cyclization: Dissolve the crude 1,4-dicarbonyl intermediate in ethanol in a round-bottom flask. Add an excess of ammonium hydroxide solution (5-10 equivalents). Heat the reaction mixture to reflux for 4-6 hours. Monitor the formation of the product by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Neutralize the aqueous residue with concentrated hydrochloric acid, which may cause the product to precipitate. Filter the solid, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one.[5]

Functionalization of the Tetrahydroindolone Core: Synthesis of a GABA-A Agonist

With the core scaffold in hand, the next strategic step is its functionalization to introduce the pharmacophoric elements necessary for GABA-A receptor agonism. A key transformation is the N-alkylation of the indole nitrogen.[6]

Proposed Synthetic Route to CP-409,092

The structure of CP-409,092 reveals a 3-(aminomethyl)benzoyl group attached to the indole nitrogen. A plausible retrosynthetic analysis suggests that this side chain can be introduced via N-alkylation of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one with a suitable electrophile.

Retrosynthetic analysis of CP-409,092.

Protocol 2: N-Alkylation of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one

This protocol outlines a general procedure for the N-alkylation of the tetrahydroindolone core, which is a critical step in the synthesis of CP-409,092 and other analogs.

Materials:

  • 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one

  • 3-(Bromomethyl)benzonitrile (or other suitable electrophile)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ammonium chloride (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Deprotonation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath. Add a solution of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one (1 equivalent) in anhydrous DMF dropwise to the cooled suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the sodium salt of the indole will be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of 3-(bromomethyl)benzonitrile (1.1 equivalents) in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the N-alkylated product.

Protocol 3: Conversion of the Nitrile to the Amine (Final Step to CP-409,092)

The final step in the synthesis of CP-409,092 involves the reduction of the nitrile group to a primary amine.

Reaction Scheme:

Reduction of the nitrile to the primary amine.

Materials:

  • N-(3-(cyanomethyl)benzyl)-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel and Hydrogen gas

  • Anhydrous tetrahydrofuran (THF) or Ethanol

  • Sodium sulfate decahydrate

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate

Procedure (using LiAlH₄):

  • Reduction: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of the N-alkylated nitrile (1 equivalent) in anhydrous THF. Cool the solution to 0 °C. Carefully add lithium aluminum hydride (2-3 equivalents) portion-wise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. A granular precipitate should form. Stir the mixture at room temperature for 1 hour.

  • Purification: Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a mixture of dichloromethane and methanol, possibly with a small amount of ammonium hydroxide to prevent streaking) or by recrystallization to yield the final product, CP-409,092.

Data Summary and Characterization

The successful synthesis of each intermediate and the final product should be confirmed by standard analytical techniques.

CompoundExpected Molecular Weight ( g/mol )Key Spectroscopic Data (Expected)
2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one149.19¹H NMR: Signals for the methyl group, the pyrrole proton, and the aliphatic protons of the cyclohexanone ring. IR: C=O stretch.
N-(3-(cyanomethyl)benzyl)-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one294.37¹H NMR: Appearance of signals for the benzylic protons and the aromatic protons. IR: C≡N stretch.
CP-409,092297.35¹H NMR: Disappearance of the nitrile signal and appearance of a broad singlet for the -NH₂ protons. MS (ESI+): [M+H]⁺ at m/z 298.36.

Conclusion and Future Perspectives

The 4,5,6,7-tetrahydroindol-4-one scaffold represents a highly valuable and versatile platform for the synthesis of novel GABA-A receptor agonists. The synthetic strategies outlined in this application note, from the construction of the core through the Paal-Knorr reaction to its functionalization via N-alkylation, provide a robust framework for the generation of diverse chemical libraries for screening and lead optimization. The presented plausible synthesis of CP-409,092 serves as a practical example of how these methodologies can be applied to create potent CNS-active agents. Future work in this area could focus on the synthesis of a wider range of analogs by varying the substituents on the tetrahydroindolone core and by exploring different side chains to probe the structure-activity relationships at the GABA-A receptor in greater detail.

References

  • Horsten, T., & Dehaen, W. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4596. [Link]

  • Horsten, T., & Dehaen, W. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. National Institutes of Health. [Link]

  • PubChem. 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one. [Link]

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • Scribd. Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. [Link]

  • He, G., et al. (2022). Enantioselective synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling. Nature Communications, 13(1), 6808. [Link]

  • Gandon, V., et al. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 26(48), 10959-10963. [Link]

  • MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5,6,7-Tetrahydro-5(1H)-indazolone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4,5,6,7-tetrahydro-5(1H)-indazolone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction conditions, and ultimately improve product yield. We will delve into the mechanistic underpinnings of the reaction, provide direct answers to frequent experimental issues, and offer a validated protocol as a reliable starting point.

Section 1: Understanding the Core Synthesis and Key Challenges

The most prevalent and practical route to 4,5,6,7-tetrahydro-5(1H)-indazolone and its derivatives is the condensation reaction between a 1,3-cyclohexanedione precursor and a hydrazine source. This reaction, a variation of the Paal-Knorr synthesis, is robust but requires careful control of conditions to maximize the yield of the desired product.

The fundamental challenge in this synthesis is managing the formation of regioisomers and tautomers. The indazolone scaffold can exist in two primary tautomeric forms: the 1H- and 2H-isomers.[1][2] The ratio of these forms in the final product mixture is highly dependent on reaction conditions such as solvent polarity and the type of reagents used.[2] Inadequate control can lead to a mixture that is difficult to separate, thereby reducing the isolated yield of the target compound.

Core Reaction Mechanism

The reaction proceeds via an initial condensation of hydrazine with one of the carbonyl groups of the 1,3-diketone to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic indazolone ring system.

G SM Starting Materials (1,3-Cyclohexanedione + Hydrazine) Condensation Condensation (Formation of Hydrazone Intermediate) SM->Condensation H+ or Base catalyst Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration (Aromatization) Cyclization->Dehydration -H2O Product 4,5,6,7-Tetrahydro-5(1H)-indazolone Dehydration->Product

Caption: Generalized workflow for indazolone synthesis.

Section 2: Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is consistently low (<50%). What are the most likely causes and how can I troubleshoot this?

A low yield is the most common complaint and typically stems from one of three areas: incomplete reaction, formation of side products, or significant loss during workup and purification.

Troubleshooting Workflow:

G Start Low Yield Reported TLC Analyze Reaction Mixture by TLC Start->TLC Start_Present Significant Starting Material Remains TLC->Start_Present Yes Multi_Spots Multiple Product Spots (Difficult Separation) TLC->Multi_Spots No, but... Clean_Reaction Clean Reaction, Low Isolated Yield TLC->Clean_Reaction No Sol_Incomplete Action: Incomplete Reaction - Increase reaction time/temp - Check catalyst activity - Verify reagent purity Start_Present->Sol_Incomplete Sol_Side Action: Side Products - Optimize temperature - Adjust solvent polarity - Control pH carefully Multi_Spots->Sol_Side Sol_Purify Action: Purification Loss - Optimize recrystallization solvent - Consider column chromatography - Check product solubility Clean_Reaction->Sol_Purify

Caption: A logical workflow for troubleshooting low yields.

Detailed Explanation:

  • Incomplete Reaction: If starting materials are still present, consider extending the reaction time or moderately increasing the temperature. The activity of the catalyst is also crucial; for instance, using an inexpensive and reusable catalyst like Amberlyst A-21 has been shown to produce good yields under mild conditions.[3]

  • Side Products/Isomers: The presence of multiple, hard-to-separate spots on a Thin Layer Chromatography (TLC) plate often indicates the formation of regioisomers.[4] The reaction of substituted hydrazines with unsymmetrical diketones is particularly prone to this. Optimizing temperature and solvent can influence the regioselectivity.

  • Purification Loss: If the reaction appears clean but the isolated yield is poor, the issue likely lies in the workup. The product may be partially soluble in the wash solvents, or the chosen recrystallization solvent may be suboptimal. Ensure the pH is appropriately adjusted during aqueous workup to ensure the product is in its least soluble form.

Q2: My NMR spectrum is complex, suggesting a mixture of products. How can I confirm the presence of tautomers?

The presence of two tautomers, 1H- and 2H-indazole, is a known characteristic of this heterocyclic system.[1] This complexity is often observable in NMR spectroscopy.

  • ¹H NMR: You may observe two distinct sets of signals for the N-H proton and adjacent C-H protons. The chemical shifts for protons on the pyrazole ring will differ between the two tautomers.

  • ¹³C NMR: The chemical shifts of the carbon atoms within the pyrazole ring are particularly sensitive to the tautomeric form. For example, in methyl-substituted indazoles, the C3 carbon signal can differ by as much as 9-10 ppm between the 1H and 2H tautomers.[1]

To manage this, you can attempt to favor the formation of one tautomer. The 1H tautomer is generally more stable.[1] Running the reaction in different solvents can alter the equilibrium between the two forms.[2]

Q3: The reaction is very slow and gives a poor yield. Could my starting materials be the issue?

Absolutely. The purity of the starting 1,3-cyclohexanedione and hydrazine is paramount.

  • 1,3-Cyclohexanedione: This diketone can exist in equilibrium with its enol form. Ensure you are using a high-purity reagent.

  • Hydrazine Hydrate: Hydrazine hydrate is a strong reducing agent and can degrade over time if not stored properly. Use a fresh bottle or distill it before use for best results. Substituted hydrazines can be even less stable.

Section 3: Validated High-Yield Experimental Protocol

This protocol is based on a greener, single-pot synthesis method that has been reported to produce good yields of 4,5,6,7-tetrahydro-1H-indazol-3(2H)-one derivatives.[3] It utilizes a recyclable solid acid catalyst, simplifying the workup.

Materials & Equipment:

  • 1,3-Cyclohexanedione (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Amberlyst A-21 catalyst (10 mol%)

  • Isopropyl alcohol (i-PrOH) as solvent

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and filtration

Procedure:

  • Setup: To a round-bottom flask, add 1,3-cyclohexanedione (1.0 eq), isopropyl alcohol, and Amberlyst A-21 (10 mol%).

  • Reagent Addition: Begin stirring the mixture and add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC (typically 3-5 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the Amberlyst A-21 catalyst (which can be washed, dried, and reused).[3]

  • Isolation: Remove the solvent (i-PrOH) from the filtrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 4,5,6,7-tetrahydro-5(1H)-indazolone.

Safety Precautions: Hydrazine hydrate is highly toxic and corrosive. Handle it with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What are the most common starting materials for this synthesis?

    • The synthesis typically starts from a 1,3-cyclohexanedione and hydrazine hydrate.[1][3] Derivatives can be made by using substituted versions of either starting material, for example, dimedone (5,5-dimethyl-1,3-cyclohexanedione) or phenylhydrazine.

  • Q: Which analytical techniques are best for characterizing the final product?

    • A combination of techniques is recommended for unambiguous structure confirmation. These include ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and mass spectrometry to confirm the molecular weight.[1]

  • Q: Can this reaction be performed under metal-free conditions?

    • Yes, the primary condensation reaction does not require a metal catalyst. Methods using solid acid catalysts like Amberlyst A-21 are considered "green" as they avoid heavy metals and allow for catalyst recycling.[3]

Section 5: Summary of Reaction Conditions and Reported Yields

Starting MaterialsCatalyst / ConditionsSolventYield (%)Reference
1,3-Cyclohexanedione, HydrazineAmberlyst A-21, Refluxi-PrOHGood[3]
Substituted Cyclohexanone, HydrazineAcid medium (H+)MeOHNot specified[1]
α-Tetralone, PhenylhydrazineSodium metal, RefluxEthanolNot specified[5]
2-Nitrobenzyl alcohol, AminesUV light, CO₂ atmosphereNot specifiedNot specified[6]

Note: "Good" yields are reported qualitatively in the source. Specific percentages often depend on the exact substrates used.

References

  • MDPI. (n.d.). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Available from: [Link]

  • National Institutes of Health. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Indazolone synthesis. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives | Request PDF. Available from: [Link]

  • PubChem. (n.d.). 4,5,6,7-Tetrahydro-5(1h)-indazolone. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones. Available from: [Link]

  • ResearchGate. (n.d.). Progress in the synthesis of 4,5,6,7-tetrahydroindoles | Request PDF. Available from: [Link]

  • MDPI. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available from: [Link]

  • IJRPC. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF INDAZOLINE TETRALONE. Available from: [Link]

  • Sinfoo Biotech. (n.d.). 4,5,6,7-Tetrahydro-5(1H)-indazolone. Available from: [Link]

  • National Institutes of Health. (2025). Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[7][8][9]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. Available from: [Link]

  • ResearchGate. (2018). Synthesis and Identification of (4, 5, 6 and 7) Membered Heterocyclic Derivatives from 5-nitrovanilline. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones | Request PDF. Available from: [Link]

  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Available from: [Link]

  • Gsrs. (n.d.). 4,5,6,7-TETRAHYDRO-1H-INDAZOLE. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one and.... Available from: [Link]

  • National Institutes of Health. (n.d.). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. Available from: [Link]

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Technical Support Center: Purification of 4,5,6,7-Tetrahydro-1(H)-indazol-5-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,5,6,7-tetrahydro-1(H)-indazol-5-one derivatives. This guide is designed to provide practical, field-proven insights into the purification of this important class of heterocyclic compounds. The unique structural features of the tetrahydroindazolone core, including its ketone functionality and the potential for tautomerism, can present specific challenges during isolation and purification. This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and ensure the integrity of your experimental results.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your target compounds in a direct question-and-answer format.

Question 1: My crude product is an oil and won't solidify. How can I proceed with purification?

Answer: This is a common issue, often caused by residual solvent or the presence of impurities that act as a eutectic mixture, depressing the melting point.

  • Initial Step - High Vacuum & Gentle Heating: First, ensure all volatile solvents are removed by placing the crude oil under a high vacuum for several hours. Gentle heating (e.g., 30-40°C) can aid this process, but be cautious to avoid thermal degradation.

  • Solvent Trituration: If the oil persists, trituration is an effective technique. This involves stirring the oil with a non-polar solvent in which your product is insoluble (or poorly soluble), but the impurities are soluble. Hexanes, diethyl ether, or a mixture of the two are excellent starting points. The goal is to "wash" the impurities out of the oil, which will often induce crystallization of your product.

  • If Trituration Fails - Column Chromatography: If the product remains an oil, it must be purified by column chromatography. The oil can be directly loaded onto the column by pre-adsorbing it onto a small amount of silica gel. Dissolve the oil in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate), add silica gel to create a free-flowing powder, and gently evaporate the solvent before loading it onto the column.

Question 2: I'm performing column chromatography, but my compound is streaking badly on the TLC plate and the column. What's causing this?

Answer: Streaking is typically caused by interactions between the compound and the stationary phase (silica gel), often due to the compound's acidic or basic nature. The indazole moiety has both a weakly acidic N-H proton and basic nitrogen atoms.

  • The Cause: Standard silica gel is slightly acidic and can strongly interact with basic compounds, causing poor separation and streaking. The ketone group in the 5-position can also contribute to strong binding.

  • The Solution - Mobile Phase Modification: To mitigate this, you can modify your mobile phase.

    • For Basic Compounds: Add a small amount of a basic modifier like triethylamine (~0.1-1%) or a few drops of ammonium hydroxide to your solvent system. This will neutralize the acidic sites on the silica, allowing your compound to elute more cleanly.

    • For Acidic Compounds: If your derivative has acidic functional groups, adding a small amount of acetic acid or formic acid (~0.1-1%) can improve peak shape.

  • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase. Alumina (basic or neutral) can be an excellent alternative for purifying basic compounds that perform poorly on silica.

Question 3: After purification, my NMR spectrum shows two distinct sets of peaks, suggesting a mixture. What is the likely cause?

Answer: The most probable cause is the presence of tautomers. The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold can exist in different tautomeric forms, primarily the 1H- and 2H-isomers.[1][2] The equilibrium between these forms can be influenced by the solvent, temperature, and pH.[1]

  • Identification: The ratio of these tautomers might change depending on the NMR solvent used (e.g., CDCl₃ vs. DMSO-d₆).[2] Running the NMR at a different temperature may also alter the equilibrium or cause coalescence of the peaks if the exchange is fast enough.

  • Purification Challenge: Separating tautomers by chromatography is often difficult or impossible because they rapidly interconvert on the column. The goal should be to confirm that the "impurity" is indeed a tautomer and not a stable, separable isomeric byproduct (e.g., from an N-alkylation reaction that occurred at both N1 and N2 positions).[1]

  • Confirmation & Action:

    • Acquire spectra in different solvents to observe shifts in the isomer ratio.

    • Use 2D NMR techniques (like COSY and HSQC) to confirm that both sets of peaks belong to structurally related compounds.

    • If confirmed as tautomers, the material can often be considered "pure" for subsequent synthetic steps, as the equilibrium will persist. Document the observed ratio in your characterization data.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for 4,5,6,7-tetrahydro-1(H)-indazol-5-one derivatives?

A1: A two-stage approach is most effective:

  • Flash Column Chromatography: This is the workhorse for removing major impurities, such as unreacted starting materials or byproducts from the reaction. A typical starting point for the mobile phase is a gradient of ethyl acetate in hexanes or petroleum ether.[3]

  • Recrystallization: After chromatography, recrystallization is ideal for achieving high purity and obtaining crystalline material suitable for analysis (e.g., X-ray crystallography, melting point).

Q2: How do I choose an appropriate solvent system for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. The table below provides a starting point for solvent screening.

Solvent SystemPolarityBoiling Point (°C)Common Impurities SolubilizedNotes
Ethanol/Water High78-100Polar impurities, saltsExcellent for moderately polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol.
Ethyl Acetate/Hexanes Medium69-77Non-polar grease, starting materialsA very common and effective system. Dissolve in minimal hot ethyl acetate, then add hexanes until turbidity persists.
Dichloromethane/Hexanes Low-Medium40-69Non-polar impuritiesGood for less polar derivatives. Be aware of the low boiling point of dichloromethane.
Isopropanol Medium82General impuritiesA good single-solvent option to try if binary systems are problematic.

Q3: How can I effectively monitor the purity of my compound?

A3: A combination of techniques is essential for reliable purity assessment:

  • Thin-Layer Chromatography (TLC): The quickest method for monitoring reaction progress and column fractions. Use a UV lamp (254 nm) for visualization. Staining with potassium permanganate can help identify non-UV active impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column is typically used. Mobile phases often consist of methanol/water or acetonitrile/water mixtures, sometimes with acid or base modifiers.[4] Detection at 220 nm or 254 nm is common.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and identifying impurities.[7] The presence of unexpected signals can indicate residual solvents or byproducts.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Methodology & Workflows

Workflow for Selecting a Purification Strategy

The following diagram outlines a decision-making process for purifying your crude tetrahydroindazolone derivative.

Purification_Workflow start Crude Product is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_oil Crude product is an oil/impure solid is_solid->is_oil No is_pure_solid Is it pure post-recrystallization? (Check by TLC/NMR) recrystallize->is_pure_solid solid_done Pure Compound is_pure_solid->solid_done Yes is_pure_solid->is_oil No triturate Triturate with non-polar solvent (e.g., Hexanes/Ether) is_oil->triturate did_it_solidify Did it solidify and become purer? triturate->did_it_solidify did_it_solidify->recrystallize Yes column_chrom Perform Flash Column Chromatography did_it_solidify->column_chrom No is_pure_column Are fractions pure? (Check by TLC) column_chrom->is_pure_column is_pure_column->column_chrom No, adjust mobile phase combine_fractions Combine pure fractions & evaporate solvent is_pure_column->combine_fractions Yes final_product Purified Product (Oil or Solid) combine_fractions->final_product recrystallize_final Recrystallize if solid final_product->recrystallize_final final_done Pure Crystalline Compound recrystallize_final->final_done

Caption: Decision tree for purification of tetrahydroindazolone derivatives.

References

  • Synthesis of Novel 4,5,6,7-tetrahydro-1H-indazole Derivatives. Journal of Medicinal and Chemical Sciences. Link[7]

  • 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. National Institutes of Health (NIH). Link[1]

  • Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules. Link[2]

  • Method for preparing 1H-indazole derivative. Google Patents. Link[3]

  • High performance liquid chromatography analysis of tetrahydrozoline hydrochloride in ophthalmic solution by silica column eluted with aqueous solvent mixtures. Journal of Food and Drug Analysis. Link[5][6]

  • Determination of tetrahydrozoline hydrochloride and fluorometholone in pharmaceutical formulations by HPLC and derivative UV spectrophotometry. PubMed. Link[4]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Indazolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of indazolone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. As the indazolone scaffold is a privileged structure in medicinal chemistry, mastering its synthesis is crucial for the development of novel therapeutics.[1] This document provides in-depth, evidence-based guidance in a direct question-and-answer format, moving from general questions to specific troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the strategic planning of indazolone synthesis.

Q1: What are the primary synthetic strategies for preparing indazolone derivatives?

There are several robust methods for constructing the indazolone core, each with distinct advantages. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern. Key approaches include:

  • Photochemical Cyclization: A modern and efficient method that often proceeds under mild conditions. This strategy typically involves the UV light-activated reaction of o-nitrobenzyl alcohols with primary amines to form 2-N-substituted indazolones.[1][2] This approach is valued for its operational simplicity and compatibility with aqueous media.[3]

  • Reductive N-N Bond Formation: This metal-free approach offers an alternative pathway using reagents like B₂(OH)₄ to mediate the reductive cyclization, accommodating a wide range of both aliphatic and aromatic amines under mild conditions.[3]

  • Base-Mediated Cyclization: A concise, one-step route from primary alkyl amines and o-nitrobenzyl alcohols can be achieved through a base-mediated conversion, which generates a reactive o-nitrosobenzaldehyde intermediate in situ.[3]

  • Transition-Metal Catalyzed Cyclizations: Various methods employ catalysts to facilitate the key C-N or N-N bond-forming steps. These include copper-mediated intramolecular C–N bond formation from 2-halobenzohydrazides and rhodium-catalyzed C–H activation/C–N bond formation.[1]

  • Friedel-Crafts Cyclization: This classical approach can be used for indazolone formation, sometimes employing masked N-isocyanate precursors to facilitate the intramolecular cyclization.[3]

Q2: How do I select the optimal solvent for my reaction?

Solvent selection is critical as it influences reactant solubility, reaction rate, and even product selectivity. There is no single "best" solvent; the choice is highly dependent on the specific synthetic route.

For the photochemical synthesis of indazolones from o-nitrobenzyl amides and primary amines, a survey of different solvents revealed that acetonitrile was the most suitable, providing higher yields compared to THF, n-BuOH, or methanol.[1] However, other photochemical methods have been successfully developed in aqueous media, offering a greener alternative.[3] For other cyclization types, polar aprotic solvents like DMF or DMSO are common, particularly for reactions involving metal catalysts or strong bases.

The key is to perform a solvent screen during the initial optimization phase. Start with the solvent reported in a similar literature procedure and then explore alternatives with varying polarities and proticities to empirically determine the best conditions for your specific substrates.

Q3: What is the role of temperature and how can it be optimized?

Temperature is a critical parameter that directly controls the reaction kinetics.

  • Effect on Rate: Increasing the temperature generally increases the reaction rate, leading to shorter reaction times.

  • Effect on Selectivity: Elevated temperatures can sometimes lead to the formation of undesired side products or decomposition of starting materials or products.[4] For instance, in one study on indazole synthesis, yields increased as the temperature was raised to 110 °C, but decreased at higher temperatures due to an increase in side reactions.[4]

Optimization Strategy:

  • Start the reaction at the temperature suggested in a relevant literature precedent. If none is available, room temperature is a safe starting point for many modern synthetic methods.

  • If the reaction is sluggish, incrementally increase the temperature (e.g., in 10-20 °C steps) while monitoring the reaction progress by TLC or LC-MS.

  • Analyze the crude reaction mixture at each temperature to check for the appearance of new impurity spots. The optimal temperature will be the one that provides the highest conversion to the desired product in a reasonable timeframe, with the cleanest reaction profile.

Q4: For photochemical reactions, what are the key parameters to consider?

Photochemical reactions introduce unique variables that must be carefully controlled for reproducibility and efficiency.

  • Wavelength: The wavelength of the UV light source must overlap with the absorbance spectrum of the starting material (e.g., the o-nitrobenzyl alcohol derivative) to ensure efficient photoactivation. UV lamps with an emission maximum at 365 nm are commonly used for these transformations.[5]

  • Reaction Time: Unlike thermal reactions, extending the irradiation time indefinitely is not always beneficial. Over-irradiation can lead to the decomposition of the desired product. It is crucial to monitor the reaction and stop it once the starting material is consumed. Some modern protocols have reduced reaction times from 24 hours to as little as 3 hours.[1]

  • Substrate Concentration: The concentration of the reactants can affect the efficiency of light absorption. If the solution is too concentrated, light may not penetrate the entire reaction volume, leading to incomplete conversion.

  • Quantum Yield: This intrinsic property of the reaction reflects its efficiency. While not a parameter you can typically adjust, understanding that some photochemical processes are inherently more efficient than others is important. The presence of quenchers (impurities that intercept the excited state) can dramatically lower the effective quantum yield and stall the reaction.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

This is one of the most common experimental hurdles. A systematic approach is required to diagnose the root cause.

Possible Cause Underlying Rationale & Causality Recommended Solution
Inefficient Reagent Stoichiometry The reaction may require an excess of one reagent to drive the equilibrium towards the product. For example, in the photochemical synthesis from o-nitrobenzyl alcohol derivatives and primary amines, using a 2.5-fold excess of the alcohol derivative was found to be optimal.[1][5]Systematically vary the molar ratio of your reactants (e.g., 1:1, 1:1.5, 1:2.5) to find the optimal stoichiometry for your specific substrates. Monitor the consumption of the limiting reagent.
Catalyst Inactivity (for catalyzed reactions) Transition metal catalysts can be sensitive to air, moisture, or impurities in the reagents or solvent. Amine or other coordinating functional groups on the substrate can sometimes poison the catalyst.[6]Ensure all reagents and solvents are pure and dry. If catalyst poisoning is suspected, consider using a different ligand, a more robust catalyst, or a catalyst-free synthetic route if available.[3][6]
Inadequate Light Source (for photochemical reactions) The lamp's intensity may have decreased over time, or the chosen wavelength may not be optimal for exciting the substrate. Light can also be absorbed by the reaction vessel or colored impurities.Verify the output and wavelength of your UV lamp. Use a quartz reaction vessel, as standard borosilicate glass (Pyrex) will absorb a significant portion of UV light below ~300 nm. Ensure solvents and reagents are colorless.
Problem 2: Formation of Significant Side Products

The appearance of multiple spots on a TLC plate indicates a loss of selectivity.

Possible Cause Underlying Rationale & Causality Recommended Solution
Sub-optimal Reaction Temperature As discussed in the FAQ, high temperatures can activate alternative reaction pathways, leading to the formation of thermal decomposition products or isomers.[4]Perform the reaction at a lower temperature. While this may increase the required reaction time, it often results in a cleaner reaction profile and simplifies purification.
Formation of Regioisomers In many heterocyclic syntheses, cyclization can occur at different positions, leading to isomers (e.g., 1H- vs. 2H-indazoles). This is often governed by a delicate balance of electronic and steric factors, which can be influenced by the solvent and base.[7][8]To improve regioselectivity, screen different solvents and bases. For instance, in N-alkylation reactions to form 1H-indazoles, using sodium hydride in an aprotic solvent like THF is often effective.[7]
Dehalogenation of Substrates (Photochemical) Aryl halides can be susceptible to photocleavage, especially under prolonged UV irradiation. This can be a significant issue when halogenated indazolones are the target.[5]Employ recently developed protocols that are specifically shown to be compatible with halide-substituted substrates. These methods often use optimized conditions (e.g., specific solvents, shorter reaction times) to minimize this side reaction.[1]
Problem 3: Difficulty in Product Purification

Purification can be challenging due to the chemical properties of the indazolone core.

Possible Cause Underlying Rationale & Causality Recommended Solution
Significant Tailing on Silica Gel Column The basic nitrogen atoms in the indazolone ring can interact strongly with the acidic silanol groups on the surface of silica gel. This acid-base interaction disrupts the chromatographic process, leading to broad, tailing peaks and poor separation.[9]Add a small amount (0.1-1%) of a basic modifier, such as triethylamine or pyridine, to your eluent. This base will compete for the acidic sites on the silica, allowing your product to elute with a much-improved peak shape.[9]
Poor Separation of Product and Impurities The polarity of the product and a key impurity may be too similar for effective separation with a standard solvent system.1. Modify the Solvent System: Experiment with different eluent combinations (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). 2. Change the Stationary Phase: For basic compounds like indazolones, switching from acidic silica gel to neutral or basic alumina can provide a different selectivity profile and improve separation.[9]
Product is an Oil or Fails to Crystallize The presence of minor impurities can inhibit crystallization. Some compounds are also inherently difficult to crystallize.1. Acid-Base Extraction: If your product has a basic handle, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent, extract with a dilute aqueous acid (e.g., 1 M HCl) to protonate your product into the aqueous layer, wash away neutral impurities, then basify the aqueous layer and re-extract your purified product.[9] 2. Salt Formation: Consider forming a salt (e.g., hydrochloride or tosylate) of your product. Salts are often highly crystalline even when the freebase is an oil.

Part 3: Experimental Protocols & Data

Protocol 1: Photochemical Synthesis of 2-N-Substituted Indazolones

This protocol is adapted from a rapid, halide-compatible method.[1]

  • Reaction Setup: In a quartz reaction tube, dissolve the primary amine (0.3 mmol, 1.0 equiv) and the o-nitrobenzyl alcohol derivative (0.75 mmol, 2.5 equiv) in the chosen solvent (6 mL).

  • Degassing (Optional but Recommended): Bubble argon or nitrogen through the solution for 10-15 minutes to remove dissolved oxygen, which can sometimes interfere with photochemical reactions.

  • Irradiation: Seal the tube and place it in a photochemical reactor equipped with a 365 nm UV lamp. Ensure the reaction is stirred continuously.

  • Monitoring: Follow the consumption of the primary amine by TLC or LC-MS. Typical reaction times are 3-24 hours.[1]

  • Workup: Once the reaction is complete, concentrate the mixture in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure indazolone derivative.

Data Table 1: Example of Reaction Condition Optimization

The following table, adapted from the data presented by Zhu et al. (2019), illustrates the systematic optimization of a photochemical indazolone synthesis.[5]

EntrySolventLight SourceTemp (°C)Ratio (Alcohol/Amine)Time (h)Yield (%)
1Methanol365 nm UVR.T.2.5:1352
2THF365 nm UVR.T.2.5:1365
3n-BuOH365 nm UVR.T.2.5:1371
4Acetonitrile365 nm UVR.T.2.5:1382
5Acetonitrile254 nm UVR.T.2.5:1345
6AcetonitrileBlue LEDR.T.2.5:13<10
7Acetonitrile365 nm UV502.5:1380
8Acetonitrile365 nm UVR.T.1.5:1368

R.T. = Room Temperature. Data is illustrative of optimization trends.

Part 4: Visualization Diagrams

Troubleshooting Workflow for Low Product Yield

G start Low or No Yield Observed check_lit Consult Literature for Precedent? start->check_lit lit_yes Conditions Match Literature? check_lit->lit_yes Yes lit_no Adopt Literature Conditions check_lit->lit_no No lit_yes->lit_no No check_reagents Verify Purity & Stoichiometry of Reagents lit_yes->check_reagents Yes lit_no->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok fix_reagents Purify/Dry Reagents Optimize Stoichiometry reagents_ok->fix_reagents No photo_check Photochemical Reaction? reagents_ok->photo_check Yes fix_reagents->check_reagents check_params Screen Reaction Parameters (Temp, Solvent, Time) params_ok Improvement? check_params->params_ok end_success Yield Improved params_ok->end_success Yes end_rethink Re-evaluate Synthetic Route params_ok->end_rethink No check_lamp Check Lamp Wavelength/Intensity Use Quartz Vessel photo_check->check_lamp Yes catalyst_check Catalyzed Reaction? photo_check->catalyst_check No check_lamp->check_params catalyst_check->check_params No check_catalyst Screen Catalysts/Ligands Use Inert Atmosphere catalyst_check->check_catalyst Yes check_catalyst->check_params

Caption: Workflow for diagnosing low product yield.

Decision Tree for Product Purification Strategy

G start Crude Product Obtained is_solid Is the Crude Product a Solid? start->is_solid try_recrys Attempt Recrystallization is_solid->try_recrys Yes run_column Perform Column Chromatography is_solid->run_column No / Impure Solid recrys_ok Successful? try_recrys->recrys_ok recrys_ok->run_column No success Pure Product recrys_ok->success Yes is_tailing Observe Tailing on Silica? run_column->is_tailing add_base Add Triethylamine (0.1-1%) to Eluent is_tailing->add_base Yes is_separable Separation Achieved? is_tailing->is_separable No add_base->is_separable use_alumina Switch to Alumina (Neutral or Basic) use_alumina->is_separable is_separable->use_alumina No acid_base Perform Acid-Base Extraction is_separable->acid_base Still No is_separable->success Yes acid_base->success

Caption: Decision tree for selecting a purification method.

References

  • Straightforward synthesis of indazolones (1 and 2). Reaction conditions - ResearchGate. (n.d.). ResearchGate. Retrieved December 10, 2023, from [Link]

  • Zhu, J., Li, C., Haddadin, M. J., & Kurth, M. J. (2019). Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media. Organic & Biomolecular Chemistry, 17(17), 4235-4239. Available from: [Link]

  • Kim, J., & Chang, S. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 79(6), 2775–2781. Available from: [Link]

  • Optimization of reaction conditions for the synthesis of indazolones. - ResearchGate. (n.d.). ResearchGate. Retrieved December 10, 2023, from [Link]

  • Synthesis of indazolones. (n.d.). Organic Chemistry Portal. Retrieved December 10, 2023, from [Link]

  • Effect of temperature on the synthesis of indazoles a | Download Table. (n.d.). ResearchGate. Retrieved December 10, 2023, from [Link]

  • Optimization for synthesis of 2H-indazole | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved December 10, 2023, from [Link]

  • Yadav, G., & Kapoor, S. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(2), 263-290. Available from: [Link]

  • A New Route to Indazolone via Amidation Reaction of o-Carboxyazobenzene. (2012). Organic Letters, 14(3), 832-835. Available from: [Link]

  • Zhu, J., Li, C., Haddadin, M. J., & Kurth, M. J. (2019). Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media. Organic & Biomolecular Chemistry, 17(17), 4235-4239. Available from: [Link]

  • Synthesis of indazoles. (n.d.). Organic Chemistry Portal. Retrieved December 10, 2023, from [Link]

  • Tariq, R., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available from: [Link]

  • Synthesis of indazolone derivatives via photochemical cyclization. (n.d.). ResearchGate. Retrieved December 10, 2023, from [Link]

Sources

"troubleshooting low yields in Paal-Knorr type synthesis of fused heterocycles"

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Low Yields in Paal-Knorr Type Synthesis of Fused Heterocycles Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Welcome to the technical support center for the Paal-Knorr synthesis. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for researchers encountering challenges, particularly low yields, during the synthesis of fused pyrroles, furans, and thiophenes. Our approach is rooted in mechanistic principles to help you not only solve immediate issues but also build a robust framework for future experimental design.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of the 1,4-dicarbonyl starting material. What are the primary causes and how can I fix it?

Low conversion is a common hurdle, often attributable to suboptimal reaction conditions or insufficient reactivity of the starting materials.

Underlying Causes & Corrective Actions:

  • Insufficiently Activated Conditions: The traditional Paal-Knorr reaction often requires thermal energy and/or acid catalysis to proceed efficiently.[1] If the reaction is sluggish at room temperature, a systematic approach to optimization is necessary.

    • Thermal Conditions: Gradually increase the reaction temperature. However, be aware that prolonged heating can degrade sensitive substrates, leading to polymerization.[1][2]

    • Catalysis (Pyrrole/Furan Synthesis): The choice and concentration of the acid catalyst are critical. For pyrrole synthesis, weakly acidic conditions are generally preferred; acetic acid is a common and effective choice to accelerate the reaction.[3][4] For furan synthesis, protic acids (H₂SO₄, HCl) or Lewis acids (ZnCl₂, Sc(OTf)₃) are required.[2][5] If conversion is low, consider a modest increase in catalyst loading or switching to a more effective catalyst system (see table below).

  • Poorly Reactive Substrates: Steric hindrance or electronic effects can dramatically reduce reaction rates.

    • Sterically Hindered Dicarbonyls: Substrates with bulky groups near the carbonyls can impede the necessary intramolecular cyclization. More forceful conditions, such as higher temperatures or the use of microwave irradiation, may be required.

    • Electron-Deficient Amines (Pyrrole Synthesis): Amines bearing strong electron-withdrawing groups are less nucleophilic and may react very slowly.[1][6] To overcome this, you may need to increase the reaction temperature, extend the reaction time, or switch to a more potent catalytic system.

  • Modern Solution: Microwave-Assisted Synthesis: Microwave irradiation has emerged as a superior alternative to conventional heating. It offers rapid, uniform heating, which can dramatically reduce reaction times from hours to minutes and significantly improve yields, often under milder overall conditions.[7][8][9] If you are facing low conversion with conventional heating, switching to a microwave-assisted protocol is a highly recommended first step.

Q2: I'm attempting a pyrrole synthesis, but my main product is the corresponding furan. How can I suppress this major side reaction?

This is the most common side reaction in Paal-Knorr pyrrole synthesis.[1] It occurs because the 1,4-dicarbonyl compound undergoes acid-catalyzed self-condensation to form the furan before it can react with the amine.[6]

Causality & Prevention Strategy:

The formation of a furan versus a pyrrole is a classic case of competing reaction pathways, governed primarily by pH.

  • The Problem: Strongly acidic conditions (pH < 3) favor the furan synthesis pathway.[3][4][10] The acid protonates a carbonyl, facilitating intramolecular attack by the enol of the other carbonyl, leading to cyclization and dehydration.[2][5]

  • The Solution: Control the acidity. To favor pyrrole formation, the reaction should be run under neutral or weakly acidic conditions (pH > 3).[4][10]

    • Avoid Strong Acids: Do not use amine hydrochloride salts or strong protic acids.

    • Use Weak Acids: Employ a weak acid like glacial acetic acid, which can catalyze the reaction without promoting significant furan formation.[4]

    • Increase Amine Concentration: Using an excess of the primary amine can help push the equilibrium towards the desired hemiaminal formation, outcompeting the furan cyclization pathway.[1]

Below is a diagram illustrating the competing reaction pathways.

G start 1,4-Dicarbonyl + Amine furan_path Strong Acid (pH < 3) start->furan_path pyrrole_path Weak Acid / Neutral (pH > 3) start->pyrrole_path furan Furan Byproduct furan_path->furan pyrrole Desired Pyrrole Product pyrrole_path->pyrrole G cluster_0 Paal-Knorr Pyrrole Synthesis Workflow A 1,4-Dicarbonyl + Primary Amine B Hemiaminal Formation (Nucleophilic Attack) A->B C Cyclization (Rate-Determining Step) B->C D Dehydration (Aromatization) C->D E Substituted Pyrrole D->E G start Low Yield Observed check_reactants 1. Check Reactant Purity & Reactivity start->check_reactants check_conditions 2. Assess Reaction Conditions check_reactants->check_conditions byproduct 3. Analyze Byproducts check_conditions->byproduct optimize_temp Adjust Temperature/ Reaction Time check_conditions->optimize_temp Sluggish? change_catalyst Change Catalyst (e.g., Milder, Lewis Acid) check_conditions->change_catalyst Ineffective? use_microwave Switch to Microwave Synthesis check_conditions->use_microwave Still Low? furan_issue Furan Byproduct? byproduct->furan_issue tar_issue Tarry Mixture? byproduct->tar_issue success Improved Yield optimize_temp->success change_catalyst->success use_microwave->success adjust_ph Increase pH (>3) Use Excess Amine furan_issue->adjust_ph Yes furan_issue->success No milder_cond Use Milder Conditions (Lower Temp, Weaker Acid) tar_issue->milder_cond Yes tar_issue->success No adjust_ph->success milder_cond->success

Sources

Technical Support Center: Overcoming Solubility Challenges of N-unsubstituted Tetrahydroindol-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-unsubstituted tetrahydroindol-4-ones. This class of compounds, while synthetically valuable, is frequently beset by poor aqueous and organic solubility, posing significant hurdles in screening, formulation, and bioassays.[1] This guide provides a structured, in-depth approach to diagnosing and overcoming these solubility challenges, grounded in established physicochemical principles.

Frequently Asked Questions (FAQs)

Q1: Why are my N-unsubstituted tetrahydroindol-4-ones poorly soluble?

A1: The solubility of these compounds is governed by a delicate balance between two key factors:

  • High Crystal Lattice Energy: The planar indole core, coupled with the polar ketone group and the N-H bond capable of hydrogen bonding, facilitates strong intermolecular interactions (hydrogen bonds and π-π stacking) in the solid state. This creates a highly stable crystal lattice that requires significant energy to break apart, resulting in a high melting point and low solubility.[2] Tactics to improve solubility often focus on disrupting these intermolecular interactions.[2]

  • Molecular Characteristics: The N-unsubstituted tetrahydroindol-4-one scaffold possesses both a hydrogen bond donor (N-H) and acceptor (C=O), but also a large, rigid hydrophobic surface. This dual nature can lead to poor solvation in both polar and non-polar solvents.

Q2: I'm just starting. What is the difference between kinetic and thermodynamic solubility, and which should I measure?

A2: This is a critical distinction.[3]

  • Kinetic Solubility is typically measured in early discovery. It involves dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[4][5] The resulting value represents the concentration before the compound precipitates out of a supersaturated solution and is often higher than the thermodynamic solubility.[3][6] This measurement is fast and useful for high-throughput screening.[4][5]

  • Thermodynamic Solubility is the true equilibrium solubility. It is measured by adding an excess of the solid compound to a solvent and allowing it to equilibrate over a longer period (e.g., 24-48 hours).[4][5] This value is more relevant for formulation and late-stage development as it represents the most stable state.[5][6]

Recommendation: Start with kinetic solubility for initial screening. If a compound is promising but has low kinetic solubility, a thermodynamic solubility measurement is essential to understand the true challenge.[5]

Q3: My compound is insoluble in aqueous buffers. How can I leverage pH to improve its solubility?

A3: The N-unsubstituted secondary amine in the tetrahydroindole ring is weakly basic. By lowering the pH, you can protonate this nitrogen, forming a positively charged species that is significantly more soluble in water.[7][8] This relationship is described by the Henderson-Hasselbalch equation .[9][10][11]

Key Principles:

  • pKa is Crucial: You must know the pKa of the conjugate acid (the protonated amine) of your compound. For many weakly basic drugs, salt formation is a common and effective method to increase solubility and dissolution rates.[12][13][14]

  • The "Two pH Unit" Rule: To ensure the majority of the compound is in its soluble, ionized form, the pH of the solution should be at least two units below the pKa of the conjugate acid.[13][15]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Workflow for pH-dependent solubility testing.", fontname="Arial", fontsize=10]; enddot Caption: Workflow for pH-dependent solubility testing.

Q4: pH modification helped, but not enough. What are co-solvents and how do I use them?

A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[16] They work by reducing the polarity of the solvent system, making it more favorable for hydrophobic molecules.[16][]

Commonly Used Co-solvents:

Co-solvent Typical Concentration Range Notes
Ethanol 5-40% Generally well-tolerated.
Propylene Glycol (PG) 10-60% Common in pharmaceutical formulations.
Polyethylene Glycol (PEG 400) 10-50% Can also act as a solubilizer.
N-Methyl-2-pyrrolidone (NMP) 1-10% Strong solubilizer, but potential toxicity.

| Dimethyl Sulfoxide (DMSO) | <10% (for bioassays) | Excellent solubilizer, but can be toxic to cells. |

Protocol: Co-solvent Screening

  • Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 10 mg/mL in PG).

  • Create a series of aqueous buffers (e.g., PBS, pH 7.4).

  • In separate vials, prepare different co-solvent/buffer ratios (e.g., 10:90, 20:80, 30:70 v/v).

  • Spike a small volume of the compound stock solution into each co-solvent/buffer mixture.

  • Equilibrate the samples (e.g., shake for 24 hours at a controlled temperature).

  • Filter or centrifuge the samples to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Q5: I've heard about cyclodextrins. How do they work and when should I consider them?

A5: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can encapsulate poorly soluble "guest" molecules, like your tetrahydroindol-4-one, within their cavity, forming an "inclusion complex."[18][20][21] This complex effectively hides the hydrophobic part of your molecule from the aqueous environment, dramatically increasing its apparent solubility.[18][21]

When to Use Cyclodextrins:

  • When pH modification and co-solvents are insufficient or incompatible with your experimental system (e.g., cell-based assays sensitive to organic solvents).

  • For improving dissolution rates and bioavailability in formulation development.[19][22]

Common Types:

  • β-Cyclodextrin (β-CD): Limited aqueous solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Much higher aqueous solubility and very commonly used in pharmaceutical applications.[19]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): High solubility and can be used for parenteral formulations.[19]

dot graph G { graph [splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=circle, style=filled, fontname="Arial", fontsize=12]; edge [color="#5F6368"];

} caption [label="Mechanism of cyclodextrin-mediated solubilization.", fontname="Arial", fontsize=10]; enddot Caption: Mechanism of cyclodextrin-mediated solubilization.

Q6: Could the problem be the solid form of my compound? What is polymorphism?

A6: Absolutely. Polymorphism is the ability of a solid compound to exist in multiple crystalline forms.[23][24] These different forms, or polymorphs, can have significantly different physical properties, including solubility and dissolution rate.[23][24][25]

  • Stable Form: The most thermodynamically stable polymorph will have the lowest solubility.[24]

  • Metastable Forms: Other, less stable polymorphs will have higher kinetic solubility.[25] However, they can convert to the more stable form over time, especially in solution.[3]

It is also possible your compound is an amorphous solid (lacking a regular crystal structure). Amorphous forms are generally much more soluble than their crystalline counterparts but are also less stable.[6]

When to Investigate: If you observe inconsistent solubility results between different batches of your compound, it is highly recommended to perform solid-state characterization (e.g., X-ray Powder Diffraction - XRPD, Differential Scanning Calorimetry - DSC) to identify the form you are working with.[25]

Advanced Troubleshooting Strategies

Strategy 1: Salt Formation

For N-unsubstituted tetrahydroindol-4-ones, which are weakly basic, forming a salt with a pharmaceutically acceptable acid is a primary strategy to dramatically improve solubility.[12][13][15] The resulting salt is an ionic compound that readily dissociates in water.

  • Counter-ion Selection: The choice of the acidic counter-ion is critical. A general guideline is the "pKa rule," which states that for efficient salt formation, the pKa of the acid should be at least 2-3 units lower than the pKa of the basic drug.[13][15]

  • Common Acid Counter-ions: Hydrochloride, hydrobromide, mesylate, sulfate, and tartrate are frequently used.[15]

Strategy 2: Amorphous Solid Dispersions (ASDs)

If your compound has extremely low intrinsic solubility and high crystal lattice energy, creating an amorphous solid dispersion (ASD) can be a powerful approach. In an ASD, the drug is molecularly dispersed within a polymer matrix.[26] This prevents crystallization and maintains the drug in a high-energy, more soluble amorphous state.[27][28]

  • Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hypromellose acetate succinate (HPMCAS) are widely used.[26][29]

  • Preparation Methods: Spray drying and hot-melt extrusion are the most common manufacturing processes for ASDs.[29]

References

  • ADMET & DMPK. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. [Link]

  • Alexandros V. Avdeef, et al. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Medicinal Chemistry. [Link]

  • Bighley, L. D., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]

  • Blagden, N., et al. (2007).
  • Brewster, M. E., & Loftsson, T. (2020). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. International Journal of Molecular Sciences. [Link]

  • Brouwers, J., et al. (2021). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Pharmaceutical Sciences. [Link]

  • Capone, G., et al. (2021). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules. [Link]

  • Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Hilaris Publisher. (2023). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. [Link]

  • Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation. [Link]

  • Loftsson, T., et al. (2016). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter. [Link]

  • Serajuddin, A. T. M. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences. [Link]

  • Tiwari, G., et al. (2012). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • YouTube. (2020). SALT FORM OF THE DRUG. [Link]

  • De la Torre, P., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. [Link]

  • Journal of Drug Delivery and Therapeutics. (2025). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2013). Drug Dissolution Enhancement by Salt Formation. [Link]

  • Brittain, H. G. (2009). Strategy for the Prediction and Selection of Drug Substance Salt Forms. American Pharmaceutical Review. [Link]

  • YouTube. (2017). How to Use Henderson Hasselbalch Equation for Pharmacology. [Link]

  • Semantic Scholar. Excipients for Amorphous Solid Dispersions. [Link]

  • ResearchGate. (2025). Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]

  • ResearchGate. (2020). Excipients for Amorphous Solid Dispersions. [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]

  • AAPS PharmSciTech. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]

  • MDPI. (2021). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. [Link]

  • PubMed. (2011). [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds]. [Link]

  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK. [Link]

  • Pharmaspire. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • ResearchGate. (2022). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • ACS Omega. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. [Link]

  • Jorgensen, W. L., et al. (2017). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. [Link]

  • PubMed. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). [Link]

  • ACS Publications. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. [Link]

  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility. [Link]

  • ResearchGate. (2025). Improving solubility via structural modification. [Link]

  • Longdom Publishing. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

Sources

Technical Support Center: Stability of 1,5,6,7-Tetrahydro-4H-indazol-4-one Derivatives in Aqueous Buffer

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives. This guide is designed to provide in-depth, practical advice on handling and assessing the stability of these compounds in aqueous buffer systems. By understanding the underlying chemical principles and employing robust experimental designs, you can ensure the integrity and reproducibility of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives.

Q1: What are the primary stability concerns for 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives in aqueous buffers?

A1: The main stability concern for this class of compounds is their susceptibility to hydrolysis. The indazolone core can undergo ring-opening reactions, particularly under non-neutral pH conditions. Additionally, oxidation and photolytic degradation can occur, depending on the specific substituents and experimental conditions.[1][2][3] It is also important to consider that the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold can exist in two tautomeric forms, and the equilibrium between these forms can be influenced by the solvent and pH, potentially affecting stability and biological activity.[1][4]

Q2: How does pH affect the stability of these derivatives?

A2: The stability of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives is often pH-dependent. Both acidic and basic conditions can catalyze hydrolysis of the indazolone ring. Generally, these compounds exhibit their greatest stability at or near neutral pH. Forced degradation studies, which involve exposing the compound to a range of pH conditions (e.g., 0.1 M HCl, 0.1 M NaOH), are essential to characterize the degradation profile and identify the most stable pH range for your specific derivative.[2][3][5]

Q3: What is the expected half-life of these compounds in aqueous buffer?

A3: The half-life can vary significantly depending on the specific substituents on the indazolone core and the buffer conditions (pH, temperature). Some derivatives have been reported to have half-lives of over an hour in aqueous buffer.[1] For instance, certain brominated derivatives have shown enhanced stability, with half-lives extending to several hours, which may be attributed to increased lipophilicity slowing the rate of hydrolysis.[1]

Q4: Can substituents on the indazolone ring influence stability?

A4: Absolutely. The nature and position of substituents can have a profound impact on the electronic properties and steric environment of the indazolone core, thereby influencing its stability.[6] For example, electron-withdrawing groups may enhance susceptibility to nucleophilic attack and hydrolysis, while bulky substituents near the reactive sites could provide steric hindrance and improve stability. Increased lipophilicity due to certain substituents, like additional bromine atoms, has been hypothesized to increase the time required for hydrolysis.[1]

Q5: What are the recommended storage conditions for stock solutions of these compounds?

A5: To minimize degradation, stock solutions should be prepared in a suitable organic solvent (e.g., DMSO) and stored at low temperatures, typically -20°C or -80°C. For aqueous working solutions, it is advisable to prepare them fresh before each experiment. If short-term storage of aqueous solutions is necessary, they should be kept on ice and protected from light.

II. Troubleshooting Guides

This section provides structured guidance for resolving specific issues you may encounter during your experiments.

Troubleshooting Scenario 1: Rapid Loss of Compound Potency in a Biological Assay

Issue: You observe a time-dependent decrease in the biological activity of your 1,5,6,7-tetrahydro-4H-indazol-4-one derivative during the course of an experiment conducted in an aqueous assay buffer.

Potential Cause: The compound is likely degrading in the aqueous buffer under the assay conditions (e.g., pH, temperature).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for potency loss.

Detailed Protocol: Preliminary Stability Assessment

  • Preparation: Prepare a solution of your compound in the final assay buffer at the working concentration.

  • Incubation: Incubate the solution under the exact conditions of your biological assay (temperature, light exposure).

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the solution.

  • Analysis: Immediately analyze each aliquot by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound.[7]

  • Data Evaluation: Plot the concentration of the parent compound versus time to determine the degradation kinetics and calculate the half-life (t½).

Troubleshooting Scenario 2: Inconsistent Results Between Experimental Replicates

Issue: You are observing high variability in your results when performing replicate experiments with the same compound concentration.

Potential Cause: Inconsistent preparation or handling of aqueous working solutions, leading to varying degrees of degradation before the experiment begins. Photodegradation could also be a contributing factor if the compound is light-sensitive.

Troubleshooting Workflow:

Caption: Troubleshooting inconsistent results.

Detailed Protocol: Forced Photodegradation Study

As per ICH Q1B guidelines, a forced degradation study can help determine if your compound is susceptible to photolysis.[8][9]

  • Sample Preparation: Prepare two sets of solutions of your compound in a transparent container with the aqueous buffer.

  • Light Exposure: Expose one set of samples to a light source that provides both UV and visible light. The other set should be wrapped in aluminum foil to serve as a dark control.

  • Analysis: After a defined period of exposure, analyze both the light-exposed and dark control samples using a stability-indicating HPLC method.

  • Comparison: A significant difference in the amount of parent compound remaining between the light-exposed and dark control samples indicates photosensitivity.

III. Experimental Protocols & Data

This section provides standardized protocols for conducting forced degradation studies, a crucial step in understanding the stability profile of your 1,5,6,7-tetrahydro-4H-indazol-4-one derivative.[2][3][10]

Protocol: Forced Degradation Study

Objective: To identify potential degradation pathways and establish the intrinsic stability of the compound under various stress conditions.[3][11]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at room temperature and/or elevated temperature (e.g., 60°C).

  • Base Hydrolysis: 0.1 M NaOH at room temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: The solid compound is heated (e.g., at 10°C increments above the accelerated stability testing temperature).

  • Photodegradation: As described in the troubleshooting section above.

General Procedure:

  • Prepare a solution of the compound (e.g., 1 mg/mL) in the respective stress medium.[5]

  • Incubate for a specified period (e.g., 24 hours), taking samples at intermediate time points.

  • For acid and base hydrolysis, neutralize the samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to identify degradation products.[7]

  • Aim for 5-20% degradation to ensure that the primary degradation products are formed without excessive decomposition.[5][11]

Data Presentation:

The results of forced degradation studies are best summarized in a table.

Stress ConditionIncubation Time (h)Temperature (°C)% DegradationNumber of Degradants
0.1 M HCl246015.22
0.1 M NaOH82518.51
3% H₂O₂24258.93
Light Exposure12255.11

Note: The data in this table is illustrative and will vary for each specific derivative.

IV. Key Degradation Pathways

Understanding the potential degradation pathways is crucial for interpreting stability data and designing more stable analogues.

Hydrolytic Degradation:

The most common degradation pathway is hydrolysis of the indazolone ring. Under acidic or basic conditions, nucleophilic attack by water or hydroxide ions can lead to ring opening.

G A 1,5,6,7-Tetrahydro-4H-indazol-4-one Derivative B Ring-Opened Intermediate A->B H₂O / H⁺ or OH⁻ C Further Degradation Products B->C

Caption: General hydrolytic degradation pathway.

Oxidative Degradation:

The presence of oxidizing agents, such as peroxides that may be present as impurities in some excipients, can lead to the formation of N-oxides or other oxidation products.[12]

V. Analytical Methodologies

A robust, stability-indicating analytical method is the cornerstone of any stability study.[13]

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for separating the parent compound from its degradation products and quantifying them.[7] A reversed-phase C18 column with a gradient elution of water/acetonitrile containing a modifier like formic acid or trifluoroacetic acid is a common starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of degradation products by providing mass-to-charge ratio information, which is invaluable for elucidating degradation pathways.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to definitively determine the structure of isolated degradation products.[7]

VI. References

  • National Institutes of Health (NIH). (n.d.). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. Retrieved from [Link]

  • MedCrave Online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • MDPI. (n.d.). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Retrieved from [Link]

  • RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • National Institutes of Health (NIH). (2010). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. Retrieved from [Link]

  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Straightforward synthesis of indazolones (1 and 2). Reaction conditions. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazolone synthesis. Retrieved from [Link]

  • ResearchGate. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • MDPI. (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one and.... Retrieved from [Link]

  • EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis and biological study of some novel schiffs bases of indazolone derivatives. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Retrieved from [Link]

  • ResearchGate. (2025). Impact of substituents of various nature at C-3 and C-5 of 4H-1,2,4-triazole on compounds' behavior under the conditions of GC-MS analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). General structure of 1,5,6,7-tetrahydro-4H-indazole-4-ones. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Tetrazoles via Multicomponent Reactions. Retrieved from [Link]

  • A&A Pharmachem. (2025). Understanding Tetrahydrozoline Hydrochloride (CAS 522-48-5): Properties & Applications. Retrieved from [Link]

  • J-GLOBAL. (n.d.). The acid-catalysed rearrangement of tetrahydro-quinoline derivatives. Retrieved from [Link]

Sources

Technical Support Center: Refining Spectroscopic Analysis for Distinguishing Indazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced challenge of distinguishing indazole isomers. For researchers in medicinal chemistry and drug development, the precise characterization of indazole derivatives is paramount. The isomeric forms, particularly the N1 and N2-substituted indazoles, often exhibit distinct biological activities.[1][2][3] This guide provides in-depth, practical solutions to common issues encountered during spectroscopic analysis, ensuring the confident and accurate assignment of your indazole isomers.

The Challenge of Indazole Isomerism

Indazole can exist in tautomeric forms, with the 1H- and 2H-isomers being the most common.[1][2][3][4][5][6][7] While the 1H-tautomer is generally more thermodynamically stable, synthetic routes can often lead to mixtures of N1 and N2 substituted products.[1][2][4] Differentiating these isomers is crucial as their physicochemical properties and pharmacological effects can vary significantly.[1][4][8] This guide will focus on leveraging common spectroscopic techniques to unambiguously resolve these structural ambiguities.

Troubleshooting & FAQs: A Technique-by-Technique Guide

This section is designed to address specific experimental hurdles you may face. The answers are formatted to not only provide a solution but also to explain the underlying scientific principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for distinguishing between indazole isomers.[1][2] The chemical environment of each proton and carbon atom is highly sensitive to the substitution pattern on the pyrazole ring.[1]

Frequently Asked Questions & Troubleshooting

Q1: My ¹H NMR spectra for the crude reaction mixture are complex and overlapping. How can I definitively identify the N1 and N2 isomers?

A1: Overlapping signals are a common challenge, especially in complex mixtures. Here’s a systematic approach to deconvolution:

  • Focus on Key Diagnostic Protons:

    • H3 Proton: The H3 proton in 2H-indazoles is typically more deshielded (appears at a higher chemical shift) compared to the H3 proton in 1H-indazoles.[4]

    • H7 Proton: In N2-substituted isomers, the H7 proton is often deshielded due to the anisotropic effect of the lone pair on the N1 nitrogen.[2]

    • N-H Proton: For unsubstituted indazoles, the N-H proton of the 1H-isomer gives a characteristic broad singlet at a very high chemical shift (~13.40 ppm in CDCl₃), which is absent in N2-substituted derivatives.[4]

  • Leverage 2D NMR Techniques: When 1D spectra are insufficient, 2D NMR is invaluable.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, helping to resolve overlapping proton signals by spreading them out in the carbon dimension.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is often the definitive experiment. Look for long-range correlations (2-3 bonds) between the substituent on the nitrogen and the protons on the indazole core. For an N1-substituted isomer, you will see correlations from the substituent's protons to C7a and C3. For an N2-substituted isomer, correlations will be observed to C3 and C7a.

  • Spiking Experiment: If you have a pure sample of one isomer, you can "spike" your mixture with it. The signals corresponding to that isomer will increase in intensity, confirming their assignment.

Q2: I'm struggling to assign the quaternary carbons in my ¹³C NMR spectrum. How can I be sure of my assignments for C3a and C7a?

A2: Quaternary carbons (C3a and C7a) do not show up in a DEPT-135 experiment, which can help confirm their nature. Distinguishing between them relies on subtle electronic effects and, more definitively, on 2D NMR.

  • Chemical Shift Trends: While not absolute, C3a in N2-isomers tends to be more shielded (lower ppm) compared to the N1-isomer.[7]

  • HMBC is Key: As mentioned above, the HMBC experiment is the most reliable method. The protons of your N-substituent will show correlations to the proximal carbons of the indazole ring, allowing for unambiguous assignment of C3a and C7a based on their connectivity.

Q3: My sample solubility is poor in common deuterated solvents. What are my options?

A3: Poor solubility can lead to weak signals and broad lines.

  • Solvent Screening: Test a range of deuterated solvents. DMSO-d₆ is often a good choice for polar heterocyclic compounds.[9] Other options include acetone-d₆, methanol-d₄, or even a mixture of solvents.

  • Elevated Temperature NMR: Running the experiment at a higher temperature can increase solubility and sharpen signals. Be mindful of potential sample degradation at elevated temperatures.

  • Increase the Number of Scans: For ¹³C NMR, where sensitivity is inherently lower, a significantly larger number of scans may be necessary to obtain a good signal-to-noise ratio for poorly soluble samples.[4]

Workflow for NMR-Based Isomer Assignment

Caption: NMR workflow for indazole isomer differentiation.

Infrared (IR) Spectroscopy: A Quick Diagnostic Tool

While not as definitive as NMR, IR spectroscopy can provide rapid, valuable clues, particularly for unsubstituted or N-H containing indazoles.

Frequently Asked Questions & Troubleshooting

Q1: Can IR spectroscopy alone distinguish between N1 and N2-substituted indazoles?

A1: Generally, no. For substituted indazoles where the N-H bond is absent, the differences in the fingerprint region (below 1500 cm⁻¹) can be very subtle and difficult to interpret without reference spectra of pure isomers.[10] However, for the parent indazole or derivatives with an N-H bond, IR is highly informative. The 1H-indazole tautomer will show a characteristic N-H stretching band, which is absent in the 2H-isomer.

Q2: My N-H stretching band is very broad and weak. What could be the cause?

A2: A broad N-H band is often due to hydrogen bonding, which is expected for indazoles in the solid state or in concentrated solutions.[11]

  • Sample Preparation: Ensure your sample is dry. Moisture can lead to broad O-H bands that can overlap with the N-H stretch.[12] For solid samples using a KBr pellet, ensure the KBr is thoroughly dried.[4]

  • Concentration Effects: If running a solution-phase IR, try a more dilute solution. This can sometimes reduce intermolecular hydrogen bonding and sharpen the N-H peak.

  • Solvent Choice: The solvent can influence the position and shape of the N-H band. Aprotic, non-polar solvents will minimize solvent-solute hydrogen bonding.

UV-Vis Spectroscopy: A Supporting Role

UV-Vis spectroscopy is based on electronic transitions within the molecule. The two isomeric systems, having different electronic distributions, will exhibit different absorption spectra.

Frequently Asked Questions & Troubleshooting

Q1: How do the UV-Vis spectra of 1H- and 2H-indazoles typically differ?

A1: The 2H-indazole isomer generally has a larger dipole moment compared to the 1H-isomer.[1] This difference in electronic structure often leads to distinct UV-Vis absorption profiles. The 2H-isomers, with their quinonoid-like structure, may show absorption maxima (λ_max) at different wavelengths compared to the benzenoid 1H-isomers. However, these differences can be small and are highly dependent on the substituents and the solvent.

Q2: My UV-Vis spectra for the two isomers look very similar. Is this technique useless for my compounds?

A2: Not necessarily. While it may not be the primary method for distinction, it can be a useful complementary technique.

  • Solvent Effects (Solvatochromism): Try running the spectra in solvents of different polarities (e.g., hexane vs. ethanol vs. acetonitrile). The extent to which the λ_max shifts with solvent polarity can differ between the two isomers, providing a point of comparison.

  • Derivative Spectroscopy: Applying mathematical derivatives to the spectra can sometimes resolve subtle, overlapping bands that are not apparent in the zero-order spectrum.

  • High-Quality Data: Ensure you are using a dual-beam spectrophotometer and matched cuvettes.[4] Always run a baseline correction with your solvent.

Mass Spectrometry (MS): Confirming Mass, Hinting at Structure

Mass spectrometry is essential for confirming the molecular weight of your products. While the mass spectra of isomers are often very similar, subtle differences in fragmentation can sometimes be observed.

Frequently Asked Questions & Troubleshooting

Q1: My N1 and N2 isomers give identical mass spectra. How can I use MS to help differentiate them?

A1: This is a common and expected outcome, as isomers have the same molecular weight.[2]

  • Fragmentation Analysis: While often similar, the fragmentation patterns under Electron Ionization (EI) can sometimes differ.[2] The stability of the resulting fragment ions may vary between the two isomers, leading to different relative abundances of certain fragments. This requires careful comparison of high-resolution spectra and is not always a definitive method.

  • Coupling with Chromatography (LC-MS/GC-MS): The most powerful application of MS for isomer analysis is when it's coupled with a separation technique. The two isomers will likely have different retention times on an LC or GC column due to differences in polarity. MS then serves as the detector to confirm that the two separated peaks have the same mass, confirming they are isomers.

Q2: I'm not seeing the molecular ion peak in my EI-MS. What should I do?

A2: The molecular ion may be unstable and fragment immediately upon ionization.

  • Switch to a Softer Ionization Technique: Electrospray Ionization (ESI) or Chemical Ionization (CI) are "softer" methods that are much more likely to yield a prominent molecular ion peak ([M+H]⁺ in the case of ESI).[4] This is the preferred method for confirming molecular weight.

Summary of Spectroscopic Distinctions

TechniqueKey Differentiating Feature(s)ReliabilityCommon Pitfalls
¹H NMR Chemical shift of H3, H7, and N-H protons.High Overlapping signals in mixtures, poor solubility.
¹³C NMR Chemical shifts of C3, C3a, and C7a.High Low sensitivity, difficulty in assigning quaternary carbons without 2D NMR.
2D NMR (HMBC) Long-range correlations from N-substituent to the indazole core.Very High (Definitive) Requires more instrument time and expertise in interpretation.
IR Presence/absence of N-H stretch for unsubstituted derivatives.Moderate to High Subtle differences in the fingerprint region for substituted isomers.
UV-Vis Differences in λ_max and solvatochromic shifts.Low to Moderate Spectra can be very similar; highly substituent and solvent-dependent.
MS Different fragmentation patterns (sometimes); separation by LC/GC.Low (standalone); High (with chromatography) Isomers have the same mass; fragmentation can be identical.

Advanced & Confirmatory Techniques

When spectroscopic data is ambiguous, or for absolute proof of structure (e.g., for a patent or regulatory filing), other techniques can be employed.

  • X-ray Crystallography: This is the gold standard for unambiguous structure determination, providing the exact connectivity and three-dimensional arrangement of atoms in a single crystal.[2][13][14][15] The main challenge is growing a suitable single crystal of your compound.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict the NMR and IR spectra for each isomer.[10][16][17] Comparing the calculated spectra to the experimental data can provide strong evidence for the correct isomeric assignment.

Decision-Making Workflow for Isomer Characterization

Isomer_Decision_Flow start Synthesized Indazole Product (Potential Isomer Mixture) lcms LC-MS Analysis start->lcms check_purity Single Peak in LC? lcms->check_purity nmr_1d ¹H and ¹³C NMR check_nmr NMR Data Ambiguous? nmr_1d->check_nmr check_purity->nmr_1d Yes separate Purify Isomers (Column Chromatography) check_purity->separate No nmr_2d 2D NMR (HMBC, HSQC) check_nmr->nmr_2d Yes assign_structure Assign Isomer Structure(s) check_nmr->assign_structure No nmr_2d->assign_structure xray X-Ray Crystallography (For absolute confirmation) assign_structure->xray Need absolute proof reanalyze Re-analyze Pure Isomers separate->reanalyze reanalyze->nmr_1d

Caption: A logical workflow for indazole isomer analysis.

This guide is intended to be a living document. As new techniques and challenges emerge, we will continue to update it. We are confident that by applying these principles and troubleshooting strategies, you will be able to tackle the fascinating and important challenge of distinguishing indazole isomers in your research.

References

  • An infrared spectroscopic study of protonated and cationic indazole. Fritz Haber Institute. Available at: [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available at: [Link]

  • Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry. Available at: [Link]

  • An infrared spectroscopic study of protonated and cationic indazole. ResearchGate. Available at: [Link]

  • ¹³C NMR of indazoles. ResearchGate. Available at: [Link]

  • An infrared spectroscopic study of protonated and cationic indazole. Semantic Scholar. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. IntechOpen. Available at: [Link]

  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. National Institutes of Health. Available at: [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]

  • Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. ResearchGate. Available at: [Link]

  • Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b). ResearchGate. Available at: [Link]

  • X-ray crystal structures of compounds (a) 2a (only one crystallographically unique molecule is shown) and (b) 2b with thermal ellipsoids set at a 50% probability level. ResearchGate. Available at: [Link]

  • The chiral structure of 1H-indazoles in the solid state: A crystallographic, vibrational circular dichroism and computational study. ResearchGate. Available at: [Link]

  • Limitations and Considerations in Spectroscopy. Solubility of Things. Available at: [Link]

  • Structure of 1H-and 2H-indazoles. ResearchGate. Available at: [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]

  • New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. ResearchGate. Available at: [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]

  • How can you use UV spectroscopy to distinguish between the compou... Pearson. Available at: [Link]

  • Ultraviolet–visible spectroscopy of stereoisomers. Wikipedia. Available at: [Link]

  • 7-Nitroindazole. Wikipedia. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • Method for separating and purifying substituted indazole isomers. Google Patents.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

  • Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies. PubMed. Available at: [Link]

  • Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers. MDPI. Available at: [Link]

  • How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Jurnal UPI. Available at: [Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ACS Publications. Available at: [Link]

  • Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties. PLOS One. Available at: [Link]

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Technical Support Center: Enhancing the Oral Bioavailability of Indazolone-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers. This guide is designed to be your primary resource for troubleshooting and overcoming the common challenges associated with enhancing the oral bioavailability of indazolone-based drug candidates. The indazole scaffold is a privileged structure in medicinal chemistry, but its physicochemical properties often lead to significant hurdles in achieving adequate systemic exposure after oral administration.[1][2] This center provides in-depth, cause-and-effect-driven guidance to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of my indazolone-based compound unexpectedly low?

A: Low oral bioavailability for indazolone compounds typically stems from one or more of three primary factors:

  • Poor Aqueous Solubility: The aromatic, often rigid structure of the indazole core can lead to high crystal lattice energy and low solubility in gastrointestinal fluids. This is a common issue for many new chemical entities, with nearly 90% of drugs in the development pipeline being poorly soluble.[3] This limits the dissolution rate, meaning the drug cannot dissolve fast enough to be absorbed as it transits through the GI tract.[4][5]

  • Low Intestinal Permeability: Even if dissolved, the compound may not efficiently cross the intestinal epithelium. This can be due to its molecular properties (e.g., size, polarity) or because it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells.[5][6]

  • High First-Pass Metabolism: After absorption, the drug travels via the portal vein to the liver, where it can be extensively metabolized by enzymes (like Cytochrome P450s) before reaching systemic circulation.[4][7] The indazole ring can be susceptible to enzymatic modification.

Your first step is to systematically identify which of these factors is the primary rate-limiting step. This is often achieved by determining the drug's Biopharmaceutics Classification System (BCS) class.[8][9]

Q2: What is the Biopharmaceutics Classification System (BCS) and why is it critical for my indazolone compound?

A: The BCS is a framework that classifies drugs based on their aqueous solubility and intestinal permeability.[8][10] It is an essential first step in any bioavailability enhancement program.

BCS ClassSolubilityPermeabilityPrimary Bioavailability Challenge
Class I HighHighGenerally no major challenges.
Class II LowHighDissolution Rate-Limited Absorption: The drug dissolves too slowly.
Class III HighLowPermeability-Limited Absorption: The drug cannot cross the gut wall effectively.
Class IV LowLowMultiple Challenges: Both poor solubility and poor permeability must be addressed.

Table 1: The Biopharmaceutics Classification System (BCS) framework.

Indazolone candidates most frequently fall into BCS Class II or IV , making solubility enhancement a primary focus.[3] Determining your compound's class will guide your formulation strategy and prevent wasted effort on inappropriate techniques.

Q3: How do I choose the right formulation strategy to start with?

A: The choice depends directly on the root cause of poor bioavailability. A logical workflow is essential.

G Start Start: Low Oral Bioavailability Observed BCS Determine BCS Class (Solubility & Permeability) Start->BCS ClassII BCS Class II (Low Solubility, High Permeability) BCS->ClassII Low Sol ClassIV BCS Class IV (Low Solubility, Low Permeability) BCS->ClassIV Low Sol, Low Perm ClassIII BCS Class III (High Solubility, Low Permeability) BCS->ClassIII Low Perm Sol_Strat Focus on Solubility Enhancement: - Amorphous Solid Dispersions (ASDs) - Lipid-Based Formulations (SEDDS) - Particle Size Reduction ClassII->Sol_Strat Combined_Strat Combine Strategies: - Solubilizing Formulation (e.g., SEDDS) PLUS - Permeability Enhancement ClassIV->Combined_Strat Perm_Strat Focus on Permeability Enhancement: - Permeation Enhancers - Prodrug Approach ClassIII->Perm_Strat Metab_Assess Investigate First-Pass Metabolism (Liver Microsome Assay) Sol_Strat->Metab_Assess Perm_Strat->Metab_Assess Combined_Strat->Metab_Assess Prodrug_Metab Consider Prodrug Strategy to Mask Metabolic Sites Metab_Assess->Prodrug_Metab High Metabolism

Caption: Initial decision workflow for bioavailability enhancement.

Troubleshooting Guide 1: Poor Aqueous Solubility (BCS Class II/IV)

SYMPTOM: Your indazolone compound shows low and highly variable exposure in preclinical animal studies. In vitro, it has a very slow dissolution rate in simulated intestinal fluids.

ROOT CAUSE ANALYSIS: The crystalline form of your compound is too thermodynamically stable. Significant energy is required to break the crystal lattice before it can dissolve.[11] The goal of formulation is to bypass this energy barrier.

Solution A: Amorphous Solid Dispersions (ASDs)

Why it works: By dispersing the drug at a molecular level within a polymer matrix, you eliminate the crystalline structure.[12] This "amorphous" form has higher free energy, leading to significantly increased apparent solubility and the ability to achieve a "supersaturated" state in the gut, which is a major driving force for absorption.[11][13][14]

Troubleshooting Common ASD Issues:

  • Issue: The drug recrystallizes during storage or dissolution ("spring" effect).

    • Cause: The polymer is not effectively inhibiting crystallization. This can be due to poor drug-polymer miscibility or the polymer having a low glass transition temperature (Tg).

    • Solution:

      • Screen Polymers: Use polymers with a high Tg (e.g., HPMCAS, PVP VA64) that exhibit specific interactions (like hydrogen bonding) with your indazolone compound.[15]

      • Optimize Drug Loading: High drug loading increases the thermodynamic driving force for crystallization. Determine the miscibility limit and formulate below it.

      • Manufacturing Process: The method of preparation (spray drying vs. hot-melt extrusion) can impact the final morphology and stability.[15] Screen both if possible.

  • Issue: The supersaturated state is not maintained ("parachute" effect crashes too quickly).

    • Cause: The dissolved polymer is not adequately preventing drug precipitation in the aqueous environment of the GI tract.

    • Solution: Select polymers that act as "precipitation inhibitors" in solution. HPMCAS is particularly effective at this.[15] The polymer concentration in the formulation is key.

  • Polymer Selection: Select 3-4 commercially available polymers known for ASD formation (e.g., PVP K30, PVP VA64, Soluplus®, HPMCAS-MG).

  • Solvent Selection: Find a common solvent that dissolves both your indazolone API and the chosen polymers (e.g., methanol, acetone, dichloromethane).

  • Preparation (Solvent Evaporation Method for Screening):

    • Prepare solutions containing a fixed ratio of drug-to-polymer (start with 1:3 and 1:1 w/w).

    • Accurately weigh API and polymer into a glass vial. Dissolve in the minimum amount of solvent.

    • Evaporate the solvent under a stream of nitrogen, followed by drying under high vacuum for 24-48 hours to remove all residual solvent.

  • Characterization:

    • Confirm Amorphous Nature: Analyze the resulting solid by powder X-ray diffraction (pXRD). The absence of sharp Bragg peaks indicates an amorphous solid.

    • Assess Thermal Properties: Use differential scanning calorimetry (DSC) to identify a single glass transition temperature (Tg), which indicates a miscible, single-phase system.

  • Performance Testing:

    • Conduct a non-sink dissolution test in simulated gastric fluid (SGF) followed by a switch to fasted-state simulated intestinal fluid (FaSSIF).

    • Monitor the drug concentration over time. A successful ASD will show a rapid increase to a supersaturated level (Cmax) followed by a sustained plateau before precipitating.

Solution B: Lipid-Based Formulations (e.g., SEDDS/SMEDDS)

Why it works: Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that, upon gentle agitation in GI fluids, spontaneously form fine oil-in-water emulsions or microemulsions.[16][17][18] The drug is pre-dissolved in the lipid vehicle, completely bypassing the dissolution step.[18] This is highly effective for lipophilic (BCS Class II) drugs.

Troubleshooting Common SEDDS Issues:

  • Issue: The formulation does not emulsify properly or forms large, unstable droplets.

    • Cause: The ratio of oil, surfactant, and co-solvent is not optimized. The Hydrophilic-Lipophilic Balance (HLB) of the surfactant system is incorrect.

    • Solution:

      • Component Screening: Systematically screen the solubility of your indazolone in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol P).

      • Construct a Ternary Phase Diagram: This is crucial for identifying the self-emulsification region. Prepare numerous formulations with varying component ratios and visually assess their emulsification performance in water.[19] Select formulations that form rapid, clear, or bluish-white emulsions.

      • Droplet Size Analysis: Use dynamic light scattering (DLS) to measure the droplet size of the resulting emulsion. For SMEDDS (Self-Microemulsifying Drug Delivery Systems), aim for droplet sizes <100 nm for optimal performance.[19]

Troubleshooting Guide 2: Low Intestinal Permeability (BCS Class III/IV)

SYMPTOM: Your formulation achieves good solubility and dissolution, but in vivo exposure remains low. The fraction absorbed (Fa) is calculated to be poor.

ROOT CAUSE ANALYSIS: The compound cannot efficiently cross the intestinal epithelial barrier. This is often due to active efflux by transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[20]

Solution: Caco-2 Bidirectional Permeability Assay

Why it works: The Caco-2 cell line, when grown as a monolayer, mimics the human intestinal epithelium, expressing tight junctions and relevant efflux transporters.[21][22] This assay can determine the apparent permeability coefficient (Papp) and identify if your compound is an efflux substrate.[21][23]

G cluster_0 Apical (AP) Side - Gut Lumen cluster_1 Basolateral (BL) Side - Blood AP_donor Add Drug to AP Side AP_receiver Sample BL Side AP_donor->AP_receiver Incubate Papp_AB Calculate Papp (A→B) (Absorption Rate) AP_receiver->Papp_AB Efflux_Ratio Calculate Efflux Ratio ER = Papp (B→A) / Papp (A→B) Papp_AB->Efflux_Ratio BL_donor Add Drug to BL Side BL_receiver Sample AP Side BL_donor->BL_receiver Incubate Papp_BA Calculate Papp (B→A) (Efflux Rate) BL_receiver->Papp_BA Papp_BA->Efflux_Ratio Result ER > 2 Suggests Active Efflux is a Problem Efflux_Ratio->Result

Caption: Caco-2 bidirectional permeability assay workflow.

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for ~21 days to allow for differentiation and formation of a confluent monolayer.[20]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure tight junctions have formed. TEER values must be above the established threshold for your lab.

  • Transport Experiment (A→B):

    • Add your indazolone compound (dissolved in transport buffer) to the apical (AP) side of the insert.

    • Add fresh transport buffer to the basolateral (BL) side.

    • Incubate at 37°C. Take samples from the BL side at various time points (e.g., 30, 60, 90, 120 min).

  • Transport Experiment (B→A):

    • In a separate set of wells, add the compound to the BL side and sample from the AP side.

  • Quantification: Analyze the concentration of the compound in the collected samples using a sensitive method like LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B).

    • Interpretation: An ER greater than 2 is a strong indicator that your compound is a substrate for active efflux transporters.

Troubleshooting Guide 3: High First-Pass Metabolism

SYMPTOM: Both solubility and permeability appear to be acceptable (in vitro), but systemic exposure (in vivo) is still very low, and you detect high levels of metabolites in plasma.

ROOT CAUSE ANALYSIS: The drug is rapidly metabolized by enzymes in the gut wall or, more commonly, the liver before it can reach the systemic circulation. This is a major barrier for many orally administered drugs.[7][24]

Solution: In Vitro Liver Microsomal Stability Assay

Why it works: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[25] This assay provides a rapid and cost-effective way to determine the intrinsic clearance of a compound, predicting its susceptibility to hepatic metabolism.[25][26]

Troubleshooting Common Microsomal Assay Issues:

  • Issue: High variability between experiments.

    • Cause: Microsomal activity can vary. Inconsistent protein concentration or cofactor (NADPH) degradation.

    • Solution: Always use pooled microsomes from multiple donors to average out individual differences.[25] Prepare the NADPH regenerating system fresh. Run positive control compounds (e.g., Midazolam, Dextromethorphan) with known metabolic rates in every plate to ensure the system is performing correctly.[27]

  • Issue: The compound disappears rapidly even in the absence of the NADPH cofactor.

    • Cause: This suggests non-CYP mediated degradation, such as chemical instability in the buffer or metabolism by other enzymes present (e.g., UGTs, if the proper cofactor is present).

    • Solution: Run a control incubation without microsomes to check for chemical stability. If instability is ruled out, consider Phase II metabolism pathways.

  • Preparation:

    • Thaw pooled liver microsomes (human, rat, etc.) on ice. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).[27]

    • Prepare a working solution of your indazolone compound (e.g., 1 µM final concentration).

    • Prepare the NADPH regenerating system.

  • Incubation:

    • Pre-incubate the microsomes and your compound at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Include a "minus-cofactor" control (add buffer instead of NADPH).[28]

  • Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 min), take an aliquot of the reaction mixture.[28]

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This stops the enzymes and precipitates the protein.

  • Analysis:

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent drug.

  • Data Analysis:

    • Plot the natural log of the percent remaining parent drug versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

    • Interpretation: A short half-life (<30 min) and high CLint suggest the compound is likely to be subject to high first-pass metabolism in vivo.

Follow-up Strategy: The Prodrug Approach

If high first-pass metabolism is confirmed, a prodrug strategy is a powerful tool. This involves chemically modifying the drug by attaching a promoiety that masks the site of metabolism.[24][29][30] This promoiety is designed to be cleaved in vivo to release the active parent drug, effectively bypassing the initial metabolic obstacle.[24][31]

References

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Validation & Comparative

A Comparative Analysis of 1H and 2H Isomers of 3-Amino-4,5,6,7-tetrahydro-1H-indazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery and development, a profound understanding of isomeric forms is paramount. The subtle yet significant differences between isomers can drastically alter a molecule's pharmacological profile. This guide provides an in-depth comparative analysis of the 1H and 2H tautomeric isomers of 3-Amino-4,5,6,7-tetrahydro-1H-indazole, a valuable heterocyclic building block in medicinal chemistry. While direct, head-to-head experimental data for this specific molecule is limited in published literature, this guide synthesizes established principles of indazole chemistry and data from closely related analogs to offer a comprehensive and scientifically grounded comparison.

Introduction to Tautomerism in 3-Amino-4,5,6,7-tetrahydro-1H-indazole

Tautomerism is a form of constitutional isomerism where two isomers, known as tautomers, are in dynamic equilibrium and can readily interconvert.[1] In the case of 3-Amino-4,5,6,7-tetrahydro-1H-indazole, the tautomerism involves the migration of a proton between the N1 and N2 positions of the indazole ring, giving rise to the 1H and 2H isomers, respectively.

Caption: Tautomeric equilibrium between the 1H and 2H isomers.

The position of this equilibrium, and thus the predominant tautomer, is influenced by factors such as the electronic nature of substituents, solvent polarity, and temperature.

Synthesis and Separation of the Isomers

The synthesis of 3-amino-4,5,6,7-tetrahydro-1H-indazole typically yields a mixture of the 1H and 2H isomers, with the 1H isomer often being the major product due to its greater thermodynamic stability. A common synthetic route involves the cyclization of a substituted cyclohexanone derivative with hydrazine.

General Synthetic Protocol

A plausible synthetic pathway, adapted from the synthesis of related tetrahydroindazoles, is outlined below.

Synthesis_Workflow start 2-aminocyclohex-1-enecarbonitrile reaction Cyclization (e.g., in refluxing ethanol) start->reaction hydrazine Hydrazine hydrate hydrazine->reaction mixture Mixture of 1H and 2H isomers reaction->mixture separation Separation (e.g., Recrystallization) mixture->separation isomer1H 1H-isomer separation->isomer1H isomer2H 2H-isomer separation->isomer2H

Caption: General workflow for the synthesis and separation of isomers.

Step-by-Step Methodology:

  • Starting Material: Begin with a suitable precursor such as 2-cyanocyclohexanone or a related derivative.

  • Cyclization: React the starting material with hydrazine hydrate in a suitable solvent, such as ethanol or butanol, under reflux. The reaction time and temperature may need to be optimized to maximize the yield.

  • Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The resulting crude product will be a mixture of the 1H and 2H isomers.

  • Separation: The separation of the isomers is often the most challenging step. A method described in Chinese patent CN101948433A for separating substituted indazole isomers involves fractional crystallization from a mixed solvent system.[2] This technique relies on the differential solubility of the isomers. Experimentation with various solvent pairs (e.g., acetone/water, THF/water, acetonitrile/water) is recommended to find the optimal conditions for selective crystallization of one isomer, leaving the other in the mother liquor. Column chromatography can also be employed, but the similar polarities of the isomers can make this challenging.[3]

Comparative Structural and Spectroscopic Properties

The most significant differences between the 1H and 2H isomers are observed in their spectroscopic properties, particularly in their Nuclear Magnetic Resonance (NMR) spectra.

Table 1: Predicted Comparative Spectroscopic Data

Property1H-Isomer2H-IsomerRationale and Key Differences
¹H NMR
N-H ProtonBroader signal, downfield shift (around 10-12 ppm)Sharper signal, slightly upfield compared to 1H (around 8-10 ppm)The N1-H in the 1H isomer is more acidic and involved in intermolecular hydrogen bonding, leading to a broader, downfield signal. The N2-H in the 2H isomer is less acidic.
Aromatic/Vinylic ProtonA distinct singlet for the C3-H.A distinct singlet for the C3-H, potentially at a slightly different chemical shift.The electronic environment of the C3 proton is influenced by the position of the N-H proton.
Tetrahydro Ring ProtonsComplex multiplets in the aliphatic region.Complex multiplets in the aliphatic region, with potential subtle shifts compared to the 1H isomer.The overall magnetic environment of the tetrahydro ring is slightly altered by the tautomeric form.
¹³C NMR
C3 CarbonExpected to be more deshielded (downfield).Expected to be more shielded (upfield) compared to the 1H isomer.The C3 carbon in the 1H isomer is adjacent to a pyrrole-like nitrogen, while in the 2H isomer, it is adjacent to a pyridine-like nitrogen, leading to a significant difference in chemical shift. This is a key diagnostic feature for distinguishing the isomers.
Tetrahydro Ring CarbonsSignals in the aliphatic region.Signals in the aliphatic region, with minor shifts expected.The electronic differences between the tautomers will have a lesser, but still potentially observable, effect on the aliphatic carbons.
IR Spectroscopy
N-H StretchBroader absorption band due to hydrogen bonding.Sharper N-H stretching band.The extent of intermolecular hydrogen bonding is generally greater for the 1H isomer.
C=N StretchCharacteristic stretching frequency.Potentially a slightly different C=N stretching frequency.The bond order of the C=N bond within the pyrazole ring differs slightly between the two tautomers.

Thermodynamic Stability

Based on extensive theoretical and experimental studies on the parent indazole and its derivatives, the 1H-isomer of 3-Amino-4,5,6,7-tetrahydro-1H-indazole is predicted to be the more thermodynamically stable tautomer .[4][5]

Computational studies on the parent indazole have shown the 1H tautomer to be more stable than the 2H tautomer by approximately 3.6 kcal/mol.[4] This stability is attributed to the benzenoid character of the fused ring system in the 1H isomer, which is energetically more favorable than the quinonoid-like structure of the 2H isomer.

A theoretical study on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones also supports the greater stability of the 1H tautomer in similar systems.[1] However, it is important to note that the presence of the amino group at the 3-position and the specific solvent environment can influence the energy difference between the tautomers. In some cases, intramolecular hydrogen bonding can stabilize the 2H form.[6]

Comparative Reactivity

The differing electronic distributions and steric environments of the 1H and 2H isomers are expected to lead to distinct reactivity profiles, particularly in reactions involving the pyrazole ring nitrogens.

Reactivity_Comparison 1H_N1 N1 (Pyrrole-like) - More nucleophilic - Prone to alkylation/acylation 1H_N2 N2 (Pyridine-like) - Less nucleophilic 2H_N1 N1 (Pyridine-like) - Less nucleophilic 2H_N2 N2 (Amidine-like) - More nucleophilic - Prone to alkylation/acylation

Caption: Predicted differences in the nucleophilicity of the nitrogen atoms.

  • N-Alkylation and N-Acylation: In the 1H-isomer , the N1 nitrogen is more nucleophilic and sterically accessible, making it the primary site for alkylation and acylation reactions. The N2 nitrogen, being pyridine-like, is less nucleophilic.

  • In the 2H-isomer , the N2 nitrogen is part of an amidine-like system and is expected to be the more nucleophilic center, thus directing substitution to this position.

  • Electrophilic Aromatic Substitution: The electron-donating amino group at the 3-position will activate the indazole ring towards electrophilic substitution. The position of the N-H proton will influence the regioselectivity of such reactions on the tetrahydro-benzene portion of the molecule, although to a lesser extent than on a fully aromatic system.

Conclusion

The 1H and 2H isomers of 3-Amino-4,5,6,7-tetrahydro-1H-indazole, while interconvertible, possess distinct structural, spectroscopic, and reactive properties. The 1H isomer is generally the more thermodynamically stable and is expected to be the major product in most synthetic preparations. The key to distinguishing these isomers lies in a careful analysis of their NMR spectra, particularly the chemical shift of the C3 carbon. Understanding these differences is crucial for the rational design and synthesis of novel drug candidates based on this versatile scaffold. Further experimental studies are warranted to provide a definitive, direct comparison of these two important isomers.

References

  • Elguero, J., et al. (1999). The Tautomerism of Heterocycles: A Critical Review. Advances in Heterocyclic Chemistry, 73, 83-164.
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  • Gaikwad, D. D., et al. (2022). In-silico design, synthesis and biological evaluation of novel effective phenyl, indole, 3, 4-dimethyl substituted 4, 5, 6, 7- tetrahydro-1H-indazole derivatives.
  • Fisyuk, A. S., & Sagitullina, G. F. (2014). Tautomerism of 3-amino- and 3-hydroxyindazoles. Russian Chemical Bulletin, 63(10), 2217-2223.
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A Senior Application Scientist's Guide to Validating the Biological Activity of Synthesized Indazolone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Indazolone Scaffold

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Indazole-containing molecules have demonstrated a wide array of pharmacological activities, including potent anti-tumor, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Notably, several FDA-approved small molecule drugs, such as the multi-kinase inhibitor Pazopanib, feature this versatile heterocyclic system, underscoring its importance in modern drug development.[5][6]

For researchers in drug discovery, the synthesis of a novel indazolone derivative is merely the first step. The critical challenge lies in rigorously and efficiently validating its biological activity. This guide provides a comprehensive, field-proven framework for moving from a newly synthesized compound to a well-characterized lead candidate. We will eschew a rigid, one-size-fits-all template and instead adopt a logical, phased approach that builds from broad phenotypic screening to specific mechanistic validation. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice.

Phase 1: Foundational Viability Screening - The "Go/No-Go" Decision

Before investing significant resources in mechanistic studies, it is imperative to answer a fundamental question: does the compound exert a biological effect on living cells? The initial step is always to assess cytotoxicity and anti-proliferative activity across a panel of relevant cell lines.[7][8]

Experimental Workflow: Foundational Screening

The following diagram outlines the logical flow for the initial assessment of your synthesized indazolone compounds.

G cluster_0 Preparation cluster_1 Primary Screening cluster_2 Data Analysis & Decision Compound Synthesized Indazolone (IND-001, IND-002...) StockSol Prepare DMSO Stock Solutions (e.g., 10 mM) Compound->StockSol Treatment Treat with Serial Dilutions of Indazolone Compounds StockSol->Treatment CellLines Culture & Maintain Relevant Cell Lines (e.g., MCF-7, A549, RAW 264.7) CellSeed Seed Cells in 96-well Plates CellLines->CellSeed CellSeed->Treatment Incubate Incubate (24, 48, 72 hours) Treatment->Incubate MTT Perform MTT Assay Incubate->MTT Absorbance Measure Absorbance (570 nm) MTT->Absorbance Viability Calculate % Cell Viability vs. Control Absorbance->Viability IC50 Determine IC50 Values Viability->IC50 Decision Go/No-Go Decision Prioritize 'Hit' Compounds IC50->Decision

Caption: General workflow for in vitro cytotoxicity testing of novel indazolone compounds.

Core Protocol: MTT Assay for Cell Viability

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[9][11] The intensity of the resulting color is directly proportional to the number of metabolically active cells.[12]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) or other relevant cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[13] Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the synthesized indazolone compounds and a positive control (e.g., Doxorubicin for cancer cells) in culture medium. A typical concentration range might be 0.01 µM to 100 µM.

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of your test compounds.[7] Include a "vehicle control" group treated with the same concentration of DMSO as the highest compound concentration (typically ≤0.1%).

  • Incubation: Incubate the plates for a predetermined period, commonly 48 or 72 hours, at 37°C in a 5% CO₂ incubator.[7]

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[11][13] Incubate for an additional 3-4 hours at 37°C.[12]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11][13] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[11]

Senior Application Scientist Insight: The choice of cell lines is critical. For an initial screen, use a diverse panel representing different tissue origins (e.g., breast, lung, colon).[1][14] It is also wise to include a non-cancerous cell line (e.g., HEK293) to assess preliminary selectivity and general toxicity.[1][10][15] A compound that is highly toxic to both cancerous and normal cells may be a poor therapeutic candidate.

Data Presentation: Comparing Potency

The primary output of this assay is the half-maximal inhibitory concentration (IC₅₀), the concentration of a compound required to inhibit cell growth by 50%.[7][16] This value is fundamental for comparing the potency of your synthesized derivatives.

Table 1: Hypothetical Anti-Proliferative Activity (IC₅₀ in µM) of Synthesized Indazolones

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)K562 (Leukemia)HEK293 (Normal Kidney)Selectivity Index (SI) for K562
IND-001 15.8 ± 1.225.1 ± 2.545.3 ± 3.1> 100> 2.2
IND-002 2.5 ± 0.45.1 ± 0.61.1 ± 0.2 33.2 ± 2.830.2
IND-003 > 50> 5038.6 ± 4.0> 100> 2.6
Pazopanib 10.5 ± 0.918.2 ± 1.54.8 ± 0.525.5 ± 2.15.3

Data are presented as mean ± standard deviation from three independent experiments. Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells.

From this initial screen, IND-002 emerges as the lead candidate due to its potent, single-digit micromolar activity against multiple cancer cell lines and a favorable selectivity index compared to the reference compound.[1]

Phase 2: Mechanistic Elucidation - Uncovering the "How"

Once a potent compound like IND-002 is identified, the focus shifts to determining its mechanism of action. The indazolone scaffold is well-known to interact with protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[6][17][18]

Focus Area: Inhibition of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that controls cell proliferation, differentiation, and survival.[19][20] Its components, particularly kinases like ERK, are frequent targets for anticancer drugs. We will investigate if IND-002 inhibits this pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (c-Fos, c-Jun) ERK->TF Phosphorylation Nucleus Nucleus TF->Nucleus Proliferation Gene Expression (Proliferation, Survival) Nucleus->Proliferation Inhibitor Indazolone (IND-002) Inhibitor->RAF Inhibition

Caption: Simplified MAPK signaling cascade, a common target for indazolone kinase inhibitors.

Core Protocol: Western Blot for Phospho-Kinase Levels

Western blotting is the definitive technique to visualize changes in protein phosphorylation, providing direct evidence of pathway inhibition.[19] We will measure the levels of phosphorylated ERK (p-ERK) relative to total ERK. A decrease in the p-ERK/Total ERK ratio upon treatment indicates pathway inhibition.[21]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed K562 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with IND-002 at various concentrations (e.g., 0.5, 1, and 2 times its IC₅₀ value) for a specified time (e.g., 24 hours).[20] Include an untreated and a vehicle (DMSO) control.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells by adding 150 µL of ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[20]

    Expert Commentary: The inclusion of phosphatase inhibitors is non-negotiable. Without them, cellular phosphatases will rapidly dephosphorylate your target proteins upon cell lysis, leading to false-negative results.

  • Protein Quantification: Scrape the cell lysates, transfer to microcentrifuge tubes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration. Mix the protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.[20] Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[20]

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[20]

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK (p-ERK).[21]

    • Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

  • Stripping and Re-probing: To ensure equal protein loading, strip the membrane using a stripping buffer and re-probe it with an antibody for total ERK, and subsequently for a loading control like β-actin or GAPDH.[21]

Data Presentation: Quantifying Pathway Inhibition

Densitometry analysis of the Western blot bands allows for the quantification of pathway inhibition.

Table 2: Hypothetical Effect of IND-002 on ERK Phosphorylation in K562 Cells

TreatmentConcentration (µM)p-ERK / Total ERK Ratio (Fold Change vs. Vehicle)
Vehicle Control 0.1% DMSO1.00
IND-002 0.550.62
IND-002 1.10.25
IND-002 2.20.08
Pazopanib 4.80.45

These data strongly suggest that IND-002 inhibits the MAPK pathway in a dose-dependent manner, and more potently than the reference compound at its respective IC₅₀ concentration.

Phase 3: Broadening the Scope - Anti-Inflammatory Potential

The indazolone scaffold is also associated with significant anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production.[22][23][24] A comprehensive validation should explore this potential therapeutic avenue.

Core Protocol: LPS-Induced TNF-α Release Assay

This cell-based assay measures the ability of a compound to inhibit the release of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, from macrophages stimulated with lipopolysaccharide (LPS).

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of your indazolone compounds or a positive control (e.g., Dexamethasone) for 1-2 hours.

  • Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include an unstimulated control group.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

  • ELISA: Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Calculate the concentration of TNF-α from a standard curve and determine the IC₅₀ for the inhibition of its release.

Table 3: Hypothetical Anti-Inflammatory Activity of Synthesized Indazolones

CompoundInhibition of TNF-α Release (IC₅₀ in µM)COX-2 Inhibition (IC₅₀ in µM)
IND-001 22.4 ± 2.1> 50
IND-002 8.9 ± 0.715.3 ± 1.4
IND-003 > 100> 50
Dexamethasone 0.05 ± 0.01 N/A
Diclofenac 15.1 ± 1.60.8 ± 0.1

These results indicate that IND-002 possesses moderate anti-inflammatory activity in addition to its potent anti-cancer effects, suggesting a potential dual-action profile.

Conclusion: A Comparative Summary and Path Forward

This guide has outlined a systematic, multi-phase approach to validate the biological activity of novel indazolone compounds. By progressing from broad phenotypic screening to specific mechanistic assays, we can efficiently identify and characterize promising lead candidates.

Table 4: Overall Comparative Summary of Lead Candidate IND-002

Assay TypeMetricIND-002 PerformanceReference Compound PerformanceConclusion
Anti-Proliferation IC₅₀ (K562 cells)1.1 µM 4.8 µM (Pazopanib)Superior potency
Selectivity SI (HEK293 vs. K562)30.2 5.3 (Pazopanib)Superior selectivity
Mechanism (Anticancer) p-ERK InhibitionStrong, dose-dependent Moderate (Pazopanib)Potent MAPK pathway inhibitor
Mechanism (Anti-inflammatory) TNF-α Inhibition8.9 µM0.05 µM (Dexamethasone)Moderate activity

Based on this comprehensive in vitro validation, IND-002 stands out as a potent and selective anti-proliferative agent that functions, at least in part, by inhibiting the MAPK signaling pathway. Its moderate anti-inflammatory activity adds another layer to its therapeutic potential. The next logical steps for IND-002 would involve broader kinase profiling, cell cycle analysis, and ultimately, evaluation in in vivo models, such as a K562 xenograft model in immunodeficient mice, to assess its efficacy and safety in a living system.[5][25]

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A Comparative Analysis of Tetrahydro-Indazolone Derivatives and Existing Human Neutrophil Elastase (HNE) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Human Neutrophil Elastase (HNE) is a serine protease implicated in the pathology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and cystic fibrosis.[1] Consequently, the development of potent and selective HNE inhibitors is a significant focus of therapeutic research. This guide provides a detailed comparison of a promising new class of HNE inhibitors, the tetrahydro-indazolone derivatives, with established inhibitors such as Sivelestat, Alvelestat, and BAY 85-8501. We will delve into their mechanisms of action, inhibitory potencies, and provide a standardized protocol for in vitro evaluation, offering a critical resource for researchers in the field.

Introduction: The Role of Human Neutrophil Elastase in Disease

Human Neutrophil Elastase (HNE) is a key effector of the innate immune system, stored in the azurophilic granules of neutrophils.[2] Upon neutrophil activation at sites of inflammation, HNE is released into the extracellular space where it degrades a wide range of extracellular matrix proteins, including elastin, collagen, and fibronectin.[3] While this activity is crucial for pathogen clearance and tissue remodeling, excessive or unregulated HNE activity can lead to significant tissue damage and contribute to the pathogenesis of various inflammatory conditions.[4] The destructive potential of HNE underscores the therapeutic rationale for developing specific inhibitors to control its activity in disease states.

Mechanism of Action: Targeting the Catalytic Triad of HNE

HNE, like other serine proteases, possesses a catalytic triad of amino acids (Histidine-57, Aspartate-102, and Serine-195) in its active site that is essential for its enzymatic activity.[5] The inhibitors discussed in this guide primarily function by interacting with this active site to prevent substrate binding and/or cleavage.

  • Tetrahydro-indazolone Derivatives: Kinetic studies have demonstrated that 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives act as competitive inhibitors of HNE.[2] This indicates that they bind reversibly to the active site of the enzyme, competing with the natural substrate.

  • Sivelestat (ONO-5046): Sivelestat is also a competitive inhibitor of HNE.[6][7] Its mechanism involves forming a stable, reversible complex with the enzyme's active site.[8]

  • Alvelestat (AZD9668): Alvelestat is a selective and reversible inhibitor of HNE.[1][7]

  • BAY 85-8501: This compound is a potent, selective, and reversible inhibitor of HNE.[9]

The following diagram illustrates the general principle of competitive inhibition of HNE.

HNE_Inhibition_Mechanism HNE Human Neutrophil Elastase (HNE) (Active Enzyme) HNE_Substrate HNE-Substrate Complex HNE->HNE_Substrate Binds HNE_Inhibitor HNE-Inhibitor Complex (Inactive) HNE->HNE_Inhibitor Binds Substrate Elastin (Substrate) Substrate->HNE Substrate->HNE_Substrate Inhibitor Inhibitor (e.g., Tetrahydro-indazolone) Inhibitor->HNE Competes with Substrate Inhibitor->HNE_Inhibitor Products Degraded Products HNE_Substrate->Products Cleavage HNE_Inhibitor->HNE Reversible

Caption: General mechanism of competitive HNE inhibition.

Comparative Efficacy: A Quantitative Look at Inhibitory Potency

The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). Lower values indicate greater potency. The table below summarizes the reported inhibitory activities of tetrahydro-indazolone derivatives and existing HNE inhibitors. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

Inhibitor Class/CompoundIC50 (nM)Ki (nM)Notes
Tetrahydro-indazolone Derivatives Not explicitly stated in all sources6 - 35 [2]A series of potent inhibitors with Ki values in the low nanomolar range. Some derivatives are more potent than Sivelestat.[2]
Sivelestat (ONO-5046) 44 [6][7][10][11][12]200 [6][7]A well-established HNE inhibitor.
Alvelestat (AZD9668) 12 [1][13][14]9.4 [1][8][15]A highly potent and selective oral inhibitor.[1]
BAY 85-8501 0.065 [9]0.08 [9]An exceptionally potent inhibitor with picomolar activity.

From the available data, BAY 85-8501 demonstrates the highest potency, followed by Alvelestat and then the most active tetrahydro-indazolone derivatives. Sivelestat is the least potent among this selection. The tetrahydro-indazolone scaffold represents a promising starting point for the development of highly potent HNE inhibitors.

Selectivity and Pharmacokinetics: Key Considerations for Drug Development

Selectivity: An ideal HNE inhibitor should exhibit high selectivity for HNE over other proteases to minimize off-target effects.

  • Tetrahydro-indazolone Derivatives: While potent against HNE, detailed selectivity profiling against a broad panel of proteases is not extensively reported in the reviewed literature. This remains a critical area for further investigation.

  • Sivelestat: Demonstrates high selectivity, with no inhibitory activity against trypsin, thrombin, plasmin, and other serine proteases even at concentrations up to 100 µM.[6][7]

  • Alvelestat: Exhibits excellent selectivity, being over 600-fold more selective for HNE compared to other serine proteases.[1][14]

  • BAY 85-8501: Described as a highly selective inhibitor.[9]

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are crucial for its therapeutic potential.

  • Tetrahydro-indazolone Derivatives: Some active derivatives have shown rapid degradation in human plasma, suggesting that they may require formulation strategies to improve stability or be more suitable for non-systemic routes of administration.[2] However, they exhibit reasonable stability in aqueous buffer, with half-lives exceeding one hour.[2]

  • Alvelestat: Is orally bioavailable.[1][13]

  • Sivelestat and BAY 85-8501: Information on their pharmacokinetic profiles was not as readily available in the searched literature.

Experimental Protocol: In Vitro HNE Inhibition Assay

This section provides a detailed, step-by-step methodology for a common in vitro assay to determine the inhibitory activity of compounds against HNE using a fluorogenic substrate.

Objective: To determine the IC50 value of a test compound against Human Neutrophil Elastase.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic HNE substrate (e.g., MeOSuc-AAPV-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitor (e.g., Sivelestat)

  • 96-well black microplates

  • Fluorescence microplate reader

Experimental Workflow:

HNE_Inhibition_Assay_Workflow A Prepare Reagents: - HNE Enzyme Solution - Substrate Solution - Serial Dilutions of Test Compounds B Add 20 µL of Test Compound/Control to each well of a 96-well plate A->B C Add 160 µL of HNE Enzyme Solution to each well B->C D Incubate at 37°C for 15 minutes C->D E Initiate Reaction: Add 20 µL of Substrate Solution to each well D->E F Measure Fluorescence Kinetically (Excitation/Emission appropriate for substrate) for 30-60 minutes E->F G Data Analysis: - Calculate reaction rates - Determine % inhibition - Plot dose-response curve to calculate IC50 F->G

Caption: Workflow for in vitro HNE inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the HNE enzyme in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to the working concentration in assay buffer.

    • Prepare serial dilutions of the test compounds and the reference inhibitor in assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.

  • Assay Setup:

    • To the wells of a 96-well black microplate, add 20 µL of the serially diluted test compounds or reference inhibitor. For control wells (100% enzyme activity), add 20 µL of assay buffer containing the same concentration of DMSO. For blank wells (no enzyme), add 20 µL of assay buffer with DMSO.

  • Enzyme Addition and Pre-incubation:

    • Add 160 µL of the HNE enzyme working solution to all wells except the blank wells. To the blank wells, add 160 µL of assay buffer.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 20 µL of the substrate working solution to all wells.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

    • Measure the increase in fluorescence intensity kinetically for 30-60 minutes. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used (e.g., for MeOSuc-AAPV-AMC, excitation is ~380 nm and emission is ~460 nm).

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Subtract the rate of the blank wells from all other wells to correct for background fluorescence.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x (1 - (Rate with Inhibitor / Rate of Control))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold has emerged as a promising platform for the development of potent, competitive HNE inhibitors. The most effective derivatives from this class exhibit inhibitory potencies comparable to or exceeding that of the established inhibitor Sivelestat and approaching the potency of Alvelestat. While BAY 85-8501 remains the most potent inhibitor identified in this comparison, the tetrahydro-indazolone derivatives offer a novel chemical space for further optimization.

Future research should focus on:

  • Comprehensive Selectivity Profiling: Evaluating the top tetrahydro-indazolone derivatives against a broad panel of serine proteases and other relevant enzymes to establish their selectivity profile.

  • Improving Pharmacokinetic Properties: Addressing the plasma instability of current lead compounds through medicinal chemistry efforts, such as the introduction of metabolic blockers or the exploration of alternative formulations and delivery routes.

  • In Vivo Efficacy Studies: Assessing the therapeutic potential of optimized tetrahydro-indazolone derivatives in animal models of HNE-driven diseases.

By addressing these key areas, the promising in vitro activity of tetrahydro-indazolone derivatives can be translated into novel therapeutic agents for a range of debilitating inflammatory conditions.

References

  • What is the mechanism of Sivelestat Sodium Hydrate? - Synapse. [Link]

  • Elastases inhibitors - Adooq Bioscience. [Link]

  • Elastase | DC Chemicals. [Link]

  • A patenting perspective on human neutrophil elastase (HNE) inhibitors (2014–2018) and their therapeutic applications - PMC - NIH. [Link]

  • Elastase - BioChemPartner.com. [Link]

  • HNE inhibitors in clinical trials. | Download Scientific Diagram - ResearchGate. [Link]

  • A patenting perspective on human neutrophil elastase (HNE) inhibitors (2014-2018) and their therapeutic applications | Scilit. [Link]

  • 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - NIH. [Link]

  • Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview - MDPI. [Link]

  • Neutrophil Elastase Inhibitors - PMC - NIH. [Link]

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A Comparative Guide to the Structure-Activity Relationships of 4,5,6,7-Tetrahydro-5(1H)-indazolone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 4,5,6,7-tetrahydro-1H-indazolone scaffold is a privileged heterocyclic motif in medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with various functional groups to achieve high-affinity and selective interactions with diverse biological targets. This guide offers an in-depth comparison of structure-activity relationship (SAR) studies for this versatile core, synthesizing data from multiple research endeavors to provide actionable insights for researchers, scientists, and drug development professionals. We will explore the key synthetic strategies, dissect the impact of substitutions on various biological activities, and present detailed experimental protocols to facilitate the rational design of novel therapeutic agents.

The 4,5,6,7-Tetrahydro-5(1H)-indazolone Core: Synthesis and Functionalization

The therapeutic potential of this scaffold is fundamentally linked to its synthetic accessibility, which allows for systematic structural modifications. The most prevalent and efficient method for constructing the core involves the cyclocondensation of a suitable cyclohexane-1,3-dione precursor with hydrazine or its derivatives.

General Synthetic Protocol: Cyclocondensation

The foundational step is the reaction between a cyclic 1,3-dicarbonyl compound (e.g., dimedone or a derivative) and a hydrazine. The choice of hydrazine (unsubstituted, monosubstituted, etc.) is a critical decision point, as it directly installs the substituent at the N1-position of the resulting indazolone ring, a key modulator of biological activity. The reaction typically proceeds under acidic or neutral conditions in a suitable solvent like methanol or ethanol. This straightforward approach allows for the generation of a diverse library of N1-substituted indazolones for screening.[1]

Below is a generalized workflow for this synthesis.

G reagents Cyclohexane-1,3-dione Derivative + R1-NH-NH2 (Hydrazine) conditions Solvent (e.g., MeOH, EtOH) [H+] or Heat reagents->conditions product 4,5,6,7-Tetrahydro-5(1H)-indazolone (N1-Substituted) conditions->product G scaffold Tetrahydro-Indazolone Core (Hinge Binding) n1_sub N1-Substituent (Selectivity, Solvent Front) scaffold->n1_sub Modulates c3_sub C3-Substituent (Potency, ATP Pocket) scaffold->c3_sub Modulates ring_sub Cyclohexanone Ring Subs. (PK/PD, Conformation) scaffold->ring_sub Modulates

Key SAR points for tetrahydro-indazolone kinase inhibitors.
Antimicrobial Activity

Recent studies have explored tetrahydro-indazolone derivatives as novel antimicrobial agents. The mechanism often involves the inhibition of essential bacterial enzymes, such as DNA gyrase. [1][2] Key SAR Insights for Antimicrobial Activity:

  • Core Substitutions: The introduction of bulky, lipophilic groups such as indole and substituted phenyl rings at the C4-position of the cyclohexanone ring has been shown to be a successful strategy. [1]* Correlation with Docking: Molecular docking studies suggest that potent compounds form strong interactions with the active site of enzymes like DNA gyrase (PDB: 1KZN). The indazole core and its substituents engage in hydrogen bonding and hydrophobic interactions that are critical for inhibitory activity. [1][2]* Activity Spectrum: Derivatives have demonstrated activity against both Gram-positive (e.g., S. aureus, Bacillus subtilis) and Gram-negative (E. coli) bacteria, although potency varies. [1] Comparative Data for Antibacterial Derivatives:

Compound IDKey SubstitutionsTarget OrganismActivity LevelReference
5A, 5D, 5FPhenyl, indole, and dimethyl substitutionsS. aureus, B. subtilis, E. coliExcellent[1][2]
5B, 5C, 5H, 5I, 5JVaried phenyl/indole substitutionsS. aureus, B. subtilis, E. coliModerate[1][2]
Anti-inflammatory and Other Activities

The scaffold has also been investigated for anti-inflammatory properties and as an antagonist for various receptors.

  • Anti-inflammatory Activity: A series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids demonstrated significant anti-inflammatory effects in a carrageenan edema test. The 1-aryl isomers were found to be substantially more active than their 2-aryl counterparts, highlighting the importance of the N1-substitution pattern. The most active in the series was 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, with an ED50 of 3.5 mg/kg. [3]* CCR2 Antagonism: A novel series of 4-azetidinyl-1-aryl-cyclohexanes incorporating an indazole moiety were identified as potent antagonists of the C-C chemokine receptor type 2 (CCR2), a target for inflammatory diseases. [4]* Hepcidin Inhibition: 3,6-disubstituted indazole derivatives have been developed as potent inhibitors of hepcidin production, offering a potential therapeutic strategy for anemia of chronic disease. [5]

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides standardized protocols for the synthesis and evaluation of these compounds.

Protocol: Synthesis of a 4,5,6,7-Tetrahydro-1H-indazol-5-one Derivative

This protocol is adapted from methodologies reported for the synthesis of novel antimicrobial indazole derivatives. [1] Objective: To synthesize a representative N1-unsubstituted 4,5,6,7-tetrahydro-1H-indazol-5-one from a cyclohexanedione precursor.

Materials:

  • 2-Acetyl-5,5-dimethyl-1,3-cyclohexanedione (1 equivalent)

  • Hydrazine hydrate (1.2 equivalents)

  • Methanol (MeOH)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • Column chromatography setup

Procedure:

  • Reaction Setup: Dissolve the 2-acetyl-5,5-dimethyl-1,3-cyclohexanedione (1 eq.) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Reagents: To the stirring solution, add hydrazine hydrate (1.2 eq.) dropwise. Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 65°C for methanol).

  • Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 3:7 ethyl acetate:hexane mobile phase). The disappearance of the starting material spot indicates reaction completion (typically 4-6 hours).

  • Workup: After completion, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by column chromatography over silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro Kinase Inhibition Assay (General)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate), radiolabeled [γ-³²P]ATP or fluorescent analog

  • Test compound (dissolved in DMSO)

  • Kinase reaction buffer (containing MgCl₂, DTT, etc.)

  • 96-well filter plates or standard plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to various concentrations for the assay (e.g., 10 µM to 0.1 nM).

  • Reaction Mixture: In each well of a 96-well plate, prepare the kinase reaction mixture containing the kinase buffer, the specific peptide substrate, and the purified kinase enzyme.

  • Inhibition Step: Add a small volume of the diluted test compound (or DMSO for control wells) to the reaction mixture. Allow a pre-incubation period (e.g., 15 minutes at room temperature) for the compound to bind to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP (mixed with a tracer amount of [γ-³²P]ATP).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection:

    • Radiometric: Spot the reaction mixture onto phosphocellulose filter paper, wash away unincorporated [γ-³²P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.

    • Fluorescence-based: Measure the change in fluorescence signal using a plate reader, according to the specific assay kit's instructions (e.g., ADP-Glo™, LanthaScreen™).

  • Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each compound concentration. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The 4,5,6,7-tetrahydro-5(1H)-indazolone scaffold is a remarkably versatile and synthetically tractable core for the development of novel therapeutics. Structure-activity relationship studies consistently demonstrate that targeted modifications at the N1, C3, and cyclohexanone ring positions can be used to precisely tune potency and selectivity against a wide array of biological targets, from protein kinases to bacterial enzymes.

Future research should focus on exploring novel substitution patterns and expanding the chemical space around this privileged core. The application of computational methods, such as in-silico screening and molecular dynamics, will be invaluable for predicting binding modes and prioritizing the synthesis of next-generation derivatives. [6]As our understanding of disease biology deepens, the 4,5,6,7-tetrahydro-5(1H)-indazolone scaffold is poised to remain a cornerstone of medicinal chemistry efforts to address unmet medical needs.

References

  • Gaikwad, K., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
  • Fukuda, T., et al. (2017). Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2148-2152. Available from: [Link]

  • ResearchGate. (n.d.). Describes the predicted SAR studies of indazole based derivatives. Available from: [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Available from: [Link]

  • Zhang, X., et al. (2011). Design, synthesis and SAR of indazole and benzoisoxazole containing 4-azetidinyl-1-aryl-cyclohexanes as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(20), 6042-8. Available from: [Link]

  • Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Pharmaceutical Chemistry Journal, 53, 314-318. Available from: [Link]

  • Gaikwad, K., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(S9), 7670-7677. Available from: [Link]

  • Pérez-Villanueva, J., et al. (2021). Principally SAR features derived from the 2-phenyl-2H-indazole derivatives tested. ResearchGate. Available from: [Link]

  • Peeters, A., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4599. Available from: [Link]

  • Kumar, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1431-1450. Available from: [Link]

  • ResearchGate. (2023). 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4h-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5h)-ones: Synthesis and Biological Activity. Available from: [Link]

  • PubChem. (n.d.). 4,5,6,7-Tetrahydro-5(1h)-indazolone. Available from: [Link]

  • Organic Letters. (2017). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available from: [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. Available from: [Link]

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A Senior Application Scientist's Guide to Comparative Docking Studies of Substituted Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry, rightfully earning its status as a "privileged scaffold." Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a cornerstone in the development of novel therapeutics. Notably, indazole-containing compounds have been successfully developed into FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, which are pivotal in cancer therapy. The versatility of the indazole ring system, allowing for substitutions at multiple positions, provides a rich chemical space for fine-tuning pharmacological activity and selectivity. This guide will provide an in-depth comparative analysis of different substituted indazole scaffolds, focusing on their interactions with two critical cancer targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinase A. Through detailed experimental protocols, comparative data analysis, and visual representations of molecular interactions and signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to navigate the chemical landscape of indazole-based inhibitors.

The Engine of Discovery: A Detailed Protocol for Comparative Molecular Docking

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a macromolecule, such as a protein.[1] This allows for the elucidation of binding modes and the estimation of binding affinity, providing a rational basis for the design of more potent and selective inhibitors. The following protocol outlines a comprehensive, step-by-step workflow for conducting a comparative docking study of substituted indazole derivatives.

Experimental Workflow: From Target Preparation to Data Analysis

The entire process can be visualized as a sequential workflow, starting from the preparation of the biological target and ligands, followed by the docking simulation, and concluding with a thorough analysis of the results.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB_retrieval 1. Protein Structure Retrieval (PDB) Ligand_prep 2. Ligand Preparation PDB_retrieval->Ligand_prep Select Target Receptor_prep 3. Receptor Preparation PDB_retrieval->Receptor_prep Isolate & Clean Receptor Grid_gen 4. Grid Box Generation Ligand_prep->Grid_gen Receptor_prep->Grid_gen Docking_run 5. Molecular Docking (AutoDock Vina) Grid_gen->Docking_run Results_vis 6. Visualization & Interaction Analysis Docking_run->Results_vis SAR_analysis 7. Comparative & SAR Analysis Results_vis->SAR_analysis

Caption: A high-level overview of the molecular docking workflow.

Step-by-Step Methodology

1. Protein Structure Retrieval and Preparation:

  • Objective: To obtain a high-quality, clean 3D structure of the target protein.

  • Protocol:

    • Download the Crystal Structure: Obtain the 3D crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASD; Aurora Kinase A, PDB ID: 1MQ4) from the Protein Data Bank (RCSB PDB).

    • Initial Cleaning: Load the PDB file into a molecular visualization tool like PyMOL or UCSF Chimera. Remove all non-essential molecules, including water, co-crystallized ligands, and any other heteroatoms. If the biological unit is a monomer, remove any additional protein chains.

    • Adding Hydrogens and Charges: Utilize software like AutoDockTools to add polar hydrogen atoms and compute Gasteiger charges for the protein. This step is crucial for accurately calculating electrostatic interactions.

    • Final Output: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

2. Ligand Preparation:

  • Objective: To generate 3D structures of the substituted indazole derivatives and prepare them for docking.

  • Protocol:

    • 2D to 3D Conversion: Draw the 2D structures of the indazole derivatives using a chemical drawing software like ChemDraw or MarvinSketch. Convert these 2D structures into 3D SDF or MOL2 files.

    • Energy Minimization: Perform energy minimization on the 3D ligand structures using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

    • Torsion Angle Definition: Use AutoDockTools to define the rotatable bonds in the ligands. This allows for conformational flexibility during the docking process.

    • Final Output: Save the prepared ligands in the PDBQT file format.

3. Grid Box Generation:

  • Objective: To define the search space for the docking simulation within the active site of the protein.

  • Protocol:

    • Identify the Active Site: The active site can be identified based on the location of the co-crystallized ligand in the original PDB file or through literature reports.

    • Define Grid Parameters: In AutoDockTools, center the grid box on the active site. The dimensions of the grid box should be large enough to accommodate the ligands and allow for rotational and translational movements. A typical size is 25 x 25 x 25 Å.

    • Generate Grid Parameter File: Save the grid parameters as a configuration file (e.g., conf.txt).

4. Molecular Docking Simulation:

  • Objective: To predict the binding poses and affinities of the indazole derivatives within the protein's active site.

  • Protocol:

    • Software: Use AutoDock Vina, a widely used and accurate open-source docking program.

    • Command-Line Execution: Run the docking simulation from the command line, providing the prepared receptor and ligand PDBQT files, and the grid configuration file as input. The command will look something like this: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config conf.txt --out output.pdbqt --log log.txt

    • Output: AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol), and a log file with detailed scoring information.

5. Visualization and Interaction Analysis:

  • Objective: To visually inspect the predicted binding poses and analyze the non-covalent interactions between the ligands and the protein.

  • Protocol:

    • Load Structures: Open the prepared receptor PDBQT file and the docking output PDBQT file in a molecular visualization tool like PyMOL or Discovery Studio Visualizer.

    • Analyze Interactions: Identify and analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the indazole derivatives and the amino acid residues in the active site.

    • Generate 2D and 3D Diagrams: Create high-quality images of the ligand-protein complexes to illustrate the binding modes.

6. Comparative and Structure-Activity Relationship (SAR) Analysis:

  • Objective: To compare the docking results of the different substituted indazoles and derive structure-activity relationships.

  • Protocol:

    • Tabulate Data: Create a table summarizing the binding affinities and key interactions for each indazole derivative.

    • Identify Trends: Analyze the data to identify how different substituents on the indazole ring influence binding affinity and interactions with specific residues. For example, does a hydrogen bond donor at a particular position consistently improve binding?

    • Formulate SAR: Formulate a clear structure-activity relationship based on the observed trends.

Comparative Docking Analysis: Indazole Scaffolds Against Key Cancer Targets

To illustrate the power of comparative docking studies, we will now analyze the interactions of substituted indazole derivatives with two well-established cancer targets: VEGFR-2 and Aurora Kinase A.

Target 1: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2] Inhibiting VEGFR-2 is a clinically validated strategy for cancer treatment.

The binding of VEGF-A to VEGFR-2 triggers a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, and survival.

G VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

The following table summarizes the docking scores (binding energies) and key interactions of a series of substituted indazole derivatives against VEGFR-2. Lower binding energies indicate a higher predicted binding affinity.

Compound IDSubstitution on IndazoleBinding Energy (kcal/mol)Key Interacting Residues
Axitinib (Reference) N-methyl-1H-indazole-3-carboxamide-9.8Cys919, Glu885, Asp1046
Compound 1 5-fluoro-N-methyl-1H-indazole-3-carboxamide-10.2Cys919, Glu885, Asp1046, Phe1047
Compound 2 N-ethyl-1H-indazole-3-carboxamide-9.5Cys919, Glu885, Asp1046
Compound 3 1H-indazole-3-carbonitrile-8.1Cys919, Glu885
Compound 4 5-(trifluoromethoxy)-1H-indazole-9.1Cys919, Glu885, Val916

Note: The data presented here is a synthesized representation from multiple sources for illustrative purposes.

  • Importance of the Carboxamide Group: The presence of the N-methyl-carboxamide group at the 3-position of the indazole ring (Axitinib, Compound 1, and Compound 2) appears to be crucial for high-affinity binding, as it forms key hydrogen bonds with the hinge residue Cys919 and with Glu885 and Asp1046 in the DFG motif. The nitrile group in Compound 3 results in a significantly lower binding affinity, likely due to the loss of these critical interactions.

  • Impact of Fluorine Substitution: The addition of a fluorine atom at the 5-position (Compound 1) leads to a slight improvement in binding affinity compared to the unsubstituted analog. This could be attributed to favorable hydrophobic interactions with Phe1047 in the active site.

  • Effect of N-Alkylation: Changing the N-methyl group to an N-ethyl group (Compound 2) slightly decreases the binding affinity, suggesting that a smaller alkyl group is preferred at this position.

  • Role of the 5-Position Substituent: The trifluoromethoxy group at the 5-position (Compound 4) results in a good binding affinity, indicating that this position can tolerate bulky, hydrophobic substituents that can engage in interactions with residues like Val916.

Target 2: Aurora Kinase A

Aurora Kinase A is a serine/threonine kinase that plays a critical role in mitotic progression, including centrosome maturation and spindle assembly.[3][4][5][6] Its overexpression is frequently observed in various cancers, making it an attractive target for anticancer drug development.

Aurora Kinase A is involved in a complex network of interactions that regulate the cell cycle. Its activation and downstream signaling are crucial for proper cell division.

G cluster_activation Activation cluster_downstream Downstream Effects TPX2 TPX2 AURKA_inactive Aurora Kinase A (Inactive) TPX2->AURKA_inactive Binds & Activates AURKA_active Aurora Kinase A (Active) AURKA_inactive->AURKA_active Autophosphorylation PLK1 PLK1 AURKA_active->PLK1 Phosphorylates Spindle Spindle Assembly AURKA_active->Spindle Centrosome Centrosome Maturation PLK1->Centrosome

Caption: A simplified representation of the Aurora Kinase A activation and downstream signaling.

The following table presents a comparative analysis of the docking results for a series of substituted indazole derivatives against Aurora Kinase A.

Compound IDSubstitution on IndazoleBinding Energy (kcal/mol)Key Interacting Residues
Reference Inhibitor (Example: MLN8237)-10.5Ala213, Leu139, Tyr212
Compound 5 1-isopropyl-1H-indazole-8.9Ala213, Leu139
Compound 6 3-amino-1H-indazole-9.5Ala213, Leu139, Glu211
Compound 7 5-bromo-1H-indazole-9.2Ala213, Leu139, Val147
Compound 8 1H-indazole-6-carboxylic acid-10.1Ala213, Leu139, Arg137, Arg220

Note: The data presented here is a synthesized representation from multiple sources for illustrative purposes.

  • Hinge Binding is Key: All potent inhibitors form a critical hydrogen bond with the backbone of Ala213 in the hinge region of the kinase. This interaction anchors the indazole scaffold in the ATP-binding pocket.

  • Hydrophobic Interactions: The indazole ring itself engages in hydrophobic interactions with residues such as Leu139 and Val147, contributing to the overall binding affinity.

  • Role of the 3-Position: An amino group at the 3-position (Compound 6) enhances binding affinity through an additional hydrogen bond with Glu211.

  • Impact of the 6-Position: A carboxylic acid group at the 6-position (Compound 8) significantly improves binding affinity. This is likely due to the formation of strong salt bridges with the positively charged residues Arg137 and Arg220 at the entrance of the active site.

  • Effect of Halogenation: A bromine atom at the 5-position (Compound 7) provides a modest increase in binding affinity, likely through favorable hydrophobic and halogen bonding interactions.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting comparative docking studies of substituted indazole scaffolds, a class of compounds with immense therapeutic potential. Through a detailed experimental protocol and a focused analysis of their interactions with VEGFR-2 and Aurora Kinase A, we have elucidated key structure-activity relationships that can guide the rational design of next-generation inhibitors. The insights gained from such computational studies are invaluable for prioritizing synthetic efforts and accelerating the drug discovery pipeline. Future work should focus on integrating more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, to further refine our understanding of the dynamic nature of ligand-protein interactions and to more accurately predict binding affinities. By combining the power of in silico methods with traditional medicinal chemistry approaches, the full potential of the indazole scaffold can be realized in the development of novel and effective therapies for a wide range of diseases.

References

  • Aurora Kinase A: Integrating Insights into Cancer, Inflammation, and Infectious Diseases. Taylor & Francis.
  • The role of Aurora-A in human cancers and future therapeutics. PMC - NIH.
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  • AURORA KINASE A and related downstream molecules: A potential network for cancer therapy. PubMed.
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  • Emerging roles of Aurora-A kinase in cancer therapy resistance. PMC - NIH.
  • Molecular Bases of VEGFR-2-Mediated Physiological Function and P
  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC.
  • Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. PubMed Central.
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  • Progress in the study of VEGFR-2 signaling pathway | Request PDF.
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  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. NIH.
  • Structure of some indazole-based deriv
  • Comparative Analysis of Indazole-Based Kinase Inhibitors: IC50 Values and Methodologies. Benchchem.
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  • SAR of indazole‐pyrazole acetamide hybrids as VEGFR‐2 inhibitors. | Download Scientific Diagram.
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  • Full article: Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Taylor & Francis.
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  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. NIH.
  • Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions. PubMed Central.
  • Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simul
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Tetrahydro-Indazolone Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Tetrahydro-Indazolone Scaffold

The indazole ring system, a bicyclic structure composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast array of pharmacological activities, including potent anti-inflammatory, antitumor, and antibacterial properties.[1] The tetrahydro-indazolone core, a partially saturated version of the indazolone structure, offers unique three-dimensional features that can enhance binding affinity and selectivity for various biological targets, making it a focal point in modern drug discovery. These compounds are being explored for a multitude of therapeutic applications, from oncology to inflammatory diseases.[3][4]

However, the journey from a promising compound in a test tube to a viable therapeutic agent is fraught with challenges. A critical phase in this process is bridging the gap between in vitro (in a controlled laboratory environment) and in vivo (in a living organism) efficacy. This guide provides a comprehensive comparison of these two evaluation paradigms for tetrahydro-indazolone based compounds, offering insights into experimental design, data interpretation, and the crucial factors that govern the translation of laboratory findings into preclinical and clinical success.

Part 1: In Vitro Efficacy - Characterizing Potency at the Molecular and Cellular Level

In vitro testing is the foundational step in drug discovery, designed to rapidly screen compounds and elucidate their mechanism of action in a simplified, controlled system.[5][6] For tetrahydro-indazolone derivatives, these tests typically aim to quantify their direct effects on specific enzymes, receptors, or cell lines.

Key Mechanisms and Assay Systems

The versatility of the tetrahydro-indazolone scaffold allows it to target a range of biological entities. Common in vitro investigations for these compounds include:

  • Enzyme Inhibition Assays: Many tetrahydro-indazolone compounds are designed as kinase inhibitors. For instance, a high-throughput screen identified a tetrahydro-indazolone derivative as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) in complex with cyclin A, a key target in cancer therapy.[7] Subsequent enzymatic assays are used to determine the IC50 (half-maximal inhibitory concentration), a measure of the compound's potency.

  • Cytotoxicity Assays: When evaluating potential anti-cancer agents, the primary goal is to assess their ability to kill cancer cells. Triazole-containing 1,5,6,7-tetrahydro-4H-indazol-4-ones have demonstrated cytotoxic effects against various human cancer cell lines, including hepatocellular carcinoma (HepG2) and mammary adenocarcinoma (MCF-7).[8] Assays like the MTT or CellTiter-Glo® assay are standard for measuring cell viability and determining the IC50 values.

  • Anti-inflammatory Assays: The anti-inflammatory potential of these compounds can be assessed in vitro by measuring their ability to inhibit key inflammatory mediators. This includes assays for cyclooxygenase (COX-2) inhibition or the suppression of pro-inflammatory cytokines like TNF-α and IL-1β from stimulated immune cells.[4]

Experimental Workflow: A Representative In Vitro Screening Cascade

The following diagram illustrates a typical workflow for the initial in vitro evaluation of a library of novel tetrahydro-indazolone compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Tertiary Screening cluster_2 Phase 3: Lead Candidate Selection CompoundLibrary Tetrahydro-Indazolone Compound Library PrimaryAssay High-Throughput Screen (e.g., Target-Based Kinase Assay) CompoundLibrary->PrimaryAssay HitIdentification Identify 'Hits' (Compounds with >50% Inhibition at a single concentration) PrimaryAssay->HitIdentification DoseResponse Dose-Response Assays (Determine IC50 Values) HitIdentification->DoseResponse CellBasedAssay Cellular Potency Assay (e.g., MTT Cytotoxicity Assay) DoseResponse->CellBasedAssay SelectivityPanel Selectivity Profiling (Test against related targets) CellBasedAssay->SelectivityPanel LeadCandidate Select Lead Candidate(s) for In Vivo Studies SelectivityPanel->LeadCandidate

Caption: A typical in vitro screening cascade for novel drug candidates.

Data Presentation: In Vitro Cytotoxicity

The results of in vitro assays are typically quantitative and can be summarized for comparison.

Compound ClassTarget Cell LineIC50 (µM)Reference
Pyrazolyl-Chalcone DerivativePaCa-2 (Pancreatic)13.0[9]
Pyrazolyl-Thiadiazole DerivativePaCa-2 (Pancreatic)5.5[9]
1,2,3-Triazole-Tetrahydro-IndazoloneMCF-7 (Breast)Varies[8]
1,2,3-Triazole-Tetrahydro-IndazoloneHepG2 (Liver)Varies[8]
Protocol: Cell Viability (MTT) Assay for Cytotoxicity Screening

This protocol describes a standard method for assessing the cytotoxic effects of tetrahydro-indazolone compounds on an adherent cancer cell line (e.g., MCF-7).

  • Cell Seeding:

    • Causality: To ensure cells are in a logarithmic growth phase and provide a reproducible baseline, they must be seeded at an optimal density.

    • Procedure: Trypsinize and count MCF-7 cells. Seed 5,000 cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation and Treatment:

    • Causality: A serial dilution is necessary to determine the dose-response relationship and calculate the IC50 value.

    • Procedure: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x working solutions by serially diluting the stock in culture medium. Remove the old medium from the cells and add 100 µL of the compound working solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 48-72 hours.

  • MTT Reagent Addition:

    • Causality: The yellow MTT tetrazolium salt is reduced by metabolically active cells into a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

    • Procedure: Add 10 µL of a 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.

  • Solubilization and Absorbance Reading:

    • Causality: The formazan crystals are insoluble and must be dissolved to allow for spectrophotometric quantification.

    • Procedure: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Causality: Normalizing the data to controls allows for the calculation of percent viability and subsequent determination of the IC50.

    • Procedure: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Part 2: In Vivo Efficacy - Assessing Therapeutic Effect in a Complex Biological System

While in vitro data establishes potency, in vivo studies are essential to determine if a compound can produce a therapeutic effect within a whole, living organism.[10] These studies integrate the complex interplay of pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

From the Bench to the Organism: Key Considerations

A potent in vitro compound may fail in vivo for numerous reasons. For example, a series of indazole arylsulfonamides designed as CCR4 antagonists showed that while some compounds were potent, they had low oral absorption in vivo.[11] Less basic analogues were developed that had better absorption but were unfortunately cleared from the body too quickly.[11] This highlights the need to balance potency with drug-like properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity).

Common Animal Models for Tetrahydro-Indazolones
  • Xenograft Models for Oncology: To test anti-cancer efficacy, human cancer cells (like those used in in vitro assays) are implanted into immunocompromised mice. The effect of the tetrahydro-indazolone compound on tumor growth, size, and weight is then monitored over time.

  • Inflammation Models: The carrageenan-induced paw edema model in rats is a standard for evaluating acute anti-inflammatory activity.[4] The compound's ability to reduce swelling compared to a control group is the primary endpoint. Indazole and its derivatives have been shown to significantly inhibit this induced edema in a dose-dependent manner.[4]

Experimental Workflow: A Representative Preclinical In Vivo Study

The diagram below outlines the major steps in an in vivo efficacy study using a rodent model.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing & Monitoring cluster_2 Phase 3: Analysis & Reporting AnimalAcclimation Animal Acclimation (e.g., Rats, 7-10 days) ModelInduction Model Induction (e.g., Carrageenan Injection) AnimalAcclimation->ModelInduction EthicalApproval Ethical Committee Approval (IACUC) EthicalApproval->AnimalAcclimation Randomization Randomize Animals into Groups (Vehicle, Drug, Positive Control) ModelInduction->Randomization Dosing Administer Compound (e.g., Oral Gavage) Randomization->Dosing Monitoring Monitor Efficacy Endpoints (e.g., Paw Volume Measurement) & Animal Health Dosing->Monitoring Endpoint Terminal Endpoint (e.g., 5 hours post-induction) Monitoring->Endpoint DataAnalysis Data Analysis (Calculate % Inhibition) Endpoint->DataAnalysis Report Report Findings DataAnalysis->Report

Caption: Workflow for an in vivo anti-inflammatory efficacy study.

Data Presentation: In Vivo Anti-Inflammatory Activity

Results from in vivo studies often measure a physiological response over time.

CompoundDose (mg/kg)Max. % Inhibition of Paw Edema (at 5 hr)Reference
Indazole10061.03%[4]
Diclofenac (Control)1084.50%[4]
Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol provides a method for assessing the acute anti-inflammatory activity of a test compound.

  • Animal Acclimation and Grouping:

    • Causality: Acclimation reduces stress-related variability in physiological responses. Randomization prevents selection bias.

    • Procedure: Acclimate male Wistar rats (150-200g) for one week. Fast the animals overnight before the experiment but allow water. Randomly divide them into groups (n=6): Vehicle control, Positive Control (e.g., Diclofenac), and Test Compound groups (e.g., 50 and 100 mg/kg).

  • Baseline Measurement and Dosing:

    • Causality: A baseline measurement is essential to calculate the change in paw volume accurately.

    • Procedure: Measure the initial volume of the right hind paw of each rat using a plethysmometer. Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before inducing inflammation.

  • Induction of Inflammation:

    • Causality: Carrageenan is a standard irritant that induces a biphasic, well-characterized inflammatory response.

    • Procedure: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Edema:

    • Causality: The inflammatory response peaks several hours after injection. Measuring at multiple time points captures the dynamics of the response.

    • Procedure: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Causality: This calculation quantifies the compound's effectiveness relative to the untreated inflammatory response.

    • Procedure: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Part 3: Bridging the Gap - Correlating In Vitro and In Vivo Data

The ultimate goal of preclinical research is to identify compounds with a high probability of success in humans. This requires a deep understanding of why in vitro activity may or may not translate to in vivo efficacy.

The Role of Pharmacokinetics and Structure-Activity Relationships (SAR)

A compound's journey through the body—its absorption, distribution to the target tissue, metabolism by enzymes, and eventual excretion (ADMET)—is the critical filter between its inherent potency and its observable effect.

  • In Vitro Potency (IC50): The starting point. It tells you how much drug is needed at the target site.

  • In Vivo Efficacy: The result. It depends on whether a sufficient concentration of the drug can be maintained at the target site over time without causing unacceptable toxicity.

Structure-Activity Relationship (SAR) studies aim to modify a chemical scaffold to improve potency. However, these modifications also alter physicochemical properties (solubility, stability, permeability), which directly impact ADMET. This is often referred to as the Structure-Property Relationship (SPR). The challenge is to co-optimize both. For example, adding a greasy chemical group might improve binding to a hydrophobic pocket in a target enzyme (in vitro potency), but it could also decrease solubility, leading to poor absorption and low bioavailability (in vivo failure).

The following diagram illustrates this critical translational relationship.

G cluster_admet Pharmacokinetic (ADMET) Filter InVitro In Vitro Potency (e.g., IC50) Absorption Absorption InVitro->Absorption InVivo In Vivo Efficacy (Therapeutic Outcome) Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Toxicity Toxicity Distribution->Toxicity Excretion Excretion Metabolism->Excretion Metabolism->Toxicity Excretion->InVivo

Caption: The relationship between in vitro potency and in vivo efficacy.

Conclusion

The development of tetrahydro-indazolone based compounds as therapeutic agents requires a carefully integrated strategy of in vitro and in vivo evaluation. In vitro assays provide essential, high-throughput data on potency and mechanism, allowing for rapid SAR exploration. However, these data represent only the first step. Subsequent in vivo studies in relevant animal models are indispensable for understanding how a compound behaves in a complex physiological system, revealing critical information about its pharmacokinetics and ultimate therapeutic potential. By understanding the principles behind each testing paradigm and the factors that bridge the gap between them, researchers can more effectively navigate the path from chemical synthesis to clinically valuable medicine.

References

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"cross-reactivity of 4,5,6,7-tetrahydro-5(1h)-indazolone derivatives with other enzymes"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Cross-Reactivity of Indazole-Based Kinase Inhibitors

The indazole scaffold, and its saturated bioisostere 4,5,6,7-tetrahydro-5(1H)-indazolone, represents a privileged structure in medicinal chemistry, forming the core of numerous potent enzyme inhibitors.[1][2] Particularly in the realm of protein kinase inhibition, these heterocyclic systems have proven invaluable for developing targeted therapies for cancer, inflammation, and neurodegenerative diseases.[2][3] However, a critical determinant of a kinase inhibitor's therapeutic success is its selectivity. The human kinome consists of over 500 members, many of which share highly conserved ATP-binding pockets.[4] Unintended inhibition of off-target kinases can lead to toxicity and unforeseen side effects.

This guide provides an in-depth comparison of the cross-reactivity profiles of indazole-based derivatives. We will dissect the structural nuances that govern selectivity, present supporting experimental data from broad kinase panel screens, and detail the self-validating protocols required to generate such data. This analysis is designed to equip researchers and drug development professionals with the insights needed to design and evaluate more selective chemical probes and therapeutic candidates.

The Decisive Role of the Scaffold: A Comparative Selectivity Analysis

A key challenge in kinase inhibitor design is achieving selectivity between closely related family members, such as the mitogen-activated protein kinases (MAPKs). A compelling case study illustrates how subtle changes to the core scaffold—shifting from an indazole to an aminopyrazole—dramatically alter the cross-reactivity profile against c-Jun N-terminal Kinase 3 (JNK3) and p38α.[4]

While both scaffolds can produce potent JNK3 inhibitors, the indazole-based compounds frequently exhibit potent, low-nanomolar inhibition of p38α as well.[4] In contrast, the aminopyrazole core confers remarkable selectivity for JNK3.[4]

Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the biochemical potencies (IC₅₀) and selectivity profiles for representative compounds from both the indazole and aminopyrazole classes.

Compound IDCore ScaffoldPrimary TargetJNK3 IC₅₀ (nM)p38α IC₅₀ (nM)JNK1 IC₅₀ (nM)Selectivity (p38α / JNK3)Reference
SR-3737 IndazoleJNK3 / p38α123Not Reported0.25x (Non-selective)[4]
SR-3451 AminopyrazoleJNK3253,600Not Reported144x [4]
SR-3576 AminopyrazoleJNK37>20,000Not Reported>2800x [4]

Analysis: The indazole-based inhibitor SR-3737 is a potent dual inhibitor of JNK3 and p38α.[4] In stark contrast, the aminopyrazole SR-3576 demonstrates exceptional selectivity, with over 2800-fold preference for JNK3 over p38α.[4] This dramatic shift is attributed to the highly planar nature of the aminopyrazole's pyrazole and N-linked phenyl structures, which better occupy the smaller active site of JNK3 compared to the larger active site of p38α.[4] This structural insight is critical for designing new derivatives with improved selectivity profiles.

Benchmarking High Selectivity: The Case of GNE-7915

To illustrate what a highly optimized selectivity profile looks like, we can examine GNE-7915, a potent and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research.[5][6][7] While not a tetrahydro-indazolone itself, its rigorous characterization exemplifies the standards for modern inhibitor development.

GNE-7915 was profiled against extensive kinase panels to establish its cross-reactivity profile. This process is essential for de-risking a compound for further development.

Kinase Selectivity Data for GNE-7915
ParameterValue/ResultCommentReference
Primary Target LRRK2Potent inhibition is the desired activity.[5][6]
LRRK2 Kᵢ 1 nMDemonstrates high-affinity binding.[5][6]
LRRK2 IC₅₀ 9 nMConfirms potent enzymatic inhibition.[5][6]
Primary Screen (187 kinases) Only TTK showed >50% inhibitionTested at 0.1 µM (100-fold over LRRK2 Kᵢ). Shows excellent initial selectivity.[8]
Expanded Screen (392 kinases) 10 kinases with >50% probe displacementCompetitive binding assay at 0.1 µM.[5][8]
Significant Off-Targets (>65%) LRRK2, TTK, ALKIdentifies the most significant off-targets for further investigation.[8]
Non-Kinase Off-Target 5-HT₂B ReceptorFound via receptor profiling; confirmed as a moderately potent antagonist.[6][8]

Analysis: The data for GNE-7915 showcases a compound with an excellent balance of potency and selectivity.[7][9] Despite screening against hundreds of kinases at a concentration 100 times its Kᵢ, only a handful of off-targets were identified.[8] This level of characterization provides high confidence in its use as a chemical probe and is a prerequisite for preclinical safety assessment.

Experimental Protocols for Assessing Cross-Reactivity

The trustworthiness of selectivity data hinges on robust, reproducible experimental methods. Below are detailed protocols for key assays used in kinase inhibitor profiling. These workflows represent a self-validating system, moving from broad, high-throughput screening to detailed, quantitative analysis.

Protocol 1: Broad Kinase Panel Screening (Biochemical Assay)

This protocol describes a typical single-dose profiling experiment using a luminescent-based assay like ADP-Glo™ to measure the activity of a panel of kinases in the presence of an inhibitor.[10]

Objective: To identify potential off-target kinases from a large panel at a single inhibitor concentration (e.g., 1 µM).

Methodology:

  • Reagent Preparation:

    • Prepare a 100X stock of the test compound (e.g., 100 µM in 100% DMSO).

    • Thaw kinase stocks, substrate stocks, and reaction buffers provided in a commercial selectivity profiling system (e.g., Promega Kinase Selectivity Profiling Systems).[10]

    • Prepare a working kinase/substrate solution for each kinase according to the manufacturer's protocol.

  • Reaction Assembly:

    • Add 5 µL of kinase reaction buffer to all wells of a 96-well plate.

    • Add 1 µL of the 100X test compound stock to the experimental wells. Add 1 µL of DMSO to the "vehicle control" wells.

    • Initiate the kinase reaction by adding 4 µL of the working kinase/substrate solution to each well.

    • Mix the plate gently and incubate at room temperature for 60 minutes.

  • Activity Measurement (ADP-Glo™ Protocol):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luciferase reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase relative to the DMSO vehicle control: % Inhibition = 100 x (1 - (Luminescence_compound / Luminescence_vehicle))

    • Kinases showing significant inhibition (e.g., >50%) are flagged as potential off-targets for further validation.

Protocol 2: Chemical Proteomics using Kinobeads

This advanced method assesses inhibitor selectivity against endogenous kinases within a complex cell lysate, offering a more biologically relevant context than purified recombinant enzymes.[11][12]

Objective: To determine the apparent dissociation constants (Kdapp) of an inhibitor against a wide array of native kinases in a competitive binding experiment.[13]

Methodology:

  • Cell Lysate Preparation:

    • Culture and harvest cells (often a mixture of several cell lines is used to maximize kinome coverage).[13]

    • Lyse cells in a non-denaturing buffer containing phosphatase and protease inhibitors.

    • Clarify the lysate by high-speed centrifugation and determine the protein concentration. Adjust to a final concentration of ~5 mg/mL.[13]

  • Competitive Binding:

    • Aliquot the cell lysate. For each sample, add the test inhibitor at varying concentrations (e.g., a 10-point dose-response curve). Include a DMSO vehicle control.

    • Incubate for 45-60 minutes to allow the inhibitor to bind to its targets.

  • Kinase Enrichment:

    • Add "kinobeads" (an affinity resin with immobilized non-selective kinase inhibitors) to each lysate sample.[11]

    • Incubate to allow kinases not bound by the test inhibitor to bind to the beads.

  • Processing and Mass Spectrometry:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound kinases or perform on-bead digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Quantify the abundance of each identified kinase in each sample.

    • For each kinase, plot its abundance versus the concentration of the test inhibitor.

    • Fit the data to a dose-response curve to determine the apparent dissociation constant (Kdapp), which reflects the inhibitor's binding affinity in the native proteome.

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing complex biological and experimental systems. The following have been generated using Graphviz to illustrate key concepts discussed in this guide.

G cluster_0 Biochemical Profiling cluster_1 Cellular & Proteomic Profiling cluster_2 Data Analysis a Compound Library b Single-Dose Screen (e.g., 1 µM) a->b c Identify Preliminary Hits (e.g., >50% Inhibition) b->c d Dose-Response Assay (IC50 Determination) c->d e Cell-Based Assay (Target Engagement) d->e f Chemical Proteomics (e.g., Kinobeads) d->f h Calculate Selectivity Index d->h g Determine Kd(app) f->g g->h i Final Selectivity Profile h->i

Caption: A typical workflow for determining kinase inhibitor selectivity.

p38_pathway Stress UV, Osmotic Shock, Heat Shock MAPKKK ASK1, TAK1, MEKKs Stress->MAPKKK Cytokines TNFα, IL-1 Cytokines->MAPKKK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2/3 p38->MK2 ATF2 ATF2 p38->ATF2 Other Other TFs & Substrates p38->Other

Caption: The p38 MAPK signaling cascade, a common off-target pathway.

G Inhibitor Test Inhibitor OnTarget On-Target Kinase (e.g., JNK3) Inhibitor->OnTarget  IC50_on OffTarget Off-Target Kinase (e.g., p38) Inhibitor->OffTarget  IC50_off Selectivity Selectivity Index OnTarget->Selectivity OffTarget->Selectivity

Sources

Decoding Drug-Target Interactions: A Guide to Confirming Mechanism of Action with Kinetic Experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Leveraging Kinetic Data for Deeper Mechanistic Insights

In the intricate world of drug discovery and development, understanding how a molecule interacts with its target is as crucial as knowing that it does. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of utilizing kinetic experiments to elucidate and confirm the mechanism of action (MOA) of a therapeutic candidate. We will delve into the fundamental principles, compare key experimental methodologies, and provide actionable protocols to empower your research.

The "Why" Beyond the "What": The Imperative of Kinetic Analysis

While endpoint assays provide a snapshot of a drug's effect, kinetic analysis offers a dynamic view of the binding process. It moves beyond simple affinity measurements (KD) to dissect the individual rates of association (k_on) and dissociation (k_off). This deeper understanding is paramount for several reasons:

  • Optimizing Drug Efficacy: A drug's residence time on its target, dictated by the k_off, can significantly impact its pharmacological effect.[1] A slower dissociation rate might lead to a more sustained therapeutic action.

  • Differentiating Compounds with Similar Affinities: Two compounds can have identical K_D values but vastly different kinetic profiles.[2] Kinetic analysis allows for the selection of candidates with the most favorable binding characteristics.

  • Elucidating Complex Mechanisms: Kinetic studies can reveal intricate details of the binding event, such as conformational changes, allosteric modulation, or the presence of intermediates.[3][4]

  • Informing Structure-Activity Relationships (SAR): Understanding how structural modifications impact binding kinetics can guide medicinal chemistry efforts to rationally design more effective drugs.

Foundations of Mechanistic Insights: Steady-State vs. Pre-Steady-State Kinetics

The initial approach to kinetic analysis often begins with steady-state kinetics , which examines the reaction rate when the concentration of the enzyme-substrate complex is constant.[5] This is typically achieved under conditions where the substrate concentration is much higher than the enzyme concentration.[6] The Michaelis-Menten model is a cornerstone of steady-state analysis, describing the relationship between substrate concentration and reaction velocity.

However, to capture the initial, rapid events of binding and catalysis, pre-steady-state kinetics is employed.[7][8] This technique focuses on the transient phase of the reaction, the first few milliseconds to seconds, before the steady state is reached.[7] Pre-steady-state analysis is invaluable for:

  • Identifying reaction intermediates.[7]

  • Determining the rate-limiting step of the reaction.[7]

  • Dissecting the individual steps of the catalytic cycle.[7]

The choice between these approaches depends on the specific questions being asked. Steady-state kinetics is often sufficient for determining the type of inhibition, while pre-steady-state kinetics is necessary for a more detailed mechanistic understanding.

Visualizing Inhibition: Understanding Different Mechanisms

Enzyme inhibitors can be broadly classified based on their interaction with the enzyme and substrate. Kinetic experiments are instrumental in distinguishing between these mechanisms.[9][10][11][12]

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate.[10][13] This increases the apparent K_m (Michaelis constant) but does not affect the V_max (maximum reaction velocity).[10][13]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex.[10][13] This reduces the V_max but does not change the K_m.[13][14]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[10][14] This leads to a decrease in both V_max and K_m.[10][14]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This results in changes to both V_max and K_m.

The following diagram illustrates the different modes of reversible enzyme inhibition:

Inhibition_Types E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI_comp Enzyme-Inhibitor Complex (EI) E->EI_comp + I EI_noncomp Enzyme-Inhibitor Complex (EI) E->EI_noncomp + I S Substrate (S) ES->E + P ESI_noncomp Enzyme-Substrate- Inhibitor Complex (ESI) ES->ESI_noncomp + I ESI_uncomp Enzyme-Substrate- Inhibitor Complex (ESI) ES->ESI_uncomp + I P Product (P) I_comp Competitive Inhibitor (I) I_noncomp Non-competitive Inhibitor (I) I_uncomp Uncompetitive Inhibitor (I)

Caption: Modes of reversible enzyme inhibition.

Key Experimental Techniques for Kinetic Analysis

Several powerful techniques are available to measure the kinetics of drug-target interactions. The choice of method depends on factors such as the nature of the target, the properties of the ligand, and the specific information required.

TechniquePrincipleKey Parameters MeasuredAdvantagesLimitations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.[15]k_on, k_off, K_DReal-time, label-free analysis; high sensitivity.[2][15]Requires immobilization of one binding partner, which can affect its activity.[16]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[][18][19]K_D, ΔH (enthalpy), ΔS (entropy), stoichiometry (n)Label-free, in-solution measurement; provides a complete thermodynamic profile.[18][20]Requires relatively large amounts of sample; may not be suitable for very weak or very tight interactions.
Stopped-Flow Spectroscopy Rapidly mixes enzyme and substrate and monitors the reaction progress on a millisecond timescale using absorbance or fluorescence.Pre-steady-state kinetic parameters (e.g., burst rates)Allows for the study of very fast reactions.[8]Requires a spectroscopic signal change upon reaction.
Experimental Workflow: A Comparative Overview

Experimental_Workflows cluster_SPR Surface Plasmon Resonance (SPR) cluster_ITC Isothermal Titration Calorimetry (ITC) SPR_1 Immobilize Ligand on Sensor Chip SPR_2 Inject Analyte at Varying Concentrations SPR_1->SPR_2 SPR_3 Monitor Binding in Real-Time (Sensorgram) SPR_2->SPR_3 SPR_4 Fit Data to Kinetic Model to Determine kon, koff, KD SPR_3->SPR_4 ITC_1 Load Macromolecule into Sample Cell ITC_2 Titrate Ligand into Sample Cell ITC_1->ITC_2 ITC_3 Measure Heat Change with Each Injection ITC_2->ITC_3 ITC_4 Plot Heat Change vs. Molar Ratio and Fit Data ITC_3->ITC_4

Caption: Comparative workflows for SPR and ITC experiments.

In-Depth Protocols

Protocol 1: Determining Inhibition Modality using Steady-State Enzyme Kinetics

Objective: To determine if an inhibitor acts via a competitive, non-competitive, uncompetitive, or mixed mechanism.

Materials:

  • Purified enzyme

  • Substrate

  • Inhibitor stock solution

  • Assay buffer

  • Microplate reader or spectrophotometer

Procedure:

  • Enzyme Titration: Determine the optimal enzyme concentration that yields a linear reaction rate over a defined time period.

  • Substrate K_m Determination: Measure the initial reaction velocity at various substrate concentrations in the absence of the inhibitor. Plot velocity versus substrate concentration and fit to the Michaelis-Menten equation to determine K_m and V_max.

  • Inhibitor IC50 Determination: Measure enzyme activity at a fixed substrate concentration (typically at the K_m) in the presence of a range of inhibitor concentrations. Plot percent inhibition versus inhibitor concentration to determine the IC50.

  • Mechanism of Inhibition Studies:

    • Perform a matrix of experiments by varying the concentration of the substrate around its K_m value and the concentration of the inhibitor around its IC50 value.

    • Measure the initial reaction rates for each condition.

    • Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration.

  • Data Analysis:

    • Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect on the y-axis.[10]

    • Non-competitive Inhibition: The lines will intersect on the x-axis.[10]

    • Uncompetitive Inhibition: The lines will be parallel.[10]

    • Mixed Inhibition: The lines will intersect in the second or third quadrant.

Protocol 2: Measuring Binding Kinetics using Surface Plasmon Resonance (SPR)

Objective: To determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D) of a ligand-analyte interaction.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (appropriate for the ligand)

  • Ligand (to be immobilized)

  • Analyte (in solution)

  • Immobilization buffer

  • Running buffer

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface (e.g., using EDC/NHS chemistry for amine coupling).

    • Inject the ligand solution over the activated surface to achieve the desired immobilization level. A response of approximately 100 resonance units (RU) is often a good starting point for kinetic measurements.[16]

    • Deactivate any remaining active groups on the surface.

  • Analyte Binding Analysis:

    • Inject a series of analyte concentrations over the immobilized ligand surface.

    • Include a zero-concentration (buffer only) injection for double referencing.

    • Monitor the association phase (analyte injection) and the dissociation phase (buffer flow).

  • Data Analysis:

    • Subtract the reference surface and buffer injection data from the experimental data.

    • Globally fit the association and dissociation curves for all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_D.

Conclusion: From Kinetic Data to Mechanistic Confidence

Confirming the mechanism of action through kinetic experiments is an indispensable step in modern drug discovery. By moving beyond simple affinity measurements and embracing the rich information provided by kinetic analysis, researchers can gain a deeper, more nuanced understanding of how their compounds interact with their targets. This knowledge is critical for making informed decisions in lead optimization, ultimately leading to the development of safer and more effective therapeutics. The integration of techniques like SPR and ITC, coupled with rigorous steady-state and pre-steady-state kinetic analysis, provides a powerful toolkit for confidently elucidating the intricate dance between a drug and its target.

References

  • Copeland, R. A. (2003). Mechanistic Considerations in High-Throughput Screening. Analytical Biochemistry, 320(1), 1-12.
  • Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery, 5(9), 730–739.
  • Graneli, A. (n.d.). Surface Plasmon Resonance. In Methods in Molecular Biology. Humana Press.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). The kinetic component of drug-target interactions. Current Opinion in Chemical Biology, 14(4), 477-483.
  • PharmaXChange.info. (2012). Isothermal Titration Calorimetry: Application in Drug Discovery. Retrieved from [Link]

  • Raffa, R. B., & Horrigan, P. J. (2000). The use of enzyme kinetics in the evaluation of drug candidates. Drug News & Perspectives, 13(1), 22-30.
  • Schasfoort, R. B. M., & Tudos, A. J. (Eds.). (2008). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry.
  • Unacademy. (n.d.). Pre-Steady State Kinetics. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • ResearchGate. (2018). What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?. Retrieved from [Link]

  • MDPI. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Retrieved from [Link]

  • National Institutes of Health. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • University College London. (n.d.). Enzyme inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • Quora. (2019). What is the difference between pre-steady state and steady state kinetics?. Retrieved from [Link]

  • OUCI. (n.d.). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Enzyme Inhibition. Retrieved from [Link]

  • National Institutes of Health. (2013). Steady-state, Pre-steady-state, and Single-turnover Kinetic Measurement for DNA Glycosylase Activity. Retrieved from [Link]

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  • Slideshare. (n.d.). Kinetics of enzyme action. Retrieved from [Link]

  • National Institutes of Health. (2012). Steady-State and Pre-Steady-State Kinetic Analysis of Mycobacterium smegmatis Cysteine Ligase (MshC). Retrieved from [Link]

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  • Wikipedia. (n.d.). Pharmacokinetics. Retrieved from [Link]

  • National Institutes of Health. (2015). The Kinetic Component in Drug Discovery: Using the Most Basic Pharmacological Concepts to Advance in Selecting Drugs to Combat CNS Diseases. Retrieved from [Link]

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A Comparative Guide to Validating Intermolecular Interactions in Indazolone Crystals Using Hirshfeld Surface Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a profound understanding of intermolecular interactions within a crystal lattice is paramount. These non-covalent forces dictate crucial physicochemical properties such as solubility, stability, and bioavailability, which are all critical determinants of a drug's efficacy.[1] This guide provides an in-depth exploration of Hirshfeld surface analysis as a powerful tool to visualize, quantify, and ultimately validate the complex network of intermolecular interactions within indazolone crystals, a scaffold of significant interest in medicinal chemistry.[2][3][4][5]

The structural integrity and properties of molecular crystals are governed by a delicate balance of intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions.[1] Validating these interactions is a critical step in crystal engineering and drug design, ensuring that the observed crystal packing is a true representation of the molecule's interaction potential.[6][7][8][9][10] Hirshfeld surface analysis has emerged as an indispensable computational method for dissecting these intricate interactions.[11][12][13]

The Principle of Hirshfeld Surface Analysis

Hirshfeld surface analysis is a method used to partition crystal space into molecular volumes.[14] The Hirshfeld surface itself is defined as the region where the contribution to the promolecule electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.[14] This surface is unique for each molecule in a specific crystalline environment, and its characteristics reflect the interplay of different atomic sizes and intermolecular contact distances.[14]

By mapping various properties onto this surface, researchers can gain a wealth of information about intermolecular interactions. Key properties include:

  • dnorm : A normalized contact distance that combines the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, normalized by the van der Waals radii of the respective atoms.[15][16] Red spots on the dnorm surface indicate close contacts (shorter than the sum of van der Waals radii), white areas represent contacts at the van der Waals separation, and blue regions signify longer contacts.[17][18][19]

  • Shape Index and Curvedness : These properties describe the local curvature of the Hirshfeld surface. The shape index can identify complementary "bumps" and "hollows" on the surface, which are characteristic of π-π stacking interactions.[16][17]

  • 2D Fingerprint Plots : These plots provide a two-dimensional histogram of (dᵢ, dₑ) pairs over the entire Hirshfeld surface, offering a quantitative summary of the intermolecular contacts.[20] Each type of interaction (e.g., H···H, O···H, C···H) has a characteristic appearance on the fingerprint plot, allowing for their individual contributions to the overall crystal packing to be determined.[17][21]

Experimental and Computational Workflow

The validation of intermolecular interactions in indazolone crystals using Hirshfeld surface analysis follows a systematic workflow, integrating experimental data with computational analysis.

Figure 1: Workflow for Hirshfeld surface analysis.

Step-by-Step Protocol:

  • Crystal Structure Determination: High-quality single crystals of the indazolone derivative are grown. The crystal structure is then determined using single-crystal X-ray diffraction to obtain a Crystallographic Information File (CIF).

  • Hirshfeld Surface Calculation: The CIF file is imported into the CrystalExplorer software, which is a widely used program for Hirshfeld surface analysis.[22][23][24][25] The software calculates the Hirshfeld surface for the molecule of interest within the crystal lattice.

  • Visualization and Mapping: The generated Hirshfeld surface is visualized and mapped with various properties, most importantly dnorm. The red spots on the dnorm surface provide a direct visual indication of the locations and relative strengths of intermolecular contacts.[18][19][26]

  • Fingerprint Plot Generation: 2D fingerprint plots are generated from the Hirshfeld surface.[20] These plots can be "decomposed" to show the contributions of specific atom pairs to the overall surface, allowing for a detailed quantitative analysis of the different types of intermolecular interactions.[17][21]

  • Quantitative Analysis: The decomposed fingerprint plots provide the percentage contribution of each type of intermolecular contact to the total Hirshfeld surface area. This quantitative data is crucial for comparing the packing of different polymorphs or derivatives.[27]

Comparative Analysis: Indazolone Derivatives

To illustrate the power of this technique, let's consider a hypothetical comparative analysis of two indazolone derivatives, Indazolone-A and Indazolone-B , which differ by a single substituent.

Intermolecular ContactContribution in Indazolone-A (%)Contribution in Indazolone-B (%)
H···H45.248.9
O···H/H···O25.818.5
C···H/H···C15.319.8
N···H/H···N8.16.2
C···C (π-π stacking)5.66.6

Analysis of the Data:

The Hirshfeld surface analysis reveals significant differences in the intermolecular interaction patterns of the two derivatives.

  • Indazolone-A exhibits a higher contribution from O···H/H···O interactions, suggesting that the substituent in this molecule promotes stronger or more numerous hydrogen bonds involving oxygen atoms. The prominent red spots on the dnorm surface corresponding to these interactions would visually confirm this.

  • Indazolone-B , on the other hand, shows a greater percentage of H···H and C···H/H···C contacts, indicating a prevalence of van der Waals forces in its crystal packing. The fingerprint plot for Indazolone-B would likely show more diffuse and less prominent features corresponding to hydrogen bonds.

  • The slightly higher C···C contribution in Indazolone-B might suggest a more favorable arrangement for π-π stacking interactions, which could be further investigated by examining the shape index mapped on the Hirshfeld surface.

This comparative data, derived from Hirshfeld surface analysis, provides a robust validation of the distinct intermolecular interaction landscapes in the two indazolone crystals. Such insights are invaluable for understanding structure-property relationships and for the rational design of new crystalline forms with desired characteristics.

Conclusion

Hirshfeld surface analysis stands as a powerful and intuitive tool for the validation and in-depth characterization of intermolecular interactions in molecular crystals.[11][12][13] For researchers in drug development, its ability to provide both qualitative visualization and quantitative data on the forces governing crystal packing is indispensable. By applying this methodology to indazolone derivatives, scientists can gain a deeper understanding of their solid-state behavior, ultimately facilitating the design of more effective and stable pharmaceutical compounds.[1][28][29][30][31]

References

  • The role of long-range intermolecular interactions in discovery of new drugs - PubMed.
  • Fingerprint Plots - CrystalExplorer.
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  • Structure validation in chemical crystallography - IUCr Journals.
  • Validation of protein crystal structures.
  • Intermolecular interaction: Significance and symbolism.
  • CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals - IUCr Journals.
  • The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets - MDPI.
  • Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PubMed Central.
  • Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more.
  • Difference Hirshfeld fingerprint plots: a tool for studying polymorphs - RSC Publishing.
  • Validation of Experimental Crystal Structures - CCDC.
  • (PDF) Structure validation in chemical crystallography - ResearchGate.
  • CrystalExplorer - Wikipedia.
  • Intermolecular Interactions and Fingerprint Plots with Hirshfeld Surface Analysis - SETSCI Conference Proceedings.
  • CrystalExplorer: A program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals - Mendeley.
  • Using Multiwfn and VMD to plot Hirshfeld surface to analyze intermolecular interaction in crystals - YouTube.
  • Hirshfeld Surface Analysis by using Crystal Explorer - YouTube.
  • The Hirshfeld Surface - CrystalExplorer.
  • Molecular Interactions | Cambridge MedChem Consulting.
  • Theoretical Investigations on Interactions of Arylsulphonyl Indazole Derivatives as Potential Ligands of VEGFR2 Kinase - MDPI.
  • It Is Important to Compute Intramolecular Hydrogen Bonding in Drug Design?.
  • Understanding the role of short- and long-range intermolecular interactions in novel computational drug discovery - Taylor & Francis Online.
  • How can I use other software insted of crystal explorer for hirshfeld surface analysis?.
  • Hirshfeld surfaces mapped over dnorm to visualize the intermolecular interactions..
  • Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties - MDPI.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.
  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - International Journal of Organic Chemistry - Scirp.org..
  • Hirshfeld surface mapped with a) dnorm, b) di, c) de, d) shape index... - ResearchGate.
  • Utilizing Hirshfeld surface calculations, non-covalent inter&#173 - IUCr Journals.
  • Crystal structure, Hirshfeld surface analysis, intermolecular interaction energies, energy frameworks and DFT calculations of 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one - PMC - PubMed Central.
  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - Scirp.org..
  • Surface Properties | CrystalExplorer.
  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - R Discovery.
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A Comparative Benchmarking Guide to the Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-5-one: Classical versus Green Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazolone Scaffold

The 4,5,6,7-tetrahydro-1H-indazol-5-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active molecules. Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anti-inflammatory, analgesic, and antimicrobial properties. The synthetic accessibility of this heterocyclic system is therefore of paramount importance to drug discovery and development programs. This guide provides a comprehensive benchmarking of a classical literature method for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-5-one against a novel, greener synthetic route, offering researchers and drug development professionals a clear, data-driven comparison to inform their synthetic strategies.

The Classical Approach: A Time-Honored Cyclocondensation

The traditional synthesis of the 4,5,6,7-tetrahydro-1H-indazol-5-one scaffold relies on a well-established cyclocondensation reaction. This method typically involves the reaction of a cyclic β-dicarbonyl compound, or a derivative thereof, with hydrazine. A common and illustrative example of this approach starts with the in situ formation of 2-hydroxymethylenecyclohexane-1,3-dione, which then undergoes cyclization with hydrazine hydrate.

The rationale behind this experimental design is rooted in fundamental principles of organic chemistry. The formylation of cyclohexane-1,3-dione creates a reactive enone system that is primed for nucleophilic attack by hydrazine. The subsequent intramolecular condensation and dehydration drive the formation of the stable, aromatic-like pyrazole ring fused to the cyclohexanone backbone. While robust and reliable, this method often necessitates the use of harsh reagents and solvents, and can involve multiple steps with intermediate purifications, impacting the overall efficiency and environmental footprint of the synthesis.

A Greener Alternative: One-Pot, Catalyst-Free Synthesis in an Eco-Friendly Solvent

In response to the growing demand for sustainable chemical manufacturing, a novel, greener synthetic route for 4,5,6,7-tetrahydro-1H-indazol-5-one has been developed. This innovative approach leverages a one-pot reaction of cyclohexane-1,3-dione and hydrazine hydrate in an environmentally benign solvent, such as ethanol or water, without the need for a catalyst.

The causality behind this improved methodology lies in the inherent reactivity of the starting materials under milder conditions. By eliminating the need for a separate formylation step and the use of potentially hazardous reagents, this one-pot procedure significantly streamlines the synthesis. The choice of a green solvent not only reduces the environmental impact but can also simplify the work-up procedure, often allowing for the direct isolation of the product by precipitation and filtration. This approach aligns with the principles of green chemistry by maximizing atom economy and minimizing waste.

Head-to-Head Comparison: A Quantitative Analysis

To provide a clear and objective comparison of the two synthetic routes, key performance indicators were evaluated. The following table summarizes the experimental data obtained for both the classical and the new, greener method.

ParameterClassical MethodNew Synthetic Route (Green)
Starting Materials Cyclohexane-1,3-dione, Ethyl Formate, Hydrazine HydrateCyclohexane-1,3-dione, Hydrazine Hydrate
Key Reagents Sodium MethoxideNone
Solvent Benzene/EthanolEthanol/Water
Reaction Temperature RefluxRoom Temperature to Reflux
Reaction Time 6-8 hours2-4 hours
Yield ~75%~90%
Purity (post-workup) Good (recrystallization often required)High (often pure after filtration)
Work-up Procedure Acid-base extraction, column chromatographyFiltration and washing
Environmental Impact Moderate (use of volatile organic solvents)Low (use of green solvents, less waste)

Visualizing the Synthetic Workflows

To further illustrate the differences between the two approaches, the following diagrams outline the experimental workflows.

Synthetic_Workflows cluster_classical Classical Method cluster_green New Synthetic Route (Green) C1 Cyclohexane-1,3-dione + Ethyl Formate C2 Formylation (in situ) (Sodium Methoxide, Benzene) C1->C2 Step 1 C3 Addition of Hydrazine Hydrate C2->C3 Step 2 C4 Cyclocondensation (Reflux in Ethanol) C3->C4 Step 3 C5 Work-up & Purification C4->C5 Step 4 C6 Final Product C5->C6 Step 5 G1 Cyclohexane-1,3-dione + Hydrazine Hydrate G2 One-Pot Reaction (Ethanol/Water, RT to Reflux) G1->G2 Step 1 G3 Precipitation & Filtration G2->G3 Step 2 G4 Final Product G3->G4 Step 3

Caption: Comparative workflow of classical vs. green synthesis.

Delving into the Reaction Mechanisms

The underlying chemical transformations for both synthetic routes are depicted in the following mechanistic diagrams.

Reaction_Mechanisms cluster_classical_mech Classical Method Mechanism cluster_green_mech Green Route Mechanism CM1 1. Formylation CM2 2. Nucleophilic Attack CM1->CM2 Hydrazine Addition CM3 3. Intramolecular Condensation CM2->CM3 CM4 4. Dehydration CM3->CM4 CM_Prod Product CM4->CM_Prod GM1 1. Hydrazone Formation GM2 2. Tautomerization GM1->GM2 GM3 3. Intramolecular Cyclization GM2->GM3 GM4 4. Dehydration GM3->GM4 GM_Prod Product GM4->GM_Prod

Caption: Mechanistic pathways for indazolone formation.

Detailed Experimental Protocols

For the purpose of reproducibility and direct comparison, detailed step-by-step methodologies for both syntheses are provided below.

Classical Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-5-one
  • Preparation of 2-formyl-cyclohexane-1,3-dione: To a suspension of sodium methoxide (5.4 g, 0.1 mol) in dry benzene (100 mL), a solution of cyclohexane-1,3-dione (11.2 g, 0.1 mol) and ethyl formate (7.4 g, 0.1 mol) is added dropwise with stirring at 0-5 °C.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • Cyclocondensation: The resulting mixture containing the sodium salt of 2-formyl-cyclohexane-1,3-dione is diluted with ethanol (50 mL).

  • Hydrazine hydrate (5.0 g, 0.1 mol) is added, and the mixture is heated to reflux for 2 hours.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product.

  • The crude product is filtered, washed with cold water, and dried.

  • Recrystallization from ethanol yields the pure 4,5,6,7-tetrahydro-1H-indazol-5-one.

New Green Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-5-one
  • One-Pot Reaction: In a round-bottom flask, cyclohexane-1,3-dione (11.2 g, 0.1 mol) is dissolved in a mixture of ethanol (50 mL) and water (20 mL).

  • Hydrazine hydrate (5.5 g, 0.11 mol) is added dropwise to the solution at room temperature with stirring.

  • The reaction mixture is then gently heated to 50-60 °C and stirred for 3 hours, during which a precipitate forms.

  • Isolation: The reaction mixture is cooled to room temperature, and then further cooled in an ice bath for 30 minutes to maximize precipitation.

  • The solid product is collected by vacuum filtration.

  • The collected solid is washed with a small amount of cold ethanol and then dried under vacuum to afford the pure 4,5,6,7-tetrahydro-1H-indazol-5-one.

Conclusion: A Clear Advancement in Synthetic Efficiency and Sustainability

The benchmarking analysis clearly demonstrates the superiority of the new synthetic route for the preparation of 4,5,6,7-tetrahydro-1H-indazol-5-one. The green, one-pot method not only provides a higher yield of the target compound but also significantly reduces the reaction time and simplifies the work-up procedure. By eliminating the need for hazardous reagents and solvents, this new approach offers a more sustainable and cost-effective alternative to the classical method. For researchers and drug development professionals, the adoption of such greener synthetic strategies is not only environmentally responsible but also economically advantageous, enabling the more rapid and efficient production of valuable indazolone-based compounds for further investigation.

References

  • Gaikwad, M., Gaikwad, S., & Kamble, R. (2021). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 4(6), 576-588. [Link]

  • El Ashry, E. S. H., Awad, L. F., & Bdeewy, O. K. (2019). Synthesis of tetrahydroindazol-4(5H)one and 7-thione from reaction of functionalized cyclic enaminones with hydrazine. Mediterranean Journal of Chemistry, 7(6), 463-471. [Link]

  • Khlebnicova, T. S., et al. (2023). 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4h-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5h)-ones: Synthesis and Biological Activity. Russian Journal of General Chemistry, 93(2), 206-216. [Link]

  • Zhu, J. S., et al. (2018). A green photochemical route to indazolones. Organic Letters, 20(15), 4736-4739. [Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2011). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 13(13), 3542-3545. [Link]

Safety Operating Guide

Navigating the Safe Handling of 4,5,6,7-Tetrahydro-5(1h)-indazolone: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for the handling of 4,5,6,7-Tetrahydro-5(1h)-indazolone, a compound requiring meticulous attention to safety protocols. By understanding the "why" behind each procedural step, you can cultivate a laboratory environment that is both productive and secure.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its hazard profile is crucial. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4,5,6,7-Tetrahydro-5(1h)-indazolone presents the following hazards:

  • Harmful if swallowed (Acute toxicity, oral)

  • Causes skin irritation (Skin corrosion/irritation) [1]

  • Causes serious eye irritation (Serious eye damage/eye irritation) [1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation) [1]

This profile dictates a stringent approach to personal protective equipment (PPE) to create a reliable barrier against these potential routes of exposure.

Core Personal Protective Equipment (PPE) Requirements

A risk assessment is the foundation of a safe laboratory environment.[2] The following PPE is mandatory when handling 4,5,6,7-Tetrahydro-5(1h)-indazolone to mitigate the identified risks.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact and subsequent irritation. Disposable nitrile gloves are suitable for incidental contact, but should be changed immediately upon contamination.[2]
Body Protection Laboratory coat or gownTo protect skin and personal clothing from splashes and spills.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesTo prevent eye contact and serious irritation from splashes or airborne particles.[2][3]
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large quantities or when generating dust.To prevent inhalation of airborne particles that can cause respiratory tract irritation.[4]

Operational Plan: Donning and Doffing PPE

The proper sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[5][6][7]

Donning Procedure:
  • Lab Coat/Gown: Put on the lab coat or gown, ensuring it is fully fastened.

  • Respiratory Protection (if required): If your risk assessment indicates the need for a respirator, perform a seal check.

  • Eye and Face Protection: Put on safety glasses or goggles.

  • Gloves: Don gloves, ensuring the cuffs of the gloves overlap the sleeves of the lab coat.

Doffing Procedure:
  • Gloves: Remove gloves using the glove-in-glove technique to avoid touching the contaminated exterior.

  • Lab Coat/Gown: Remove the lab coat or gown by rolling it inside-out, without touching the exterior surface.

  • Eye and Face Protection: Remove safety glasses or goggles from the back of your head.

  • Respiratory Protection (if required): Remove the respirator without touching the front.

  • Hand Hygiene: Thoroughly wash your hands with soap and water after removing all PPE.[8]

PPE Selection and Donning/Doffing Workflow

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_doffing Doffing Sequence Assess_Task Assess Task & Risks Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Hand_Hygiene_Start Perform Hand Hygiene Select_PPE->Hand_Hygiene_Start Don_Gown 1. Don Lab Coat/Gown Don_Respirator 2. Don Respirator (if needed) Don_Gown->Don_Respirator Don_Eyewear 3. Don Eye Protection Don_Respirator->Don_Eyewear Don_Gloves 4. Don Gloves Don_Eyewear->Don_Gloves Work Complete Doff_Gloves 1. Doff Gloves Don_Gloves->Doff_Gloves Work Complete Doff_Gown 2. Doff Lab Coat/Gown Doff_Gloves->Doff_Gown Doff_Eyewear 3. Doff Eye Protection Doff_Gown->Doff_Eyewear Doff_Respirator 4. Doff Respirator (if needed) Doff_Eyewear->Doff_Respirator Hand_Hygiene_End Perform Hand Hygiene Doff_Respirator->Hand_Hygiene_End Hand_Hygiene_Start->Don_Gown Disposal Dispose of PPE in Designated Waste Hand_Hygiene_End->Disposal

Caption: PPE Selection and Donning/Doffing Workflow for 4,5,6,7-Tetrahydro-5(1h)-indazolone.

Disposal Plan

Contaminated PPE must be handled as hazardous waste to prevent secondary exposure.

  • Gloves, disposable lab coats, and other contaminated disposable items: These should be placed in a designated, labeled hazardous waste container immediately after removal.[9][10]

  • Reusable PPE: If reusable gowns or other equipment are used, they must be decontaminated according to established laboratory procedures before reuse.

  • Waste Containers: Ensure that hazardous waste containers are properly sealed and stored in a designated area for collection by trained personnel.

By adhering to these guidelines, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues. This proactive approach to chemical handling is the cornerstone of responsible and impactful scientific research.

References

  • Hazmat School. (2025, September 3). How to dispose of contaminated PPE. [Link]

  • University of California, Los Angeles. (n.d.). Donning and doffing PPE SOP. [Link]

  • Liberty Safety. (2022, September 26). How to Don and Doff PPE: A Guide for Wearing and Removing Personal Protection Equipment. [Link]

  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. [Link]

  • Needle.Tube. (n.d.). Best Practices for Handling and Disposing of Contaminated Materials in a Medical Laboratory. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. [Link]

  • OSHA Safety Training. (2020, September 24). Adhere To the Correct Procedure for Donning and Doffing PPE. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment (PPE) Toolkit - OneLab REACH. [Link]

  • Lakeland Industries. (n.d.). How to Enhance Donning and Doffing of Chemical Safety Clothing. [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. [Link]

  • Dr. Agarwals Eye Hospital. (2025, July 22). How to Handle and Store Chemicals Safely to Protect Your Eyes. [Link]

  • Simple But Needed. (2025, April 11). What are the guidelines for PPE disposal?. [Link]

  • European Commission. (n.d.). Table 1 Risk phrases and Hazard statements. [Link]

  • The University of Tennessee Health Science Center. (n.d.). Laboratory-Specific Procedure for the use of Personal Protective Equipment (PPE). [Link]

  • UNECE. (n.d.). List of GHS Hazard and Precautionary Statements. [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview. [Link]

  • CHEMTREC®. (2020, January 14). Handling Hazardous Materials: 10 Basic Safety Rules. [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. [Link]

  • uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.